molecular formula C9H6F4O3 B159287 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid CAS No. 10008-97-6

2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid

Cat. No.: B159287
CAS No.: 10008-97-6
M. Wt: 238.14 g/mol
InChI Key: SKLLNTQHBPZMDI-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 10008-97-6) is a fluorinated organic building block of significant interest in advanced chemical and pharmaceutical research. Its core value lies in its role as a key synthetic intermediate for the development of novel active compounds . The unique structural properties imparted by the tetrafluoroethoxy moiety make this compound particularly valuable in medicinal chemistry, where it is utilized in the design and synthesis of potential therapeutic agents . Research indicates that aryl urea derivatives incorporating substituted benzoic acid structures can be explored for the treatment of complex conditions such as obesity . Furthermore, the broader class of tetrafluoroethoxy-benzoic acids is recognized for its application in the agrochemical industry, contributing to the creation of new pesticide formulations . The compound serves as a crucial precursor in the synthesis of specialized polymers and advanced organic materials, enabling researchers to develop products with enhanced performance characteristics . This product is intended for research purposes in laboratory settings and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLLNTQHBPZMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380989
Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10008-97-6
Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90380989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-Perfluoroethoxy)benzoic acid
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Foundational & Exploratory

The Enigmatic Profile of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a fluorinated derivative of benzoic acid, presents a curious case in the landscape of chemical compounds. While commercially available for research applications, detailed public information regarding its specific uses, biological activity, and mechanisms of action remains notably scarce. This technical guide aims to provide a comprehensive overview of the currently available information on this compound, contextualized within the broader landscape of benzoic acid derivatives, to offer insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 10008-97-6
Molecular Formula C₉H₆F₄O₃
Molecular Weight 238.14 g/mol
Appearance Solid
Synonyms Benzoic acid, 2-(1,1,2,2-tetrafluoroethoxy)-

Table 1: Chemical and Physical Properties

Synthesis

A plausible synthetic workflow is outlined in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Salicylic_acid 2-Hydroxybenzoic Acid (Salicylic Acid) Deprotonation Deprotonation Salicylic_acid->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Tetrafluoroethyl_halide 1-Halo-1,1,2,2-tetrafluoroethane (e.g., X = I, Br) Nucleophilic_substitution Nucleophilic Substitution (SNAr) Tetrafluoroethyl_halide->Nucleophilic_substitution Deprotonation->Nucleophilic_substitution Formation of alkoxide Target_molecule This compound Nucleophilic_substitution->Target_molecule

Figure 1: A conceptual workflow for the synthesis of this compound.

Potential Areas of Application

The utility of this compound is currently not well-documented. However, based on the known biological activities of other benzoic acid derivatives, several potential applications can be hypothesized.

1. Building Block in Chemical Synthesis: The presence of a carboxylic acid group and a fluorinated ether moiety makes this compound a potentially valuable building block for the synthesis of more complex molecules. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, enabling its incorporation into larger scaffolds. The tetrafluoroethoxy group can impart unique properties to the final molecule, including increased lipophilicity, metabolic stability, and altered electronic properties, which are often desirable in medicinal chemistry.

2. Pharmaceutical Research and Drug Discovery: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of the tetrafluoroethoxy group could modulate these activities or introduce novel ones. It is plausible that this compound is utilized in high-throughput screening libraries by pharmaceutical companies and research institutions to identify novel hit compounds for various therapeutic targets.

The potential logical relationship for its use in drug discovery is depicted below.

Drug_Discovery_Logic cluster_compound Compound cluster_properties Inherent Properties cluster_application Potential Application cluster_outcome Desired Outcome Compound 2-(1,1,2,2-Tetrafluoroethoxy) benzoic Acid Structure Unique Chemical Structure Compound->Structure Fluorine Fluorine Content (Lipophilicity, Stability) Compound->Fluorine Screening High-Throughput Screening Structure->Screening Fluorine->Screening Lead_Gen Lead Compound Generation Screening->Lead_Gen Hit Identification New_Drug Novel Drug Candidate Lead_Gen->New_Drug Lead Optimization

Figure 2: Logical relationship for the potential use of the compound in drug discovery.

3. Research Chemical: The commercial availability of this compound from various chemical suppliers suggests its use as a research chemical.[2] This broad category implies its utility in a variety of laboratory settings for exploratory research, potentially as a reference standard, a starting material for synthesis, or for investigating fundamental chemical or biological processes.

Lack of Quantitative Data and Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield any specific quantitative data regarding the biological or chemical activity of this compound. There are no published IC₅₀ values, binding affinities, or other quantitative measures of its efficacy in any biological assay. Similarly, detailed experimental protocols for its use in any specific application are not publicly available.

Conclusion

This compound remains a compound with an undefined public profile of specific applications. While its chemical structure suggests potential as a versatile building block in organic synthesis and as a candidate for screening in drug discovery programs, the lack of published data prevents a detailed technical assessment of its uses. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. Its utility is likely confined to proprietary research and development or as a component of larger chemical screening libraries. Further investigation and publication of its properties and applications are necessary to fully understand the potential of this fluorinated benzoic acid derivative.

References

An In-depth Technical Guide to 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated derivative of benzoic acid. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives is of significant interest in medicinal chemistry. These derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of the tetrafluoroethoxy group can significantly alter the physicochemical properties of the parent benzoic acid molecule, potentially influencing its lipophilicity, metabolic stability, and target binding affinity. This guide provides a summary of the available chemical data for this compound and presents general experimental approaches and potential biological contexts based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.[]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[]
CAS Number 10008-97-6[4][5]
Molecular Formula C₉H₆F₄O₃[5]
Molecular Weight 238.14 g/mol [5]
Appearance Solid
Boiling Point 276.6 °C at 760 mmHg (Predicted)[]
Density 1.446 g/cm³ (Predicted)[]
InChI Key SKLLNTQHBPZMDI-UHFFFAOYSA-N[]
SMILES OC(=O)c1ccccc1OC(F)(F)C(F)F

Synthesis

Illustrative Experimental Protocol: Synthesis of 2-(2,2,2-trifluoroethoxy)benzoic acid[7]

This protocol is for a related compound and is provided for illustrative purposes.

Materials:

  • Ethyl 2-fluorobenzoate

  • 2,2,2-trifluoroethanol

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), dry

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether (Et₂O)

  • Toluene

  • Thionyl chloride

  • 2-amino-2-methylpropan-1-ol

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate:

    • Potassium tert-butoxide is added to a cooled (0 °C) solution of 2,2,2-trifluoroethanol in dry THF.

    • A solution of ethyl 2-fluorobenzoate in dry THF is then added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • Further additions of 2,2,2-trifluoroethanol and potassium tert-butoxide may be necessary to drive the reaction to completion.

    • The reaction is worked up by partitioning between water and diethyl ether. The organic layers are combined, dried, and concentrated to yield ethyl 2-(2,2,2-trifluoroethoxy)benzoate.

  • Hydrolysis to 2-(2,2,2-trifluoroethoxy)benzoic acid:

    • A solution of sodium hydroxide in water is added to a solution of ethyl 2-(2,2,2-trifluoroethoxy)benzoate in 1,4-dioxane.

    • The mixture is heated under reflux for 2 hours.

    • After cooling, the mixture is concentrated, and the residue is dissolved in water and washed with diethyl ether.

    • The aqueous layer is acidified to pH 1 with 2 M HCl and extracted with diethyl ether.

    • The combined organic layers are dried and evaporated. The residue can be recrystallized to yield pure 2-(2,2,2-trifluoroethoxy)benzoic acid.

Potential Biological Activities and Mechanisms of Action

While no specific biological data for this compound has been found, the broader class of benzoic acid derivatives has been explored for various therapeutic properties.

General Biological Activities of Benzoic Acid Derivatives:
  • Anticancer Activity: Certain benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms can be diverse, including the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Activity: Several derivatives exhibit anti-inflammatory properties, potentially through the modulation of key inflammatory pathways.[2]

  • Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives.[1] Their mechanism often involves the disruption of cellular processes in microorganisms.[1]

Due to the lack of specific studies on this compound, no signaling pathways can be definitively associated with its activity. A general workflow for screening the biological activity of a novel compound is presented below.

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Lead Identification Compound Synthesize and Purify This compound Characterization Characterize Compound (NMR, MS, etc.) Compound->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Characterization->Cytotoxicity Test Compound AntiInflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Characterization->AntiInflammatory Test Compound Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Test Compound PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity->PathwayAnalysis If active AntiInflammatory->PathwayAnalysis If active EnzymeInhibition Enzyme Inhibition Assays Antimicrobial->EnzymeInhibition If active DataAnalysis Analyze Quantitative Data (IC50, MIC, etc.) PathwayAnalysis->DataAnalysis EnzymeInhibition->DataAnalysis LeadIdentification Identify Lead Compound for further development DataAnalysis->LeadIdentification

Caption: General experimental workflow for screening the biological activity of a novel compound.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).

  • Precautionary Statements: P273 (Avoid release to the environment), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. However, there is a notable lack of publicly available research on its specific biological activities and mechanisms of action. Based on the known activities of related benzoic acid derivatives, this compound may warrant investigation for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The provided information serves as a foundational guide for researchers interested in exploring the therapeutic potential of this and similar fluorinated benzoic acid derivatives. Further experimental studies are necessary to elucidate its pharmacological profile and potential for drug development.

References

An In-depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 10008-97-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information on 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. It is intended for informational purposes only and should not be used as a substitute for rigorous, peer-reviewed scientific literature and experimental validation.

Introduction

This compound, identified by the CAS number 10008-97-6, is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core modified with a tetrafluoroethoxy group, suggests potential applications in medicinal chemistry and materials science, where fluorination is often employed to modulate physicochemical and biological properties. This guide synthesizes the available chemical data for this compound.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 10008-97-6[1]
Molecular Formula C₉H₆F₄O₃[1]
Molecular Weight 238.14 g/mol [1]
SMILES O=C(O)c1ccccc1OC(F)(F)C(F)F[2]
InChI 1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15)[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general synthetic route can be proposed based on established methods for analogous fluorinated benzoic acids. A plausible approach involves the Williamson ether synthesis, reacting a salicylic acid derivative with a tetrafluoroethylating agent.

A patent for the preparation of similar (2,2,2-trifluoroethoxy)benzoic acids describes the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst.[3] This suggests a potential pathway for the synthesis of the title compound.

G Reactant1 2-Halobenzoic Acid Ester Intermediate Alkoxide Intermediate Reactant1->Intermediate Reaction Reactant2 1,1,2,2-Tetrafluoroethanol Reactant2->Intermediate Base Strong Base (e.g., NaH) Base->Intermediate Catalyst Copper Catalyst (e.g., CuI) Catalyst->Intermediate Product This compound Ester Intermediate->Product Nucleophilic Substitution FinalProduct This compound Product->FinalProduct Hydrolysis

Caption: Proposed general synthetic pathway.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and patent databases did not yield any specific information regarding the biological activity or mechanism of action of this compound. While benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, no such studies have been reported for this particular compound.[4] Therefore, no signaling pathways involving this molecule can be described at this time.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, or analysis of this compound are not available in published literature. Researchers interested in working with this compound would need to develop and validate their own protocols based on general organic chemistry principles and methods reported for structurally related compounds.

Conclusion

This compound is a fluorinated organic compound for which basic chemical information is available. However, there is a notable absence of published research on its synthesis, physicochemical properties, and biological activity. This presents an opportunity for further investigation into the potential applications of this molecule in various scientific fields, particularly in drug discovery and materials science, where the unique properties imparted by fluorine substitution are highly valued. The lack of existing data underscores the need for foundational research to characterize this compound and explore its potential.

References

The Multifaceted Biological Activities of Substituted Benzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzoic acids, a prominent class of organic compounds, are of significant interest to the scientific community due to their wide array of biological activities. The versatility of the benzoic acid scaffold, which allows for diverse substitutions on the benzene ring, has led to the development of numerous derivatives with antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This technical guide offers an in-depth exploration of these biological activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological processes to aid researchers, scientists, and drug development professionals in their endeavors.

Core Biological Activities and Quantitative Data

The biological efficacy of substituted benzoic acids is intricately linked to the nature and position of the substituents on the benzene ring. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. The following sections summarize the key biological activities and present quantitative data for a range of substituted benzoic acid derivatives.

Antimicrobial Activity

Substituted benzoic acids are known to exhibit significant activity against a variety of microbial pathogens. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

Table 1: Antimicrobial Activity of Substituted Benzoic Acids

CompoundMicroorganismMIC (mg/mL)Reference
Benzoic acidEscherichia coli O1571[1]
2-hydroxybenzoic acidEscherichia coli O1571[1]
3-hydroxybenzoic acidEscherichia coli O157>1[1]
4-hydroxybenzoic acidEscherichia coli O157>1[1]
3,4-dihydroxybenzoic acidEscherichia coli2.6[1]
3,4,5-trihydroxybenzoic acidEscherichia coli3.25[1]
Antioxidant Activity

Many substituted benzoic acids demonstrate potent antioxidant properties by scavenging free radicals, which are implicated in a range of degenerative diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess antioxidant capacity, with the results often expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Antioxidant Activity of Substituted Benzoic Acids (DPPH Assay)

CompoundIC50Reference
Gallic acid9.46 µg/mL[2]
Ascorbic acid (Standard)12.27 µg/mL[2]
Butylated Hydroxy Toluene (BHT) (Standard)16.53 µg/mL[2]
Anti-inflammatory Activity

The anti-inflammatory potential of substituted benzoic acids has been extensively investigated. A common in vivo model for evaluating acute anti-inflammatory effects is the carrageenan-induced paw edema assay in rodents. The efficacy of a compound is typically measured as the percentage of edema inhibition. Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are mediated, in part, through the modulation of signaling pathways like NF-κB.[3]

Table 3: Anti-inflammatory Activity of a Benzoic Acid Derivative

CompoundDoseEdema Inhibition (%)Time PointReference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid25 mg/kg48.9 - 63.11 and 3 hours[4]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid125 mg/kg48.9 - 63.11 and 3 hours[4]
Diclofenac (Standard)-Comparable to test compound-[4]
Anticancer Activity

A significant number of substituted benzoic acid derivatives have been shown to possess cytotoxic activity against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound, with the IC50 value representing the concentration that inhibits 50% of cell growth.

Table 4: Anticancer Activity of Substituted Benzoic Acid Derivatives (MCF-7 Breast Cancer Cell Line)

Compound/Derivative ClassIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid17.84[5]
Quinazolinone derivatives100[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of substituted benzoic acids. The following sections provide methodologies for the key assays cited in this guide.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6][7][8]

Materials:

  • Test compound (substituted benzoic acid)

  • Bacterial culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent to create a stock solution. Further dilute the stock solution in the growth medium to achieve a concentration that is twice the highest concentration to be tested.

  • Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the 2x concentrated test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except for a sterility control well) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[9][10][11]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (substituted benzoic acid)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with the DPPH working solution. A typical ratio is 1:1.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[12][13][14]

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% in sterile saline)

  • Test compound (substituted benzoic acid)

  • Positive control (e.g., Indomethacin)

  • Vehicle (for dissolving the test compound)

  • Pletysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer or calipers.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The degree of edema is calculated as the difference between the paw volume at a specific time point and the baseline paw volume. The percentage of edema inhibition is calculated as follows: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (substituted benzoic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of substituted benzoic acids is crucial for their rational design and development as therapeutic agents. This section provides visual representations of key signaling pathways and experimental workflows.

Signaling Pathways

Anticancer Signaling Pathways cluster_0 HDAC Inhibition cluster_1 PXR/SXR Agonism cluster_2 NF-κB Pathway Modulation (Anti-inflammatory) Benzoic Acid\nDerivative Benzoic Acid Derivative HDAC HDAC Benzoic Acid\nDerivative->HDAC Inhibits Histone\nDeacetylation Histone Deacetylation HDAC->Histone\nDeacetylation Promotes Chromatin\nCondensation Chromatin Condensation Histone\nDeacetylation->Chromatin\nCondensation Leads to Gene\nRepression Gene Repression Chromatin\nCondensation->Gene\nRepression Results in Tumor Suppressor\nGene Silencing Tumor Suppressor Gene Silencing Gene\nRepression->Tumor Suppressor\nGene Silencing Benzoic Acid\nDerivative Benzoic Acid Derivative PXR/SXR\nReceptor PXR/SXR Receptor Benzoic Acid\nDerivative ->PXR/SXR\nReceptor Activates Gene\nExpression Gene Expression PXR/SXR\nReceptor->Gene\nExpression Regulates Cell Cycle\nProgression Cell Cycle Progression Gene\nExpression->Cell Cycle\nProgression Affects Apoptosis Apoptosis Cell Cycle\nProgression->Apoptosis Enhances Salicylic Acid\nDerivative Salicylic Acid Derivative IκB Kinase IκB Kinase Salicylic Acid\nDerivative->IκB Kinase Inhibits IκBα\nPhosphorylation IκBα Phosphorylation IκB Kinase->IκBα\nPhosphorylation IκBα\nDegradation IκBα Degradation IκBα\nPhosphorylation->IκBα\nDegradation NF-κB\nActivation NF-κB Activation IκBα\nDegradation->NF-κB\nActivation Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB\nActivation->Pro-inflammatory\nGene Expression

Caption: Potential signaling pathways modulated by substituted benzoic acids.
Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion (24h) seed_cells->incubate_adhesion add_compound Add serial dilutions of substituted benzoic acid incubate_adhesion->add_compound incubate_treatment Incubate for treatment period (24-72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 value read_absorbance->calculate_viability end End calculate_viability->end DPPH_Assay_Workflow start Start prepare_dpph Prepare DPPH working solution in methanol start->prepare_dpph prepare_samples Prepare serial dilutions of substituted benzoic acid prepare_dpph->prepare_samples mix_reagents Mix DPPH solution and sample in a 96-well plate prepare_samples->mix_reagents incubate Incubate in the dark at room temperature (30 min) mix_reagents->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance calculate_inhibition Calculate % DPPH scavenging activity and IC50 value read_absorbance->calculate_inhibition end End calculate_inhibition->end

References

The Tetrafluoroethoxy Moiety: An Emerging Player in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and biological properties. While the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have been extensively studied and are present in numerous approved drugs, the homologous 1,1,2,2-tetrafluoroethoxy (-OCH2CF3) moiety is emerging as a valuable, albeit less explored, functional group with unique potential in drug design. This technical guide provides a comprehensive review of tetrafluoroethoxy compounds in medicinal chemistry, summarizing key synthetic methodologies, physicochemical properties, and biological applications, with a focus on providing actionable data and insights for researchers in the field.

Physicochemical Properties and Rationale for Use

The 1,1,2,2-tetrafluoroethoxy group imparts a unique combination of properties to a parent molecule. It is considered a structural mimic of the trifluoromethyl group and can enhance the lipophilicity of compounds, a critical factor for cell membrane permeability and overall pharmacokinetic profiles.[1] The introduction of the tetrafluoroethoxy group can also influence metabolic stability by blocking potential sites of oxidation.

Synthesis of Tetrafluoroethoxy-Containing Compounds

The synthesis of molecules containing the 1,1,2,2-tetrafluoroethoxy group can be achieved through several routes, often involving the reaction of an alcohol with a tetrafluoroethylene precursor or the use of building blocks already containing the desired moiety.

One common approach involves the addition of an alcohol to tetrafluoroethylene (TFE). For example, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether can be synthesized by the reaction of 2,2,2-trifluoroethanol with tetrafluoroethylene in the presence of a base.[2]

A general synthetic workflow for the introduction of a tetrafluoroethoxy group can be visualized as follows:

G Start Starting Material (e.g., Alcohol, Phenol) Reaction Reaction (e.g., Nucleophilic Addition) Start->Reaction Reagent Tetrafluoroethylene (TFE) or Tetrafluoroethylating Agent Reagent->Reaction Product Tetrafluoroethoxy-containing Compound Reaction->Product

Caption: General workflow for synthesizing tetrafluoroethoxy compounds.

Experimental Protocol: Synthesis of 1,2,2,2-Tetrafluoroethyl-2',2',2'-trifluoroethyl ether

A detailed experimental protocol for the synthesis of a 1,2,2,2-tetrafluoroethyl ether is provided in a patent, illustrating a practical application of this chemistry.[2]

Materials:

  • Fluoral-2,2,2-trifluoroethyl-semiacetal (1.5 moles)

  • N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine (1.8 moles)

  • Anhydrous di-n-butyl ether (400 ml)

  • Water

  • Sodium bicarbonate solution

  • Magnesium sulfate (MgSO4)

  • Phosphorus pentoxide (P2O5)

Procedure:

  • A solution of N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine in anhydrous di-n-butyl ether is prepared.

  • Fluoral-2,2,2-trifluoroethyl-semiacetal is added dropwise to the solution over 3 hours.

  • The reaction mixture is left to stand overnight at room temperature.

  • The product is washed with water and sodium bicarbonate solution.

  • The organic layer is dried with MgSO4 and P2O5.

  • The final product, 1,2,2,2-tetrafluoroethyl-2',2',2'-trifluoroethyl ether, is obtained by distillation.

This procedure resulted in a 78% yield of the desired product.[2]

Applications in Medicinal Chemistry: A Case Study of Sevoflurane

While specific examples of drugs containing the 1,1,2,2-tetrafluoroethoxy group are not widely reported in late-stage clinical trials, the closely related anesthetic agent, sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane), provides a compelling case study for the utility of polyfluorinated ethers in medicine. Sevoflurane's structure, while not a perfect match, shares the core feature of a fluorinated ether linkage.

Pharmacokinetics of Sevoflurane

Sevoflurane exhibits pharmacokinetic properties that make it a widely used inhalational anesthetic. Its low blood/gas partition coefficient allows for rapid induction of and recovery from anesthesia.

ParameterValueReference
Blood/Gas Partition Coefficient 0.63-0.69--INVALID-LINK--
Metabolism ~5% by CYP2E1--INVALID-LINK--
Primary Metabolite Hexafluoroisopropanol (HFIP)--INVALID-LINK--
Mechanism of Action and Signaling Pathways

The anesthetic effects of sevoflurane are believed to be mediated through its interaction with multiple ion channels in the central nervous system. A simplified representation of its proposed mechanism is depicted below.

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Inhibition Neuronal Inhibition (Anesthesia) GABA_A->Inhibition Increases Cl- influx NMDA NMDA Receptor NMDA->Inhibition Decreases Ca2+ influx Glycine Glycine Receptor Glycine->Inhibition Increases Cl- influx Sevoflurane Sevoflurane Sevoflurane->GABA_A Potentiates Sevoflurane->NMDA Inhibits Sevoflurane->Glycine Potentiates

Caption: Simplified mechanism of action of sevoflurane.

Future Perspectives

The 1,1,2,2-tetrafluoroethoxy group represents an underutilized yet promising moiety in the medicinal chemist's toolbox. The synthetic methodologies for its introduction are accessible, and its physicochemical properties suggest potential advantages in modulating lipophilicity and metabolic stability. While the number of drugs containing this specific group in late-stage development is currently limited, the success of related polyfluorinated ethers like sevoflurane highlights the potential for this class of compounds. Further exploration of the structure-activity relationships of tetrafluoroethoxy-containing compounds is warranted and could lead to the discovery of novel therapeutics with improved pharmacological profiles. The continued development of synthetic methods for the efficient and selective introduction of this group will undoubtedly facilitate its broader application in drug discovery programs.

References

The Environmental Fate of Fluorinated Aromatic Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated aromatic carboxylic acids (FACAs) represent a class of persistent and emerging environmental contaminants. Their unique chemical properties, derived from the strong carbon-fluorine bond, lead to widespread distribution in the environment and potential for bioaccumulation and toxicity. This technical guide provides an in-depth overview of the environmental fate of FACAs, including their sources, transport, transformation pathways, and ecotoxicological effects. Detailed experimental protocols for their analysis and degradation assessment are provided, alongside a compilation of quantitative data to support risk assessment and further research. Signaling pathways associated with their toxicity are also illustrated to provide insight into their molecular mechanisms of action.

Introduction

Fluorinated aromatic carboxylic acids are a subgroup of per- and polyfluoroalkyl substances (PFAS) characterized by a benzene ring substituted with one or more fluorine atoms and a carboxylic acid group. These compounds and their precursors are utilized in various industrial and commercial applications, including pharmaceuticals and agrochemicals. Their release into the environment is a growing concern due to their persistence, potential for long-range transport, and adverse biological effects. This guide aims to provide a comprehensive resource for professionals involved in the research, development, and environmental stewardship of these compounds.

Sources and Environmental Transport

The presence of FACAs in the environment stems from both direct and indirect sources. Direct sources include industrial discharges from manufacturing facilities. Indirectly, they can be formed from the environmental degradation of larger, more complex fluorinated molecules such as certain pesticides and pharmaceuticals.[1]

Once in the environment, the transport of FACAs is governed by their physicochemical properties. While some perfluorinated compounds are known for their long-range atmospheric transport, the mobility of FACAs is largely dictated by their behavior in aqueous systems. Their carboxylic acid group imparts a degree of water solubility, facilitating their transport in surface water and groundwater. Some fluorinated benzoic acid derivatives have been shown to have transport properties similar to bromide, indicating their potential for significant movement in soil and groundwater.[2]

Environmental Transformation Pathways

The transformation of FACAs in the environment can occur through both biotic and abiotic processes. However, the carbon-fluorine bond is exceptionally strong, making these compounds generally resistant to degradation.

Biodegradation

The biodegradation of FACAs is highly dependent on the degree of fluorination and the specific isomeric structure. While highly fluorinated compounds are often recalcitrant, some microorganisms have demonstrated the ability to degrade less fluorinated FACAs. For instance, several bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, can utilize 4-fluorobenzoate as a sole carbon and energy source.[3] The degradation pathways often involve initial dioxygenase-mediated ring cleavage.

A known metabolic pathway for 4-fluorobenzoate degradation involves its conversion to 4-fluorocatechol, which is then further metabolized.[3] An alternative pathway has also been proposed where 4-fluorobenzoate is converted to 4-hydroxybenzoate and then to 3,4-dihydroxybenzoate before ring cleavage.[3]

Biodegradation_Pathway cluster_main Biodegradation of 4-Fluorobenzoate FBA 4-Fluorobenzoate FC 4-Fluorocatechol FBA->FC Pathway 1 HBA 4-Hydroxybenzoate FBA->HBA Pathway 2 [1] RingCleavage Ring Cleavage Products FC->RingCleavage DHB 3,4-Dihydroxybenzoate HBA->DHB DHB->RingCleavage

Biodegradation pathways of 4-fluorobenzoate.
Photodegradation

Photodegradation is another potential transformation pathway for FACAs in the aquatic environment. The effectiveness of photodegradation depends on the wavelength of light and the presence of photocatalysts. For instance, perfluorinated carboxylic acids (PFCAs) show significant degradation under 185 nm vacuum ultraviolet (VUV) light, a process initiated by decarboxylation.[4] The resulting radical can then react with water to form shorter-chain PFCAs and fluoride ions.[4] The photodegradation of some FACAs can be enhanced by the presence of photocatalysts like zinc oxide (ZnO).[5]

Ecotoxicity and Molecular Mechanisms

FACAs can exert toxic effects on a range of organisms. The toxicity often varies with the length of the fluorinated alkyl chain and the specific compound. Transcriptomic analyses have revealed that exposure to some perfluorinated acids can lead to significant changes in gene expression related to lipid metabolism, endocrine function, and immune response in organisms like frogs and fish.[6][7]

For perfluorooctanoic acid (PFOA), a well-studied perfluorinated carboxylic acid, several molecular signaling pathways have been implicated in its toxicity. These include the activation of peroxisome proliferator-activated receptor alpha (PPARα) and impacts on the estrogen receptor ERα.[8] Transcriptomic studies in human cytotrophoblasts have shown that PFOA can alter the expression of genes involved in lipid metabolism and innate immune response.[9] Furthermore, exposure to PFOA has been shown to induce transcriptomic changes in the liver of mice, with many of the altered genes being dependent on PPARα.[8]

Toxicity_Signaling_Pathway cluster_toxicity Simplified PFOA-Induced Signaling PFOA PFOA PPARa PPARα PFOA->PPARa activates [15] ERa ERα PFOA->ERa affects [15] ImmuneResponse Immune Response Genes PFOA->ImmuneResponse modulates [10] LipidMetabolism Lipid Metabolism Genes PPARa->LipidMetabolism regulates CellularEffects Altered Cellular Function (e.g., Hepatotoxicity) ERa->CellularEffects LipidMetabolism->CellularEffects ImmuneResponse->CellularEffects

Simplified signaling pathways affected by PFOA.

Quantitative Data Summary

The following tables summarize available quantitative data on the environmental concentrations, bioaccumulation factors, and toxicity of selected fluorinated aromatic and perfluorinated carboxylic acids.

Table 1: Environmental Concentrations of Selected Fluorinated Carboxylic Acids

CompoundMatrixConcentration RangeLocationReference(s)
Trifluoroacetate (TFA)Surface Water21.3 - 2790 ng/LNorthern California, USA[10]
Perfluorooctanoic acid (PFOA)Surface Water22.9 - 279.5 ng/L (ΣPFAS)New Jersey, USA[11]
Perfluorooctane sulfonate (PFOS)Surface Water0.074 - 8,970,000 ng/LUnited States[8][12]
Perfluorononanoic acid (PFNA)Sea Waterup to 18.76 ng/LFalse Bay, South Africa[5]
Various PFCAsRiver Water2.28 - 221.75 ng/L (ΣPFAAs)Pakistan[13]
Various PFCAsSediment0.78 - 29.19 ng/g dw (ΣPFAAs)Pakistan[13]
ΣPFASSedimentNew Jersey, USA[11]

Table 2: Bioaccumulation Factors (BAFs) of Selected Fluorinated Carboxylic Acids

CompoundOrganismLog BAF (L/kg)CommentsReference(s)
6:2 Cl-PFESACarnivorous Fish> 3.7Strong bioaccumulation potential[14][15]
OBSCarnivorous Fish< 3.7Lower bioaccumulation potential[14][15]
PFOSCarnivorous Fish3.91High bioaccumulation risk[16]
GenXCarnivorous Fish4.14High bioaccumulation risk[16]
C7-C10 PFCAsFreshwater FishVariesBAFs calculated from detectable concentrations in water and muscle tissue[17]

Table 3: Acute Toxicity of Selected Fluorinated Carboxylic Acids

CompoundOrganismEndpointValueReference(s)
3-(Trifluoromethyl)benzoic acid-Skin IrritationCauses skin irritation[18][19]
3-(Trifluoromethyl)benzoic acid-Eye IrritationCauses serious eye irritation[18][19]
4-(Trifluoromethyl)benzoic acid-Skin IrritationCauses skin irritation[20]
4-(Trifluoromethyl)benzoic acid-Eye IrritationCauses serious eye irritation[20]
4-Fluorobenzoic acid-Acute Oral ToxicityHarmful if swallowed[21]
4-Fluorobenzoic acid-Eye DamageCauses serious eye damage[21]
2-Amino-6-(trifluoromethyl)benzoic acid-Skin IrritationCauses skin irritation[11]
2-Amino-6-(trifluoromethyl)benzoic acid-Eye IrritationCauses serious eye irritation[11]
3-Fluorobenzoic acid-Skin IrritationCauses skin irritation[22]

Experimental Protocols

This section provides an overview of key experimental methodologies for assessing the environmental fate of FACAs.

Biodegradation Assessment: OECD 301B (CO₂ Evolution Test)

This method determines the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced is measured and compared to the theoretical maximum (ThCO₂), calculated from the chemical formula.[3][14][16]

  • Apparatus: Temperature-controlled incubator, CO₂-free air supply, a series of flasks for the test substance, a reference compound (e.g., sodium benzoate), and a toxicity control, and a system to trap and quantify CO₂ (e.g., using barium hydroxide or an infrared analyzer).[3]

  • Procedure:

    • Prepare a mineral medium and inoculate it with a pre-conditioned microbial inoculum.

    • Add the test substance to the flasks to achieve a concentration of 10-20 mg of dissolved organic carbon (DOC) per liter.[3][16]

    • Set up parallel flasks for a blank control (inoculum only), a reference control, and a toxicity control (test substance + reference substance).

    • Aerate the flasks with CO₂-free air at a controlled rate.[3]

    • Incubate for 28 days at a constant temperature (e.g., 22 ± 2°C).

    • Measure the CO₂ evolved at regular intervals.

  • Data Analysis: Calculate the percentage of biodegradation as the ratio of the cumulative CO₂ produced to the ThCO₂. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[16]

Photodegradation in Aqueous Solution

This protocol outlines a general procedure for evaluating the photodegradation of FACAs in water.

  • Principle: An aqueous solution of the FACA is irradiated with a light source of a specific wavelength, and the decrease in its concentration is monitored over time.

  • Apparatus: A photoreactor equipped with a specific lamp (e.g., UV or simulated solar light), quartz reaction vessels, a magnetic stirrer, and an analytical instrument to measure the concentration of the FACA (e.g., HPLC or LC-MS/MS).[23]

  • Procedure:

    • Prepare a stock solution of the FACA in ultrapure water.

    • Place a known volume of the solution in the quartz reaction vessel.

    • Place the vessel in the photoreactor and begin stirring.

    • Turn on the light source and start a timer.

    • Withdraw aliquots of the solution at specific time intervals.

    • Analyze the concentration of the FACA in each aliquot.

    • Run a dark control (the vessel is wrapped in aluminum foil) in parallel to account for any degradation not caused by light.

  • Data Analysis: Plot the concentration of the FACA versus time to determine the degradation kinetics. The half-life (t½) of the compound under the specific experimental conditions can be calculated from the rate constant.

Analysis by Solid-Phase Extraction (SPE) and LC-MS/MS

This is a common method for the extraction and quantification of FACAs from environmental water samples.[12][24]

  • Principle: The FACA is first extracted and concentrated from the water sample using a solid-phase extraction cartridge. The analyte is then eluted from the cartridge and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Materials: SPE cartridges (e.g., weak anion exchange), methanol, ammonium hydroxide, formic acid, ultrapure water, LC-MS/MS system.

  • Procedure:

    • Sample Preparation: Filter the water sample to remove particulate matter. Adjust the pH if necessary.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol and then ultrapure water through it.

    • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The FACAs will be retained on the sorbent.

    • Washing: Wash the cartridge with water to remove any unretained interfering compounds.

    • Elution: Elute the FACAs from the cartridge using a small volume of a suitable solvent, such as methanol with a small amount of ammonium hydroxide.

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

    • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification.

  • Data Analysis: Use a calibration curve prepared from standards of known concentrations to quantify the FACA in the original sample. Isotope-labeled internal standards are often used to correct for matrix effects and variations in extraction efficiency.

Experimental_Workflow cluster_workflow General Workflow for FACA Analysis in Water Sample Water Sample Collection Filter Filtration Sample->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Elute Elution SPE->Elute Concentrate Concentration & Reconstitution Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis Data Data Processing & Quantification Analysis->Data

A typical experimental workflow for FACA analysis.

Conclusion and Future Outlook

Fluorinated aromatic carboxylic acids are a diverse class of compounds with a complex environmental fate. Their persistence and potential for toxicity necessitate a thorough understanding of their behavior in the environment. This guide has provided a summary of the current knowledge on their sources, transport, transformation, and ecotoxicological effects. While significant progress has been made in analytical methodologies and understanding the degradation of some FACAs, substantial knowledge gaps remain, particularly concerning the environmental concentrations and toxicological profiles of many of these compounds. Further research is crucial to fully assess the environmental risks posed by FACAs and to develop effective strategies for their management and remediation. The use of advanced toxicogenomic and predictive modeling approaches, such as QSAR, will be instrumental in prioritizing compounds for further study and in elucidating their mechanisms of toxicity.[18][20]

References

A Technical Guide to the Discovery and History of Fluorinated Tracer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), into tracer compounds has revolutionized the field of molecular imaging, primarily through Positron Emission Tomography (PET). This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated tracers. It covers the foundational principles of PET, the unique advantages of ¹⁸F, the seminal development of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), and the subsequent evolution of sophisticated radiosynthesis techniques. This document details key experimental protocols, presents comparative quantitative data, and visualizes critical workflows and pathways to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Synergy of Fluorine and PET

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging modality that provides quantitative functional insights into in vivo biological and biochemical processes.[1] The technique relies on the administration of biologically active molecules labeled with a short-lived positron-emitting radionuclide.[1] Among the available radionuclides, Fluorine-18 has emerged as the most significant for PET imaging due to its near-ideal physical and nuclear characteristics.[2][3][4]

The journey of fluorinated tracers is a story of interdisciplinary innovation, combining breakthroughs in physics, chemistry, and medicine. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—enhance the metabolic stability and biological properties of molecules.[5] When labeled with ¹⁸F, these compounds become powerful probes for visualizing processes like glucose metabolism, cellular proliferation, and receptor density in living subjects. This guide traces the historical milestones, from the first hazardous attempts to isolate elemental fluorine to the automated, routine production of advanced ¹⁸F-labeled radiopharmaceuticals that are indispensable in modern medicine and research.

Foundational Milestones: From Fluorine's Discovery to PET's Inception

The history of fluorinated tracers begins long before their application in medicine. The mineral fluorspar (calcium fluoride) was described in the 16th century by Georgius Agricola for its use as a flux in smelting.[6] However, the elemental form of fluorine proved incredibly difficult and dangerous to isolate due to its extreme reactivity and the toxicity of its precursor, hydrogen fluoride. After numerous perilous attempts by chemists, elemental fluorine was finally isolated in 1886 by French chemist Henri Moissan.[7]

The conceptual and technological underpinnings of PET emerged in the mid-20th century. The key milestones include:

  • 1932: Carl Anderson's discovery of the positron, the antimatter counterpart of the electron.

  • 1950s: The first experiments demonstrating that the annihilation of a positron and an electron produces two collinear 511 keV gamma photons, which could be detected to localize the annihilation event. This laid the groundwork for medical imaging with positron-emitting radiotracers.[8][9]

  • 1960s-1970s: The development of the first tomographic scanners and reconstruction algorithms by pioneers like David Kuhl, Michel Ter-Pogossian, and Michael Phelps, leading to the creation of the first PET scanners, dubbed PETT (Positron Emission Transaxial Tomograph).[9]

This convergence of fluorine chemistry and nuclear medicine set the stage for the development of the first and most crucial fluorinated tracer.

The Ideal Radionuclide: Properties of Fluorine-18

Fluorine-18 is considered the radionuclide of choice for PET for several compelling reasons.[4] Its physical properties offer a balance of a sufficiently long half-life for complex synthesis and imaging protocols, coupled with low positron energy that allows for high-resolution images.[10][11]

Property¹⁸F¹¹C¹³N¹⁵O⁶⁸Ga
Half-life (t½) 109.8 min20.4 min9.97 min2.04 min67.8 min
Decay Mode (%) β+ (97%)β+ (99.8%)β+ (100%)β+ (100%)β+ (89%)
Max. Positron Energy (MeV) 0.6350.9601.191.721.899
Max. Range in Tissue (mm) ~2.4~4.1~5.3~8.0~8.8
Production Method ¹⁸O(p,n)¹⁸F¹⁴N(p,α)¹¹C¹⁶O(p,α)¹³N¹⁴N(d,n)¹⁵O⁶⁸Ge/⁶⁸Ga Generator
Table 1: Comparison of Physical Properties of Common PET Radionuclides.[7][12][13]

The 110-minute half-life of ¹⁸F is advantageous because it allows for:

  • Multi-step, complex chemical syntheses.

  • Transportation from a central cyclotron facility to satellite imaging centers.

  • Imaging protocols that can span several hours to study slower biological processes.[11]

The low positron energy results in a short travel distance in tissue before annihilation, which is a critical factor for achieving high spatial resolution in the final PET image.[2][10]

The Workhorse of PET: 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG)

The development of [¹⁸F]FDG was the single most important breakthrough that propelled PET from a research tool into a clinical powerhouse, particularly in oncology.

Discovery and Rationale

In the 1970s, researchers sought a way to image glucose metabolism, as many cancer cells exhibit significantly increased glycolysis compared to normal tissues (the "Warburg effect"). The glucose analog 2-deoxy-D-glucose (2DG) was known to be taken up by cells and phosphorylated by hexokinase, but could not be further metabolized, leading to its intracellular trapping.[14] A collaboration between the National Institutes of Health (NIH), Brookhaven National Laboratory (BNL), and the University of Pennsylvania led to the idea of labeling 2DG with a positron emitter. In 1976, the first synthesis of [¹⁸F]FDG was accomplished by Ido, Wolf, and colleagues at BNL.[14][15]

Mechanism of Action: The Metabolic Trap

The utility of [¹⁸F]FDG is based on its biochemical behavior, which mimics glucose in the initial steps of metabolism.

  • Uptake: [¹⁸F]FDG is transported into the cell via glucose transporters (GLUT), which are often overexpressed in malignant cells.[13]

  • Phosphorylation: Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce [¹⁸F]FDG-6-phosphate.[13][14]

  • Trapping: Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate is not a substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase. It is also a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it. This results in the metabolic trapping and accumulation of the radiotracer within cells proportional to their rate of glucose uptake.[13][14]

FDG_Metabolic_Pathway cluster_blood Bloodstream cluster_cell Cell FDG_blood [¹⁸F]FDG GLUT GLUT Transporter FDG_blood->GLUT Glucose_blood Glucose Glucose_blood->GLUT FDG_cell [¹⁸F]FDG GLUT->FDG_cell Glucose_cell Glucose GLUT->Glucose_cell Hexokinase Hexokinase FDG_cell->Hexokinase Glucose_cell->Hexokinase FDG_6P [¹⁸F]FDG-6-Phosphate (Trapped) Hexokinase->FDG_6P Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis Pathway FDG_6P->Glycolysis Metabolic Block G6P->Glycolysis

Figure 1: Metabolic trapping pathway of [¹⁸F]FDG within a cell.
Quantitative Data: [¹⁸F]FDG Uptake

The uptake of [¹⁸F]FDG is often quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure. Below are typical mean SUV values for various normal tissues, which serve as a baseline for identifying pathological uptake.

Organ / TissueMean SUV (SUVmean)Standard Deviation
Brain (Grey Matter) 6.881.56
Liver 2.290.38
Spleen 1.770.36
Kidney (Cortex) 2.820.70
Heart (Myocardium) 4.093.51
Skeletal Muscle 0.690.17
Lung 0.650.14
Bone Marrow 1.450.28
Table 2: Normal [¹⁸F]FDG Uptake Values (SUVmean) in Major Organs. Data adapted from a study of 126 patients.[16][[“]] Note: Myocardial uptake is highly variable depending on the patient's metabolic state (e.g., fasting vs. fed).

The Evolution of ¹⁸F-Radiosynthesis

The methods to incorporate the ¹⁸F atom into a molecule have evolved significantly, moving from low-yield, complex procedures to highly efficient, automated processes.

Early Method: Electrophilic Fluorination

The first synthesis of [¹⁸F]FDG was achieved via electrophilic fluorination.[14] This method uses gaseous [¹⁸F]F₂, a highly reactive and non-selective reagent, which is bubbled through a solution of the precursor molecule (e.g., 3,4,6-tri-O-acetyl-D-glucal).[14]

  • Disadvantages:

    • Low Specific Activity: The production of [¹⁸F]F₂ requires the addition of a large amount of non-radioactive carrier ¹⁹F gas, resulting in a product with low specific activity (the ratio of radioactive to non-radioactive molecules).[2][4]

    • Low Radiochemical Yield: The theoretical maximum yield is only 50% because for every ¹⁸F atom, there is a ¹⁹F atom in the F₂ molecule.[2][4] Actual yields were often much lower.

    • Harsh Reaction Conditions: The high reactivity of [¹⁸F]F₂ is not suitable for complex, sensitive biomolecules.[18]

The Modern Standard: Nucleophilic Fluorination

The development of nucleophilic substitution methods in the 1980s was a major advance.[15] This approach utilizes the [¹⁸F]fluoride anion (¹⁸F⁻), which is produced in a cyclotron with very high specific activity ("no-carrier-added").[2]

The key challenge is that the ¹⁸F⁻ anion is heavily solvated by water from the cyclotron target, rendering it non-reactive. The breakthrough came with the use of phase-transfer catalysts, such as Kryptofix 2.2.2 (K222), in combination with a cation like potassium (K⁺). The K222 cryptand encapsulates the K⁺ ion, leaving a highly reactive, "naked" ¹⁸F⁻ anion that can efficiently displace a leaving group (e.g., triflate, tosylate, nosylate) on a precursor molecule.[14][15]

Radiosynthesis_Workflow cluster_production Step 1: Radionuclide Production cluster_activation Step 2: Fluoride Activation cluster_synthesis Step 3: Radiosynthesis & Purification Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F Target [¹⁸O]H₂O Target Cyclotron->Target F18_aq Aqueous [¹⁸F]Fluoride Target->F18_aq Proton Bombardment QMA Anion Exchange Cartridge (QMA) F18_aq->QMA Trapping Elution Elution (K₂CO₃ / K222) QMA->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Reactive_F18 Reactive [K⁺⊂222]¹⁸F⁻ Drying->Reactive_F18 Reaction Nucleophilic Substitution (Heating) Reactive_F18->Reaction Precursor Precursor Molecule (e.g., Mannose Triflate) Precursor->Reaction Hydrolysis Deprotection (Acid/Base Hydrolysis) Reaction->Hydrolysis Purification Purification (SPE / HPLC) Hydrolysis->Purification Final_Product Final ¹⁸F-Tracer (e.g., [¹⁸F]FDG) Purification->Final_Product

Figure 2: General workflow for modern nucleophilic ¹⁸F-radiosynthesis.

This protocol is a representative procedure for an automated synthesis module (e.g., GE TRACERlab).

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride (1-10 GBq) from the cyclotron target is passed through a quaternary ammonium (QMA) anion-exchange cartridge to trap the ¹⁸F⁻.

    • The [¹⁸O]H₂O is recovered for reuse.

    • The trapped ¹⁸F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (e.g., 15 mg) and potassium carbonate (e.g., 3 mg) in an acetonitrile/water mixture.[19]

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen or argon with gentle heating (e.g., 95°C).

    • Anhydrous acetonitrile (2 x 1 mL) is added and evaporated to remove residual water, yielding the reactive [K⁺⊂222]¹⁸F⁻ complex.[20]

  • Nucleophilic Substitution (Radiolabeling):

    • A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose ("mannose triflate," e.g., 20-30 mg) in anhydrous acetonitrile (1.5 mL) is added to the reaction vessel.

    • The mixture is heated at a set temperature (e.g., 110-120°C) for a defined time (e.g., 5-10 minutes) to effect the substitution reaction.[14]

  • Hydrolysis (Deprotection):

    • After cooling, the acetyl protecting groups are removed. This is typically done by adding hydrochloric acid (e.g., 2 M HCl) and heating (e.g., 120°C for 5-10 minutes) or by using a base like sodium hydroxide.[14][19]

  • Purification:

    • The reaction mixture is neutralized and passed through a series of solid-phase extraction (SPE) cartridges. A typical sequence includes:

      • An alumina cartridge to remove unreacted [¹⁸F]fluoride.

      • A C18 cartridge to remove the partially reacted, acetylated intermediate and other organic impurities.

    • The final aqueous solution containing purified [¹⁸F]FDG is collected.

  • Quality Control:

    • The final product is tested for radiochemical purity (typically >95%), pH, radionuclidic identity, and sterility before being formulated in sterile saline for injection.

Advanced Strategies: Labeling Sensitive Molecules

While direct nucleophilic substitution is highly effective for small, robust molecules, labeling more complex and sensitive biomolecules like peptides and proteins required new approaches.

This indirect, or multi-step, strategy involves first synthesizing a small, reactive ¹⁸F-labeled molecule (a prosthetic group or synthon), which is then conjugated to the larger biomolecule under mild conditions.[5] Common prosthetic groups include:

  • [¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate): Reacts with primary amines (e.g., lysine residues) on proteins.

  • [¹⁸F]FBEM (N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide): Reacts with thiol groups (e.g., cysteine residues).

  • [¹⁸F]F-Py-TFP (6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester): An efficient agent for labeling amines.[21]

A significant recent innovation is the use of aluminum-[¹⁸F]fluoride complexation. In this method, a chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is first conjugated to the peptide. The radiolabeling is then achieved in a simple, one-pot reaction by mixing aqueous ¹⁸F⁻ with AlCl₃ and the NOTA-conjugated peptide, followed by gentle heating.[22][23][24] This approach avoids harsh conditions and anhydrous solvents, making it ideal for sensitive biomolecules.[25]

This is a representative one-pot manual protocol.

  • Preparation of Reagents:

    • Prepare a stock solution of the NOTA-conjugated peptide (e.g., 1 mg/mL in water).

    • Prepare a stock solution of AlCl₃ (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4).

    • Obtain aqueous [¹⁸F]fluoride from the cyclotron.

  • Radiolabeling Reaction:

    • In a reaction vial, combine the following in order:

      • Sodium acetate buffer (e.g., 0.5 M, pH 4.1).[26]

      • A solution of the NOTA-peptide (e.g., 20 nmol).[26]

      • The AlCl₃ solution (e.g., 20 nmol, to achieve a 1:1 molar ratio with the peptide).[26]

      • Aqueous [¹⁸F]fluoride (e.g., 1-6 GBq).[26]

      • Ethanol (to a final concentration of ~65-80% v/v, which enhances yield).[23][26]

    • Seal the vial and heat at 100-105°C for 15 minutes.[25][26]

  • Purification:

    • After cooling, the reaction mixture is typically purified using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) to remove unreacted [¹⁸F]AlF complexes and salts.

    • The trapped, labeled peptide is eluted with an ethanol/water mixture.

  • Formulation and Quality Control:

    • The solvent is removed, and the labeled peptide is reconstituted in sterile saline for injection.

    • Quality control is performed via radio-HPLC to determine radiochemical purity and specific activity.

Labeling MethodTypical RCY (decay-corrected)Synthesis TimeSpecific ActivityKey AdvantageKey Disadvantage
Electrophilic ([¹⁸F]F₂) < 10%~60 minLow (< 0.5 Ci/µmol)Historically significantLow yield, low specific activity, harsh
Nucleophilic (Direct) 30-70%40-60 minHigh (10-20 Ci/µmol)High yield & specific activityRequires robust precursors, heat
Prosthetic Group 10-40% (overall)60-120 minHigh (5-15 Ci/µmol)Mild conjugation conditionsMulti-step, longer synthesis time
Al¹⁸F-Chelation 50-97%30-45 minVery High (> 1000 Ci/mmol)Fast, simple, aqueous, mildRequires pre-conjugated chelator
Table 3: Comparison of Common ¹⁸F-Radiolabeling Strategies. Yields and times are highly variable depending on the specific molecule and automation system.[2][4][5][22][23][27][28]

Beyond [¹⁸F]FDG: A Diversified Portfolio of Fluorinated Tracers

While [¹⁸F]FDG remains dominant, its lack of specificity (accumulating in inflammation and infection) spurred the development of tracers for other biological processes.

  • [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine): A tracer for cellular proliferation. [¹⁸F]FLT is an analog of the DNA nucleoside thymidine. It is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during DNA synthesis. This traps the tracer in proliferating cells, providing a measure of cell division. Its synthesis is typically an automated nucleophilic procedure.[1][27]

  • [¹⁸F]NaF (Sodium Fluoride): One of the first FDA-approved PET tracers, [¹⁸F]NaF is used for bone imaging.[11] The fluoride ion is incorporated into the hydroxyapatite crystal matrix of bone at sites of high osteoblastic activity (bone formation). It provides higher sensitivity and superior image quality compared to the traditional Technetium-99m MDP bone scan.[29][30][31][32][33]

Parameter[¹⁸F]NaF PET/CT⁹⁹ᵐTc-MDP Scintigraphy/SPECT
Sensitivity (Patient-based) 96-100%72-80%
Specificity (Patient-based) 93-100%81-90%
Image Resolution High (4-6 mm)Lower (10-15 mm)
Uptake/Imaging Time 60-90 min2-4 hours
Mechanism Incorporation into hydroxyapatiteChemisorption onto hydroxyapatite
Table 4: Comparison of [¹⁸F]NaF PET/CT and ⁹⁹ᵐTc-MDP Bone Scintigraphy for Detecting Skeletal Metastases.[29][30][31][32][33]
  • [¹⁸F]FES (16α-[¹⁸F]fluoro-17β-estradiol): A tracer for imaging estrogen receptor (ER) expression, primarily used in breast cancer to predict response to endocrine therapy.

  • [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine): An amino acid tracer used in neuro-oncology to delineate brain tumors, as it shows high uptake in tumor cells with low background signal in normal brain tissue, unlike [¹⁸F]FDG.[28]

Conclusion and Future Outlook

The history of fluorinated tracer compounds is a testament to the power of combining fundamental chemistry with medical needs. From the initial high-yield synthesis of [¹⁸F]FDG via nucleophilic substitution to the development of elegant, mild labeling techniques for sensitive proteins, the field has continuously evolved to provide more specific and powerful imaging agents. The ability to non-invasively and quantitatively measure diverse biological processes in vivo has had a profound impact on clinical oncology, neurology, and cardiology, as well as on pharmaceutical development.

The future of the field points towards even greater specificity and efficiency. Ongoing research focuses on:

  • Novel Labeling Methods: Developing even faster, more efficient, and more widely applicable ¹⁸F-labeling reactions, including late-stage fluorination of complex molecules.[6][34]

  • New Molecular Targets: Creating fluorinated tracers for novel targets in areas like immuno-oncology, neuroinflammation, and gene expression.

  • Theranostics: Combining ¹⁸F for PET imaging with therapeutic radionuclides to create pairs of agents for both diagnosing and treating disease.

The foundational discoveries and historical developments outlined in this guide have paved the way for these future innovations, ensuring that fluorinated tracers will remain at the forefront of molecular imaging and personalized medicine for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for forming ethers. This protocol outlines a plausible and chemically sound procedure starting from readily available commercial reagents. While direct literature precedents for this specific transformation are scarce, the described methodology is analogous to established syntheses of similar fluoroalkoxy benzoic acids. The protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and necessary safety precautions. Additionally, a summary of expected data and a visual representation of the synthetic pathway are provided to guide researchers in the successful preparation of the target compound.

Introduction

Fluoroalkoxy-substituted benzoic acids are important building blocks in the development of novel pharmaceuticals and functional materials. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key precursor for the synthesis of more complex molecules with potential applications in various fields of drug discovery. The following protocol details a reliable method for the preparation of this compound.

Data Summary

ParameterExpected ValueNotes
Yield 60-80%Dependent on reaction conditions and purification efficiency.
Melting Point 95-105 °CEstimated based on similar fluorinated benzoic acids.
Appearance White to off-white solid
Molecular Formula C₉H₆F₄O₃
Molecular Weight 238.14 g/mol [1][2][3]
¹H NMR (CDCl₃) δ 7.9-8.1 (d, 1H), 7.5-7.7 (t, 1H), 7.1-7.3 (m, 2H), 5.9-6.5 (tt, 1H)Predicted chemical shifts.
¹⁹F NMR (CDCl₃) δ -90 to -95 (t, 2F), -135 to -140 (d, 2F)Predicted chemical shifts.
Purity (by HPLC) >95%Target purity after purification.

Experimental Protocol

This protocol is based on the Williamson ether synthesis, reacting the sodium salt of salicylic acid with a suitable 1,1,2,2-tetrafluoroethylating agent.

Materials and Reagents:

  • Salicylic acid (2-hydroxybenzoic acid)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate (or other suitable tetrafluoroethylating agent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation of Sodium Salicylate:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylic acid.

    • Dissolve the salicylic acid in anhydrous DMF.

    • Cool the solution in an ice bath.

    • Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

  • Alkylation Reaction:

    • Cool the solution of sodium salicylate back to 0 °C in an ice bath.

    • Slowly add 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (or an equivalent electrophilic tetrafluoroethyl source) to the reaction mixture via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding water to the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Extract the aqueous layers with diethyl ether.

    • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹⁹F NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Synthetic Pathway

The following diagram illustrates the proposed synthetic route for this compound via the Williamson ether synthesis.

Synthesis_Pathway Salicylic_acid Salicylic Acid Sodium_salicylate Sodium Salicylate Salicylic_acid->Sodium_salicylate NaH, DMF Product This compound Sodium_salicylate->Product Tetrafluoroethyl_triflate 1,1,2,2-Tetrafluoroethyl Trifluoromethanesulfonate Tetrafluoroethyl_triflate->Product

Caption: Synthetic route to this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care under an inert atmosphere.

  • 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate is a reactive and potentially corrosive reagent. Avoid contact with skin and eyes.

  • DMF is a potential irritant and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The provided protocol offers a detailed and practical guide for the synthesis of this compound. By following this procedure, researchers in the fields of medicinal chemistry and materials science can access this valuable fluorinated building block for their research and development endeavors. Careful execution of the experimental steps and adherence to safety guidelines are paramount for a successful and safe synthesis.

References

Application Notes and Protocols for 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid as a Water Tracer in Hydrology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrological tracing is a fundamental technique for understanding subsurface water flow paths, travel times, and contaminant transport.[1] Ideal tracers are substances that move with water without reacting with the surrounding environment, are easily detectable at low concentrations, and have low toxicity.[2] Fluorinated benzoic acids (FBAs) have emerged as a valuable class of artificial water tracers due to their stability, low sorption to soil and sediment, and the ability to create a suite of tracers with slightly different transport properties that can be simultaneously detected.[3][4]

This document provides detailed application notes and protocols for the use of a specific FBA, 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid (TFEBA) , as a water tracer in hydrological studies. While direct hydrological studies using TFEBA are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied FBA tracers suggests its high potential. The information herein is compiled from data on TFEBA's chemical properties and established methodologies for other FBA tracers.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a tracer is crucial for predicting its behavior in aquatic environments. The properties of TFEBA are summarized in the table below.

PropertyValueReference
CAS Number 10008-97-6[1][5][6]
Molecular Formula C₉H₆F₄O₃[5][7][8]
Molecular Weight 238.14 g/mol [5][7]
Appearance Solid[7]
SMILES String OC(=O)c1ccccc1OC(F)(F)C(F)F[7]
InChI Key SKLLNTQHBPZMDI-UHFFFAOYSA-N[7]
Safety Hazards Acute Toxicity (Oral, Category 4), Eye Irritation (Category 2A), Aquatic Hazard (Chronic, Category 3)[7][9]

Application as a Water Tracer

TFEBA is expected to be an effective water tracer due to the characteristics of the FBA class of compounds.

Advantages of Fluorinated Benzoic Acids as Tracers:

  • Low Sorption: FBAs generally exhibit low sorption to soil and aquifer materials, meaning they travel at nearly the same velocity as the water.[4]

  • High Stability: The carbon-fluorine bond is exceptionally strong, making these compounds resistant to chemical and biological degradation under typical environmental conditions.[10]

  • Multiplexing Capability: The availability of numerous FBA isomers and homologues allows for their simultaneous injection and detection, enabling the characterization of complex flow systems.[3]

  • Low Background Concentrations: As synthetic compounds, their natural background levels in the environment are negligible.[2]

  • High Detectability: Advanced analytical techniques allow for the detection of FBAs at very low concentrations (ng/L to µg/L).[11][12]

G A A P1 P1 A->P1 Similar to other FBAs B B P2 P2 B->P2 Strong C-F bond C C P3 P3 C->P3 Established FBA methods D D P4 P4 D->P4 Synthetic compound E E P5 P5 E->P5 See Safety Data F F P6 P6 F->P6 Research chemical

Environmental Fate and Toxicity

While specific environmental fate and toxicity data for TFEBA are limited, information on related fluorinated compounds and benzoic acid can provide general guidance.

  • Persistence: The tetrafluoroethoxy group suggests high persistence in the environment, similar to other per- and polyfluoroalkyl substances (PFAS).[13] Trifluoroacetic acid (TFA), a related degradation product of some fluorinated compounds, is known to be extremely persistent in water.[10][14]

  • Mobility: Due to its carboxylic acid functional group and expected high water solubility, TFEBA is likely to be mobile in surface and groundwater.[15]

  • Toxicity: The available safety data sheet indicates that TFEBA is harmful if swallowed and causes serious eye irritation.[7][9] It is also classified as harmful to aquatic life with long-lasting effects.[7] Benzoic acid itself has low toxicity to humans.[16][17] However, the introduction of the fluorinated ethoxy group may alter its toxicological profile. Appropriate personal protective equipment should be used when handling the pure compound. In tracer applications, the compound is injected at very low concentrations, minimizing its environmental impact.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of other fluorinated benzoic acids and are expected to be applicable to TFEBA.[11][12][18]

Sample Collection and Preservation
  • Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • If residual chlorine is present, quench with sodium thiosulfate.

  • Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.

  • If longer storage is necessary, acidify the sample to pH < 2 with a strong acid (e.g., sulfuric acid) to inhibit microbial activity.

Analytical Methods Overview

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the analysis of FBAs due to its high sensitivity and selectivity.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step.[4][19]

Analytical MethodSample PreparationDetection LimitAdvantagesDisadvantages
HPLC-MS/MS Direct injection or Solid-Phase Extraction (SPE)ng/L to µg/L[11][12]High sensitivity and selectivity, no derivatization needed.[20]Higher instrument cost.
GC-MS Solid-Phase Extraction (SPE) and derivatizationng/L[4][19]High resolution.Requires derivatization, which adds a step to sample preparation.[21]
HPLC-UV Solid-Phase Extraction (SPE)µg/L to mg/LLower instrument cost.Lower sensitivity and selectivity compared to MS.
Detailed Protocol for HPLC-MS/MS Analysis

This protocol outlines a method for the determination of TFEBA in water samples using solid-phase extraction (SPE) followed by HPLC-MS/MS.

5.3.1. Materials and Reagents

  • This compound standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction cartridges (e.g., Oasis HLB or equivalent)

  • Syringe filters (0.22 µm)

5.3.2. Standard Preparation

  • Prepare a stock solution of TFEBA (e.g., 1000 mg/L) in methanol.

  • Perform serial dilutions of the stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

5.3.3. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass a known volume of the water sample (e.g., 100 mL) through the cartridge at a slow flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Elution: Elute the retained TFEBA from the cartridge with a small volume of methanol (e.g., 2 x 2 mL).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.

5.3.4. HPLC-MS/MS Analysis

  • HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor and product ion transitions for TFEBA need to be determined by infusing a standard solution. For a molecular weight of 238.14, the precursor ion [M-H]⁻ would be m/z 237.1. Product ions would be determined experimentally.

G Start Start Preserve Preserve Start->Preserve SPE SPE Preserve->SPE Condition Condition SPE->Condition Load Load Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute HPLC HPLC Elute->HPLC MS MS HPLC->MS Data Data MS->Data End End Data->End

Summary and Future Research

This compound shows promise as a water tracer in hydrological studies based on the well-established utility of other fluorinated benzoic acids. Its physicochemical properties suggest it will behave as a conservative tracer, and established analytical methods can be readily adapted for its detection at low concentrations.

Further research is needed to validate its performance in field studies. Specifically, column and field tracer tests should be conducted to determine its sorption characteristics and stability under a range of hydrogeological conditions. Additionally, more detailed studies on its environmental fate and ecotoxicity would be beneficial to fully assess its environmental impact.

References

Application of Fluorinated Benzoic Acids in Oil Reservoir Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoic acids (FBAs) are a class of chemical tracers widely employed in the oil and gas industry to monitor and analyze the dynamics of fluid flow within hydrocarbon reservoirs.[1][2][3] Their inherent properties, such as high stability under reservoir conditions, low adsorption to rock formations, and the availability of numerous distinct analogues, make them ideal candidates for interwell tracer tests.[4] These tests provide crucial data for optimizing oil recovery strategies by offering insights into reservoir heterogeneity, fracture networks, and fluid communication between injection and production wells.[4]

This document provides detailed application notes and experimental protocols for the use of FBAs in oil reservoir analysis, targeting researchers and scientists involved in enhanced oil recovery and reservoir characterization.

Principle of FBA Tracing

The fundamental principle of using FBAs as tracers involves injecting a known concentration of one or more FBA compounds into an injection well and subsequently monitoring their appearance and concentration at surrounding production wells.[1] Since FBAs primarily partition into the aqueous phase, their movement through the reservoir tracks the flow of injected water.[1] The time it takes for the tracer to travel from the injector to the producer (breakthrough time) and the shape of the concentration-time profile provide valuable information about the reservoir's properties.[4]

Application Notes

Fluorinated benzoic acids are particularly effective for:

  • Mapping fluid communication: Identifying preferential flow paths and barriers between wells.

  • Quantifying sweep efficiency: Determining the volume of the reservoir contacted by the injected fluid.

  • Characterizing reservoir heterogeneity: Understanding variations in permeability and porosity.

  • Detecting fracture connectivity: Assessing the extent and conductivity of natural or induced fractures.

A variety of FBA compounds can be used simultaneously to trace flow from multiple injection wells or different layers within the same well, as they can be distinguished analytically.[5]

Quantitative Data Summary

The selection of appropriate FBA tracers and the analytical sensitivity are critical for successful field applications. The following tables summarize key quantitative data for commonly used FBA tracers and their analytical detection.

Table 1: Common Fluorinated Benzoic Acid Tracers

Tracer CompoundAbbreviationMolecular Weight ( g/mol )
2-Fluorobenzoic acid2-FBA140.11
3-Fluorobenzoic acid3-FBA140.11
4-Fluorobenzoic acid4-FBA140.11
2,3-Difluorobenzoic acid2,3-DFBA158.10
2,4-Difluorobenzoic acid2,4-DFBA158.10
2,5-Difluorobenzoic acid2,5-DFBA158.10
2,6-Difluorobenzoic acid2,6-DFBA158.10
3,4-Difluorobenzoic acid3,4-DFBA158.10
3,5-Difluorobenzoic acid3,5-DFBA158.10
2,3,4-Trifluorobenzoic acid2,3,4-TFBA176.09
2,4,5-Trifluorobenzoic acid2,4,5-TFBA176.09
2,4,6-Trifluorobenzoic acid2,4,6-TFBA176.09
3,4,5-Trifluorobenzoic acid3,4,5-TFBA176.09
2,3,4,5-Tetrafluorobenzoic acid2,3,4,5-TFB194.08
2-Trifluoromethylbenzoic acid2-TFMBA190.12
3-Trifluoromethylbenzoic acid3-TFMBA190.12
4-Trifluoromethylbenzoic acid4-TFMBA190.12

Table 2: Analytical Detection Limits for FBA Tracers in Reservoir Water

Analytical MethodDetection Limit RangeReference
UHPLC-MS/MS0.05 - 50 ng/mL (ppb)[1][6][7]
GC-MS10 - 100 pg/mL (ppt)[6]
LC-MS/MS (QQQ)as low as 10 pg/mL (ppt)[8]

Experimental Protocols

Tracer Injection Protocol

This protocol outlines the steps for preparing and injecting FBA tracers into an oil reservoir.

Materials:

  • Selected FBA tracer(s)

  • Injection water (compatible with reservoir brine)

  • Mixing tank

  • High-pressure injection pump

  • Flow meter

Procedure:

  • Tracer Selection: Choose one or more FBA tracers based on the reservoir characteristics and the objectives of the study. Ensure the selected tracers are not naturally present in the reservoir fluids.

  • Concentration Calculation: Determine the required concentration of the FBA tracer. This is typically in the range of 20% by weight in the initial concentrated solution.[5] The final concentration in the injection water will be significantly lower after dilution.

  • Tracer Solution Preparation:

    • In a mixing tank, dissolve the calculated amount of FBA tracer(s) in a known volume of injection water to create a concentrated tracer solution.

    • Ensure complete dissolution of the tracer.

  • Injection:

    • Inject the concentrated tracer solution into the main injection water stream at a controlled rate using a high-pressure pump.

    • Alternatively, the tracer can be added as a slug to the injection water.[5]

    • Monitor the injection volume and rate using a flow meter.

  • Record Keeping: Maintain detailed records of the tracer(s) injected, injection well, date, time, volume, and concentration.

Water Sample Collection and Preparation Protocol

This protocol describes the collection of water samples from production wells and their preparation for FBA analysis.

Materials:

  • Sample collection bottles (glass or chemically inert plastic)

  • Syringe filters (0.2 µm or 0.45 µm)

  • Vials for analysis

Procedure:

  • Sample Collection:

    • At specified time intervals, collect water samples from the designated production wells.

    • Label each sample bottle with the well name, date, and time of collection.

  • Sample Storage: Store the collected samples in a cool, dark place to prevent degradation of the tracers.[6]

  • Sample Preparation (for UHPLC-MS/MS):

    • Allow the sample to reach room temperature.

    • Filter the water sample through a 0.2 µm syringe filter to remove any particulate matter.[6]

    • For samples with high salinity, a solid-phase extraction (SPE) step may be necessary to remove salts that can interfere with the analysis.[4][9]

    • Transfer the filtered sample into an appropriate vial for analysis.

FBA Analysis by UHPLC-MS/MS Protocol

This protocol provides a general methodology for the quantitative analysis of FBAs in produced water samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method is favored for its speed, sensitivity, and robustness, avoiding the need for sample derivatization required by GC-MS.[6][7]

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[10]

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[10]

  • FBA analytical standards

Procedure:

  • Chromatographic Conditions:

    • Set up a gradient elution program. A typical analysis can be completed in under 5 minutes.[6][7]

    • The flow rate is typically around 0.4-0.5 mL/min.[10]

    • Column temperature is maintained at around 30-40°C.[10]

  • Mass Spectrometry Conditions:

    • Use an electrospray ionization (ESI) source in negative ion mode.[10]

    • Set up Multiple Reaction Monitoring (MRM) for each FBA tracer. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion for quantification.

  • Calibration:

    • Prepare a series of calibration standards of the FBA tracers in clean water or a synthetic brine matching the reservoir's salinity.

    • Generate a calibration curve by plotting the peak area against the concentration for each tracer.

  • Sample Analysis:

    • Inject the prepared water samples into the UHPLC-MS/MS system.

    • Identify and quantify the FBA tracers based on their retention times and MRM transitions.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of each FBA tracer in the produced water samples.

    • Plot the tracer concentration versus time for each production well to obtain the tracer return curve.

Visualizations

The following diagrams illustrate the key workflows in an FBA tracer study.

G cluster_0 Tracer Injection Phase cluster_1 Reservoir Flow cluster_2 Sample Collection & Analysis Phase Tracer Selection Tracer Selection Solution Preparation Solution Preparation Tracer Selection->Solution Preparation Tracer Injection Tracer Injection Solution Preparation->Tracer Injection Tracer in Reservoir Tracer in Reservoir Tracer Injection->Tracer in Reservoir Sample Collection Sample Collection Tracer in Reservoir->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Preparation->UHPLC-MS/MS Analysis Data Interpretation Data Interpretation UHPLC-MS/MS Analysis->Data Interpretation

Caption: High-level workflow of an FBA tracer study.

G cluster_analysis Analysis Produced Water Sample Produced Water Sample Filtration (0.2 um) Filtration (0.2 um) Produced Water Sample->Filtration (0.2 um) Direct Injection Direct Injection Filtration (0.2 um)->Direct Injection Low Salinity Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Filtration (0.2 um)->Solid-Phase Extraction (SPE) High Salinity Injection into UHPLC-MS/MS Injection into UHPLC-MS/MS Direct Injection->Injection into UHPLC-MS/MS Elution Elution Solid-Phase Extraction (SPE)->Elution Elution->Injection into UHPLC-MS/MS

Caption: Sample preparation workflow for FBA analysis.

Caption: Logical diagram of UHPLC-MS/MS analysis.

References

Application Notes and Protocols for 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid as a versatile building block in modern organic synthesis, with a particular focus on its application in medicinal chemistry. This document includes detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its use in research and development.

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of the tetrafluoroethoxy group can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it an attractive scaffold for the development of novel therapeutic agents.

Key Application: Synthesis of Tranilast Analogs as TGF-βR1 Inhibitors

A primary application of this compound is in the synthesis of analogs of Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid). Tranilast is an anti-allergic and anti-inflammatory agent, and its analogs are being explored for their potential as anti-cancer agents due to their ability to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] The TGF-β pathway plays a dual role in cancer, initially acting as a tumor suppressor, but in later stages, it can promote tumor progression and metastasis.[2][3] By inhibiting the TGF-β receptor 1 (TGF-βR1), these compounds can block the downstream signaling cascade that leads to cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[2]

TGF-β Signaling Pathway and Inhibition by Tranilast Analogs

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell cycle control, apoptosis, and cell differentiation.[3][4] In advanced cancers, this pathway is often hijacked to promote tumor growth and metastasis.[5] Tranilast and its analogs can interfere with this pathway by inhibiting the kinase activity of TGF-βR1.[1]

TGF_beta_pathway cluster_membrane Cell Membrane TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII binds TBRI TGF-βR1 (TβRI) TBRII->TBRI recruits pTBRI p-TβRI TBRI->pTBRI phosphorylates SMAD23 SMAD2/3 pTBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, or EMT, Proliferation) Nucleus->Gene_transcription regulates Tranilast_analog Tranilast Analog (Synthesized from This compound) Tranilast_analog->pTBRI inhibits

Caption: TGF-β signaling pathway and the inhibitory action of Tranilast analogs.

Experimental Protocols

The following are representative protocols for the synthetic utilization of this compound. These methods are based on standard, well-established organic chemistry transformations.

Protocol 1: Amide Bond Formation via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride

acyl_chloride_workflow start Start: This compound reagents Add Oxalyl Chloride (1.1 eq) & catalytic DMF in CH2Cl2 start->reagents reaction Stir at room temperature overnight reagents->reaction workup Concentrate in vacuo reaction->workup product Product: 2-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride workup->product direct_coupling_workflow start Start: This compound + Amine reagents Add EDC (1.1 eq), HOBt (1.1 eq), & DIPEA (2.0 eq) in DMF start->reagents reaction Stir at room temperature for 12-24 hours reagents->reaction workup Aqueous workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Amide purification->product

References

Application Notes and Protocols for the Derivatization of Benzoic Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of benzoic acids prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like benzoic acids, thereby improving their chromatographic separation and detection.[1][2] The two primary methods covered are silylation and esterification (alkylation).

Introduction to Derivatization for GC-MS

Benzoic acids, and carboxylic acids in general, are polar compounds with active hydrogen atoms.[1] This polarity makes them less volatile, which can lead to poor peak shape, low sensitivity, and unsatisfactory reproducibility in GC analysis.[1] Derivatization chemically modifies the functional groups responsible for this polarity, making the resulting derivatives more amenable to GC-MS analysis.[2]

Key benefits of derivatization include:

  • Increased Volatility: By replacing active hydrogens with less polar groups, the boiling point of the analyte is lowered.[1][2]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.[3]

  • Enhanced Chromatographic Resolution: Reduced polarity leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[1]

  • Increased Sensitivity: Derivatization can introduce specific fragments that are easily detectable by the mass spectrometer, improving the signal-to-noise ratio.

The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification).[1]

Silylation of Benzoic Acids

Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[2] This is a widely used and effective method for derivatizing a broad range of compounds containing active hydrogens.[2][3]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A popular and powerful silylating reagent that reacts rapidly to give high yields.[4]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to increase their reactivity, especially for hindered functional groups.[4]

  • BSA (N,O-Bis(trimethylsilyl)acetamide): Another common silylating agent similar to BSTFA.

Experimental Protocol: Silylation of Benzoic Acids with BSTFA + TMCS

This protocol is based on methodologies for the analysis of benzoic acids in biological and food matrices.[4]

Materials:

  • Benzoic acid standard or sample extract

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (trimethylchlorosilane)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, ethyl acetate)

  • Internal Standard (e.g., Benzoic acid-d5)[5]

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing benzoic acid is dry. If extracted from an aqueous solution, the solvent should be evaporated to dryness under a stream of nitrogen.[5][6]

  • Reconstitution: Dissolve the dry residue in a small volume of anhydrous pyridine or another suitable solvent.

  • Addition of Internal Standard: Add an appropriate amount of the internal standard solution (e.g., Benzoic acid-d5).[5]

  • Derivatization Reaction:

    • To the sample solution, add the derivatizing reagent. A common mixture is BSTFA + 1% TMCS.[4] For every 50 µL of sample, add 50-100 µL of the BSTFA + TMCS reagent.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Seal the reaction vial tightly.

    • Heat the mixture at 60-80°C for 30-120 minutes.[7] Optimal time and temperature may need to be determined empirically for specific benzoic acid derivatives.

  • Cooling: Allow the reaction mixture to cool to room temperature before injection into the GC-MS.

  • GC-MS Analysis: Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.

Quantitative Data for Silylation
ParameterValue/RangeBenzoic Acid Derivative(s)Source
Recovery 79.3% (average)Various phenolic and benzoic acids[4]
Reaction Time 75-120 min at 80°CBenzilic acid[7]
Reaction Temperature 60-80°CGeneral carboxylic acids[7]

Esterification of Benzoic Acids

Esterification, a form of alkylation, converts carboxylic acids into their corresponding esters, which are more volatile and suitable for GC analysis. This is often achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst.[8] Methyl esters are commonly prepared due to their high volatility.[1]

Common Esterification Methods:

  • Acid-Catalyzed Esterification: Using an alcohol (e.g., methanol, butanol) and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[8][9]

  • Using Diazoalkanes: Diazomethane can be used but is highly toxic and potentially explosive.[1][2]

  • In-Vial Derivatization with Sulfuric Acid: A method has been developed for the simultaneous determination of benzoic and sorbic acids in beverages using in-vial derivatization with sulfuric acid as a catalyst for methylation.[10]

Experimental Protocol: Acid-Catalyzed Esterification (Methylation)

This protocol is a general procedure for the formation of methyl benzoate.

Materials:

  • Benzoic acid standard or sample extract

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃) in Methanol

  • Heating block or water bath

  • Extraction solvent (e.g., hexane, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation: The sample containing benzoic acid should be in a dry, inert solvent or as a dry residue.

  • Reaction Mixture:

    • To the sample, add an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a commercially available reagent like 14% BF₃ in methanol.[8]

  • Incubation:

    • Seal the reaction vial.

    • Heat the mixture at 60-100°C for 15-60 minutes.

  • Extraction:

    • After cooling, add water and a non-polar extraction solvent like hexane or dichloromethane.

    • Vortex to extract the methyl benzoate into the organic layer.

  • Washing:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst.

    • Wash with deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the final organic solution into the GC-MS.

Quantitative Data for Esterification
ParameterValue/RangeBenzoic Acid Derivative(s)Source
Precision (RSD) < 5%Benzoic acid methyl ester[10]
Recovery 101.0% (average)Benzoic acid methyl ester[10]
Reaction Time 120 minButyl benzoate[9]
Conversion 92%Butyl benzoate[9]

Visualization of Experimental Workflows

Silylation Workflow

silylation_workflow start Start: Dry Sample reconstitute Reconstitute in Anhydrous Solvent start->reconstitute add_is Add Internal Standard (e.g., BA-d5) reconstitute->add_is add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) add_is->add_reagent vortex Vortex add_reagent->vortex heat Incubate (60-80°C, 30-120 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for benzoic acid derivatization.

Esterification (Methylation) Workflow

esterification_workflow start Start: Dry Sample add_alcohol Add Anhydrous Methanol start->add_alcohol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) add_alcohol->add_catalyst heat Incubate (60-100°C, 15-60 min) add_catalyst->heat cool Cool to Room Temperature heat->cool extract Extract with Organic Solvent cool->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate (if needed) dry->concentrate inject Inject into GC-MS concentrate->inject

Caption: Esterification workflow for benzoic acid derivatization.

Concluding Remarks

The choice between silylation and esterification will depend on the specific benzoic acid derivatives being analyzed, the sample matrix, and the available laboratory resources. Silylation is a versatile and rapid method that is highly effective for a wide range of polar compounds. Esterification is a robust and classic method, particularly useful when targeting carboxylic acids specifically.[2] Both methods, when properly optimized, can significantly improve the quality and reliability of GC-MS data for benzoic acids. It is always recommended to validate the chosen derivatization method for the specific application to ensure accuracy, precision, and desired sensitivity.

References

Application Note: Analysis of Fluorinated Aromatic Acids by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of fluorinated aromatic acids in aqueous matrices. The described protocol utilizes reversed-phase chromatography coupled with UV detection, a technique widely accessible in analytical laboratories. The methodology is suitable for monitoring these compounds in various applications, from environmental analysis to pharmaceutical development. Alternative detection methods, including fluorescence and mass spectrometry for enhanced sensitivity and specificity, are also discussed.

Introduction

Fluorinated aromatic acids are a class of compounds with increasing significance in pharmaceutical, agrochemical, and material sciences. Their unique physicochemical properties, imparted by the fluorine substituents, make them valuable building blocks and, in some cases, persistent environmental contaminants. Consequently, a reliable analytical method for their detection and quantification is crucial for quality control, environmental monitoring, and research and development. This document provides a detailed protocol for an HPLC-UV method, offering a straightforward approach for the separation and quantification of various fluorinated benzoic acids.

Principle of the Method

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. Fluorinated aromatic acids are separated based on their hydrophobicity. The aromatic ring provides retention on the nonpolar column, while the acidic nature of the carboxyl group and the electronegativity of the fluorine atoms influence the compound's polarity and interaction with the stationary phase. A diode array UV detector is used for quantification and peak purity assessment by comparing the analyte's spectrum with a known standard.

Experimental Protocol

This protocol is a representative method for the analysis of fluorinated aromatic acids in aqueous samples.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure).

  • Reagents: Formic acid or Phosphoric acid (for mobile phase pH adjustment).

  • Standards: Analytical standards of the target fluorinated aromatic acids (e.g., 2-fluorobenzoic acid, 3,5-bis(trifluoromethyl)benzoic acid).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a weak anion exchange like Oasis WAX) may be required for complex matrices or trace-level analysis.[1][2][3]

Equipment
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Analytical Column: A reversed-phase C18 column (e.g., 300 mm x 4.6 mm, 10 µm particle size) is a suitable starting point.[4] Other C18 or fluorinated phase columns can also be used.[5]

  • Data Acquisition and Processing Software.

  • pH meter, analytical balance, volumetric flasks, and pipettes.

Standard Preparation
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of the analytical standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or an appropriate solvent to cover the desired concentration range (e.g., 0.1 to 50 mg/L).

Sample Preparation

The level of sample preparation depends on the sample matrix.

  • Direct Injection (for clean aqueous samples): For samples like reservoir fluids with low organic background, direct analysis may be possible after filtration.[4]

    • Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.[6]

    • Transfer the filtrate to an HPLC vial for injection.

  • Solid-Phase Extraction (SPE) (for trace analysis or complex matrices): SPE is used to concentrate the analytes and remove interfering substances.[2][3]

    • Conditioning: Condition the SPE cartridge (e.g., C18) with a solvent like methanol, followed by equilibration with HPLC-grade water.

    • Loading: Pass a known volume of the sample through the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove hydrophilic impurities.

    • Elution: Elute the retained fluorinated aromatic acids with a small volume of a strong solvent (e.g., methanol or acetonitrile).

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

HPLC Operating Conditions

The following are typical starting conditions that may require optimization for specific analytes and columns.

ParameterCondition
Column C18 Reversed-Phase, 300 mm x 4.6 mm, 10 µm[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm or Diode Array Detector (200-400 nm)

Data Presentation

Quantitative data from various studies on the HPLC analysis of fluorinated aromatic and carboxylic acids are summarized below. These values are indicative and may vary based on the specific instrumentation and conditions used.

Analyte/MethodMatrixLOD/LOQLinearity (R²)Recovery (%)Citation
Fluorinated Benzoic Acids (HPLC-UV) Aqueous Reservoir Fluids10 µg/L (LOD)Not SpecifiedNot Specified[4]
Perfluorinated Carboxylic Acids (C5-C14) (LC-MS/MS) Fish Fillet0.97 - 2.7 ng/g (LOD)Not Specified77 - 120[1]
Perfluorinated Carboxylic Acids (C3-C12) (HPLC-FLD after derivatization) Water (after SPE)43 - 75 ng/L (ppt) (LOD)>0.9993.2 - 99.3[2][7]
Perfluorinated Carboxylic Acids (HPLC-UV after derivatization) Water0.1 - 0.5 mg/L (ppm) (LOD)>0.998>98 (SPE step)[3]
Precursors of PFCAs (UPLC-MS/MS) Serum0.1 - 5.0 pg/mL (LOD)Not Specified70.25 - 127.51[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation; FLD: Fluorescence Detection.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE If concentration needed Inject Inject into HPLC Filter->Inject Direct Injection Reconstitute Reconstitution SPE->Reconstitute Reconstitute->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Process Chromatogram Processing Detect->Process Quantify Quantification vs. Standards Process->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC analysis of fluorinated aromatic acids.

Solid-Phase Extraction (SPE) Protocol Diagram

SPE_Workflow cluster_0 SPE Cartridge Steps cluster_1 Sample & Eluate Handling Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Waste1 Waste Equilibrate->Waste1 Wash 4. Wash (e.g., Water) Load->Wash Elute 5. Elute (e.g., Acetonitrile) Wash->Elute Waste2 Waste Wash->Waste2 Analyte Collected Eluate (Contains Analytes) Elute->Analyte Sample Aqueous Sample Sample->Load

Caption: Step-by-step process for Solid-Phase Extraction (SPE).

Alternative Detection Methods

While UV detection is robust, other techniques can offer advantages:

  • Fluorescence Detection: For enhanced sensitivity, fluorinated aromatic acids can be derivatized with a fluorescent tag like 3-bromoacetyl coumarin prior to HPLC analysis.[2][3][7] This approach can lower detection limits significantly, making it suitable for trace environmental analysis.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and selectivity.[1] It allows for positive identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for complex matrices or when analyzing novel compounds. UPLC-MS/MS offers the additional benefit of faster analysis times.[1][8]

Conclusion

The HPLC method detailed in this application note provides a reliable and adaptable framework for the analysis of fluorinated aromatic acids. By selecting the appropriate sample preparation technique and detector, this method can be tailored to meet the specific sensitivity and selectivity requirements of a wide range of applications in research, development, and quality control.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxybenzoic acids are a pivotal class of compounds in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their structural motif is present in a variety of biologically active molecules. The increasing demand for these compounds necessitates the development of robust, scalable, and economically viable synthetic methods. These application notes provide detailed protocols and comparative data for the large-scale synthesis of 2-alkoxybenzoic acids, focusing on practical and scalable methodologies.

Primary Synthetic Route: O-Alkylation of Salicylic Acid Derivatives (Williamson Ether Synthesis)

The O-alkylation of salicylic acid or its esters, such as methyl salicylate, is the most common and industrially scalable method for producing 2-alkoxybenzoic acids. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an alkylating agent.

General Reaction Scheme:

O_Alkylation Salicylic_Acid Salicylic Acid (or Methyl Salicylate) Product 2-Alkoxybenzoic Acid (or Ester) Salicylic_Acid->Product 1. Base 2. Alkylating Agent Base Base (e.g., KOH, NaOH) Alkylating_Agent Alkylating Agent (R-X, e.g., Dialkyl Sulfate, Alkyl Halide) Final_Product 2-Alkoxybenzoic Acid Product->Final_Product Hydrolysis (optional) Hydrolysis Hydrolysis (if starting from ester)

Caption: General workflow for O-alkylation of salicylic acid derivatives.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-Ethoxybenzoic Acid from Methyl Salicylate

This protocol is adapted from a demonstrated large-scale industrial process.

Materials:

  • Methyl Salicylate (99.5% purity)

  • Potassium Hydroxide (KOH, 90% purity)

  • Diethyl Sulfate

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

  • 1000L Reaction Kettle

  • Stirring and cooling system

Procedure:

  • Alkoxide Formation:

    • Charge the 1000L reaction kettle with 5% of the total required 95% ethanol.

    • Under continuous stirring and cooling, add 60 kg of solid KOH in batches.

    • Once the KOH is dissolved, add 152 kg of methyl salicylate dropwise while maintaining the temperature at approximately 15°C.

  • Etherification:

    • At 15°C, add 162 kg of diethyl sulfate dropwise, carefully controlling the addition rate to maintain the temperature at 15°C.

    • After the addition is complete, continue the reaction for approximately 6 hours at 15°C.

    • Monitor the pH of the reaction mixture. If the pH is below 11, add an additional 6.1 kg of KOH and continue the reaction until the pH is approximately 6.

  • Work-up and Ethanol Recovery:

    • Filter the reaction mixture to remove the solid precipitate (primarily potassium sulfate).

    • The filtrate is then subjected to distillation to recover the ethanol.

  • Hydrolysis:

    • Transfer the resulting oil to a 1000L reactor.

    • Add 665 kg of water and 53.2 kg of NaOH.

    • Heat the mixture to 65°C and stir for 6 hours to facilitate hydrolysis. The pH should be approximately 14.

  • Acidification and Isolation:

    • Cool the reaction solution and then acidify by adding hydrochloric acid to a pH of 4.5. This will cause the 2-ethoxybenzoic acid to separate as an oil.

    • Separate the organic layer and wash it twice with water.

    • Purify the product by distillation under reduced pressure to obtain 2-ethoxybenzoic acid.

Protocol 2: General Laboratory-Scale Synthesis of 2-Alkoxybenzoic Acids

This protocol provides a general method for the synthesis of various 2-alkoxybenzoic acids on a laboratory scale.

Materials:

  • Salicylic Acid or Methyl Salicylate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide) (1.1-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium Hydroxide (if starting with methyl salicylate)

  • Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (or methyl salicylate), anhydrous potassium carbonate, and anhydrous DMF (or acetone).

    • Stir the mixture at room temperature for 30 minutes.

  • Alkylation:

    • Add the alkyl halide to the reaction mixture.

    • Heat the mixture to a suitable temperature (e.g., 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then brine.

  • Hydrolysis (if starting with methyl salicylate):

    • If the starting material was methyl salicylate, the crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

    • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

    • After cooling, the ethanol is removed under reduced pressure.

  • Purification:

    • The aqueous layer (from direct work-up or after hydrolysis) is acidified with concentrated hydrochloric acid until a precipitate forms.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-alkoxybenzoic acids via the O-alkylation of salicylic acid derivatives.

2-Alkoxybenzoic AcidStarting MaterialAlkylating AgentBaseSolventReaction Temp. (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-Ethoxybenzoic AcidMethyl SalicylateDiethyl SulfateKOHEthanol15698.3199.73[1]
2-Methoxybenzoic AcidMethyl SalicylateDimethyl SulfateNaOHTolueneReflux8~70 (overall)98[2]
2-Isopropoxybenzoic AcidSalicylic Acid2-IodopropaneK₂CO₃DMF8012High-General Protocol
2-Benzyloxybenzoic AcidSalicylic AcidBenzyl BromideK₂CO₃AcetoneReflux6High-General Protocol

Alternative Synthetic Routes

While O-alkylation is the predominant method, other synthetic strategies can be employed for the synthesis of 2-alkoxybenzoic acids, particularly for specific derivatives like 2-phenoxybenzoic acids.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. It is particularly useful for the synthesis of 2-phenoxybenzoic acids from 2-chlorobenzoic acid and a corresponding phenol. Modern protocols often utilize ligands and milder reaction conditions.

Ullmann_Condensation Aryl_Halide 2-Chlorobenzoic Acid Product 2-Phenoxybenzoic Acid Aryl_Halide->Product Phenol Phenol Derivative Phenol->Product Copper_Catalyst Copper Catalyst (e.g., CuI, Cu₂O) Copper_Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Ullmann condensation for 2-phenoxybenzoic acid synthesis.

Materials:

  • 2-Chlorobenzoic Acid

  • Phenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 2-chlorobenzoic acid, phenol, potassium carbonate, and a catalytic amount of copper(I) iodide in DMF.

  • Reaction:

    • Heat the reaction mixture to a high temperature (often >150°C) and stir for several hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • After completion, cool the reaction mixture and pour it into water.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Extract the product with ethyl acetate.

  • Purification:

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Note: Microwave-assisted Ullmann condensations have been shown to significantly reduce reaction times and improve yields, offering a more efficient and potentially scalable alternative to traditional heating.[3]

Carboxylation of Alkoxybenzenes

The direct carboxylation of alkoxybenzenes, such as anisole, presents a potential route to 2-alkoxybenzoic acids. However, this method often suffers from issues with regioselectivity, with the para-substituted product being a common byproduct. The Kolbe-Schmitt reaction is a well-known industrial process for the carboxylation of phenols to hydroxybenzoic acids, but its application to alkoxybenzenes for the selective synthesis of the ortho-isomer on a large scale is less common.

Carboxylation Alkoxybenzene Alkoxybenzene (e.g., Anisole) Product 2-Alkoxybenzoic Acid + para-isomer Alkoxybenzene->Product Carboxylation Carboxylating_Agent Carboxylating Agent (e.g., CO₂, Organolithium then CO₂)

Caption: Carboxylation of an alkoxybenzene.

This protocol is based on general principles of electrophilic aromatic substitution and ortho-metalation.

Materials:

  • Anisole

  • Strong Base (e.g., n-Butyllithium) for ortho-metalation, or a Lewis acid catalyst for electrophilic carboxylation.

  • Carbon Dioxide (CO₂) (solid or gas)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid

Procedure (via Ortho-metalation):

  • Ortho-lithiation:

    • Dissolve anisole in anhydrous THF or diethyl ether under an inert atmosphere (e.g., Argon).

    • Cool the solution to a low temperature (e.g., -78°C).

    • Slowly add n-butyllithium to the solution. The lithium will direct to the ortho position due to the coordinating effect of the methoxy group.

  • Carboxylation:

    • Bubble CO₂ gas through the solution or add crushed dry ice.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by carefully adding water.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the 2-methoxybenzoic acid.

  • Purification:

    • Extract the product with an organic solvent and purify by recrystallization or chromatography to separate from any para-isomer.

Note: While effective on a laboratory scale, the use of organolithium reagents on a large scale presents significant safety and cost challenges.

Conclusion

The O-alkylation of salicylic acid and its esters stands out as the most robust and scalable method for the large-scale synthesis of a wide range of 2-alkoxybenzoic acids. The provided detailed protocol for 2-ethoxybenzoic acid serves as a template for industrial-scale production. While alternative methods like the Ullmann condensation and direct carboxylation exist, they are generally more substrate-specific or present greater challenges for large-scale implementation. For researchers and drug development professionals, the choice of synthetic route will depend on the specific target molecule, available starting materials, and the required scale of production.

References

Application Note: High-Sensitivity UHPLC-MS/MS Analysis of Fluorobenzoic Acid Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Fluorobenzoic acids (FBAs) are a class of artificial tracers widely employed in hydrological, environmental, and industrial settings, such as in oil reservoir management.[1][2] Their stability, limited sorption to soil, and the absence of natural background levels make them effective markers for tracking water flow and the transport of substances like pesticides.[3][4] Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers a robust, sensitive, and rapid method for the simultaneous quantification of multiple FBA tracers.[1][2][4] This application note provides a detailed protocol for the analysis of a suite of FBA tracers in water samples.

Experimental Overview

This method utilizes a reversed-phase UHPLC system for the chromatographic separation of various FBA isomers, followed by detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The protocol is designed for high throughput and sensitivity, enabling the detection of FBAs at parts-per-billion (ppb) to parts-per-trillion (ppt) levels.

Experimental Workflow

UHPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Analysis A Weigh FBA Standards B Prepare Stock Solutions (1000 ppm) A->B C Prepare Working Standards (Serial Dilution) B->C F Inject Samples & Standards C->F D Sample Collection (e.g., Groundwater) E Sample Preparation (Dilution/SPE) D->E E->F G Chromatographic Separation (Reversed-Phase C18) F->G H Ionization (Negative ESI) G->H I Mass Analysis (MRM Mode) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification of FBA Tracers K->L M Data Reporting L->M

Caption: UHPLC-MS/MS workflow for the analysis of fluorobenzoic acid tracers.

Detailed Protocols

Preparation of Standards and Samples

a. Standard Stock Solution (1000 ppm):

  • Accurately weigh 10 mg of each individual FBA powder standard (purity ≥ 98%).[2]

  • Transfer each standard into a separate 10 mL volumetric flask.

  • Dissolve and bring to volume with a diluent of 7:3 (v/v) water:acetonitrile.[2]

  • Vortex thoroughly to ensure complete dissolution. These stock solutions can be stored at 4°C.

b. Working Standard Solutions:

  • Prepare intermediate stock solutions by diluting the 1000 ppm stock solutions as needed to compensate for varying MS responses between different FBA groups.[2]

  • Create a mixed FBA standard solution from the individual stock or intermediate solutions.

  • Perform serial dilutions of the mixed standard to generate a series of calibration standards. A typical range would be from 0.05 to 10,000 ppb.[2] The diluent should be the same as that used for the stock solutions.

c. Sample Preparation:

  • Direct Dilution: For relatively clean water samples, a simple dilution with the mobile phase or diluent may be sufficient.[5]

  • Solid-Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, SPE is recommended.[6][7][8]

    • Use a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge.[6][7]

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the water sample (e.g., 100 mL).

    • Wash the cartridge to remove interfering substances.

    • Elute the FBA tracers with an appropriate solvent (e.g., methanol).

    • The eluate can be evaporated and reconstituted in the mobile phase to achieve preconcentration.

UHPLC-MS/MS Method

The following tables outline the instrumental parameters for the UHPLC-MS/MS analysis.

Table 1: UHPLC Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 50 mm x 3.0 mm, 1.8 µm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Gradient Optimized for separation of all target analytes
Flow Rate 0.5 - 1.0 mL/min[9][10]
Column Temperature 30 - 40 °C[2][9]
Injection Volume 1 - 10 µL[2][9][10]
Analysis Time < 10 minutes[4]

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[2]
Drying Gas Temperature 120 °C[2]
HSID Temperature 300 °C[2]
Nebulizer Gas 200 (arbitrary units)[2]
Electrospray Voltage -4500 V[2]
Source Temperature 410 °C[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The UHPLC-MS/MS method provides excellent sensitivity, with Limits of Quantification (LOQs) typically in the low ppb to ppt range. The exact LOQs will vary depending on the specific FBA, the instrument, and the sample matrix.

Table 3: Example Limits of Quantification (LOQs) for Selected FBA Tracers

Fluorobenzoic Acid TracerLimit of Quantification (LOQ) (ppb)
3-Fluorobenzoic acid (3-FBA)2.59[2]
2,5-Difluorobenzoic acid (2,5-dFBA)14.07[2]
3,4,5-Trifluorobenzoic acid (3,4,5-tFBA)0.62[2]
3-(Trifluoromethyl)benzoic acid (3-tFmBA)0.23[2]
2,3,4,5-Tetrafluorobenzoic acid (2,3,4,5-tetraFBA)10.89[2]
3,5-Bis(trifluoromethyl)benzoic acid (3,5-bis-tFmBA)0.09[2]

Note: These values are examples and may vary based on the specific analytical setup.

Data Analysis and Quantification

  • Peak Identification and Integration: Identify the chromatographic peaks for each FBA tracer based on their specific retention times and MRM transitions. Integrate the peak areas for all standards and samples.

  • Calibration Curve: Construct a calibration curve for each analyte by plotting the peak area against the concentration of the prepared standards. A linear regression is typically used.

  • Quantification: Determine the concentration of each FBA tracer in the unknown samples by interpolating their peak areas from the corresponding calibration curve.

Logical Relationship for FBA Separation

FBA_Separation cluster_properties Analyte Properties cluster_lc LC Conditions cluster_outcome Elution Behavior Polarity Polarity ElutionOrder Elution Order Polarity->ElutionOrder inversely proportional LogD LogD (pH dependent) RetentionTime Retention Time LogD->RetentionTime directly proportional Column Reversed-Phase C18 Column Column->ElutionOrder MobilePhase Acidic Mobile Phase MobilePhase->LogD ElutionOrder->RetentionTime

Caption: Factors influencing the chromatographic separation of FBAs.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, rapid, and reliable approach for the quantitative analysis of fluorobenzoic acid tracers in various aqueous matrices. The protocol is suitable for high-throughput applications in environmental monitoring, hydrological studies, and industrial tracer analysis. The high sensitivity and specificity of tandem mass spectrometry, combined with the efficient separation of UHPLC, make this a powerful tool for researchers and scientists in multiple disciplines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound via common methods such as recrystallization and chromatography.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Oiling out instead of crystallization The solvent may be too nonpolar for the compound, or the solution is supersaturated.Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow to cool slowly. Seeding the solution with a pure crystal can also induce crystallization.
No crystal formation upon cooling The solution may not be sufficiently saturated, or too much solvent was used.Evaporate some of the solvent to increase the concentration and then try cooling again. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation.
Low recovery of purified product The compound may have significant solubility in the cold recrystallization solvent. The product may have been lost during transfer steps.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Product is still impure after recrystallization The chosen solvent may not effectively differentiate between the product and impurities. The cooling process may have been too rapid, trapping impurities.Select a different solvent or solvent system with a greater solubility difference between the product and impurities at high and low temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
HPLC Purification Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Secondary interactions between the acidic analyte and the silica-based stationary phase. Mobile phase pH is too close to the pKa of the analyte. Column overload.Use an end-capped column to minimize silanol interactions. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a higher pH can sometimes improve peak shape, but for this benzoic acid derivative, a lower pH (e.g., using 0.1% formic acid or TFA) is generally recommended. Reduce the sample concentration or injection volume.[1]
Co-elution of impurities with the main peak Impurities have very similar polarity to the target compound.Optimize the separation by changing the stationary phase (e.g., from C18 to a phenyl-hexyl or a fluorinated phase). Alter the mobile phase organic modifier (e.g., switch from acetonitrile to methanol).[1] Employ an orthogonal purification technique like Supercritical Fluid Chromatography (SFC) if co-elution persists.[1]
Inconsistent retention times Fluctuations in mobile phase composition, temperature, or column equilibration.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Adequately equilibrate the column with the mobile phase before each injection.
Low recovery from preparative HPLC The compound may be adsorbing to the stationary phase or precipitating in the collection tubes.Add a small amount of a suitable organic solvent to the collection tubes. Check the solubility of the purified compound in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on typical synthetic routes for similar compounds, potential impurities could include unreacted starting materials such as a halobenzoic acid, byproducts from incomplete reactions, or isomers formed during synthesis.

Q2: What is a good starting solvent system for recrystallizing crude this compound?

A2: For fluorinated benzoic acids, a mixed solvent system is often effective. A good starting point would be a mixture of a solvent in which the compound is soluble (like ethanol or acetone) and a solvent in which it is less soluble (like water or hexane).[2] Experimentation with different ratios is necessary to find the optimal system. For acidic compounds, crystallization from an aqueous solution by adjusting the pH can also be a viable method.

Q3: How can I improve the peak shape of my compound in reversed-phase HPLC?

A3: Poor peak shape for acidic compounds like this compound is often due to interactions with the stationary phase. Adding a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically at 0.1%) can help to suppress the ionization of the carboxylic acid and reduce peak tailing.[1] Using a highly deactivated (end-capped) column is also recommended.[1]

Q4: My compound has poor solubility in the HPLC mobile phase. What should I do?

A4: If your sample is not soluble in the mobile phase, you may need to dissolve it in a stronger solvent for injection. However, it is crucial to inject the smallest possible volume to minimize peak distortion. For preparative chromatography, if solubility in the eluent is low, consider using a dry loading technique. This involves dissolving the sample in a suitable solvent, adsorbing it onto silica gel or another inert support, evaporating the solvent, and then loading the dry powder onto the column.[1]

Q5: Are there any special handling precautions for fluorinated organic acids?

A5: Some smaller fluorinated compounds can be volatile, so it's advisable to handle them in a well-ventilated area and use sealed vials. While this compound is a solid, it's good practice to be aware of the potential hazards associated with fluorinated compounds. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices include ethanol/water, acetone/hexane, or toluene.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Reversed-Phase HPLC Purification
  • Column: C18, 5 µm particle size, 4.6 x 150 mm (analytical) or a larger bore column for preparative scale.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be from 5-95% B over 20 minutes. This will need to be optimized based on the separation of the target compound from its impurities.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL for an analytical column.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent, preferably the initial mobile phase composition, and filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following tables provide an overview of typical data related to the purification of benzoic acid and its derivatives. Note that specific data for this compound is limited in the public domain, and these values are provided as a general reference.

Table 1: Recrystallization Recovery for Benzoic Acid Analogs

CompoundSolvent SystemTypical Percent Recovery
Benzoic AcidWater75-85%
Acetanilide (for comparison)Water80-90%

Data is generalized from typical undergraduate organic chemistry experiments and may vary significantly based on the initial purity of the crude product.[3]

Table 2: HPLC Purity Analysis of a Trifluorobenzoic Acid

ParameterValue
Compound2,3,4,5-tetrafluorobenzoic acid
HPLC Purity98.8 - 99.8%
Mobile PhaseAcetonitrile/Water with additives
DetectionUV

This data is from a patent for a different, though structurally related, fluorinated benzoic acid and serves as an example of achievable purity.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Outcome Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization HPLC HPLC Crude->HPLC Purity_Check Purity Check (e.g., HPLC, NMR) Recrystallization->Purity_Check HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Repurify Repurify Purity_Check->Repurify Purity < 98% Repurify->Recrystallization Repurify->HPLC

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Crude Product Oils Out Decision1 Is the solution supersaturated? Start->Decision1 Action1 Add more polar co-solvent Decision1->Action1 Yes Action2 Seed with a pure crystal Decision1->Action2 No Outcome Successful Crystallization Action1->Outcome Action2->Outcome

Caption: Decision-making process for troubleshooting "oiling out" during recrystallization.

HPLCPeakShape Problem Poor Peak Shape (Tailing) Cause1 Secondary Interactions with Stationary Phase Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Use End-Capped Column Cause1->Solution1 Solution2 Add Mobile Phase Modifier (e.g., TFA) Cause1->Solution2 Solution3 Adjust Mobile Phase pH Cause2->Solution3 Solution4 Reduce Sample Concentration/Volume Cause3->Solution4

Caption: Troubleshooting guide for poor peak shape in HPLC analysis.

References

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields in the synthesis of fluorinated benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare fluorinated benzoic acids?

A1: The most common methods include the Balz-Schiemann reaction of aminobenzoic acids, halogen exchange (Halex) reactions of chlorobenzoic or bromobenzoic acids (particularly with activating groups), oxidation of the corresponding fluorotoluenes, and more recently, direct C-H fluorination.[1][2]

Q2: I am experiencing a low yield in my Balz-Schiemann reaction. What are the likely causes?

A2: Low yields in the Balz-Schiemann reaction are often due to a few critical factors. The diazotization step is temperature-sensitive and should be kept cold (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[2] The diazonium tetrafluoroborate salt must be completely dry before thermal decomposition; moisture can lead to violent decomposition, tar formation, and significantly lower yields.[1] Additionally, incomplete reaction, impurities in starting materials, and competing side reactions like hydroxylation (formation of hydroxybenzoic acid) can reduce the yield.[2]

Q3: Can the Halex reaction be used for the synthesis of fluorobenzoic acids without nitro groups?

A3: The Halex reaction is most effective for aryl halides that are "activated" by electron-withdrawing groups, such as a nitro group, which stabilize the Meisenheimer complex intermediate in the SNAr mechanism.[3] Synthesizing fluorobenzoic acids from the corresponding chlorobenzoic acids without such activating groups is challenging and typically requires high temperatures and polar aprotic solvents like DMSO or sulfolane, often with modest yields.[4]

Q4: My purified fluorobenzoic acid is discolored. How can I remove the color?

A4: Discoloration, often a yellow or brown tint, is typically due to tar-like byproducts, especially from diazotization reactions. This can often be remedied by recrystallization from a suitable solvent system (e.g., ethanol/water), sometimes with the addition of activated charcoal to the hot solution to adsorb colored impurities.[5]

Q5: What are the major side products to be aware of during the diazotization of aminobenzoic acids?

A5: A common side product is the corresponding hydroxybenzoic acid (e.g., salicylic acid from anthranilic acid), formed if the diazonium salt reacts with water.[6] Another potential issue is the formation of a highly reactive benzyne intermediate, which can lead to a complex mixture of byproducts.[6] Careful control of temperature and using anhydrous or non-aqueous conditions can help minimize these side reactions.[6]

Troubleshooting Guides

Low Overall Yield
Symptom Possible Cause Suggested Solution
Low yield in Balz-Schiemann reaction Incomplete diazotization.Ensure slow, dropwise addition of sodium nitrite solution at 0-5 °C. Check the purity of the amine and sodium nitrite.
Premature decomposition of diazonium salt.Maintain low temperatures throughout the diazotization and filtration process. Use the diazonium salt immediately after isolation.
Wet diazonium tetrafluoroborate salt.Ensure the salt is thoroughly dried under vacuum before thermal decomposition. Moisture can drastically reduce yield.[1]
Sub-optimal thermal decomposition.Decompose the salt in small portions. The temperature should be raised gradually until decomposition begins and then maintained.
Low yield in Halex reaction Insufficient activation of the aromatic ring.The Halex reaction works best with electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen. Consider starting with an activated substrate.
Impure or wet fluoride source.Use anhydrous potassium fluoride (KF) or cesium fluoride (CsF). Spray-dried KF is often recommended.
Inappropriate solvent.Use a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane to achieve the necessary reaction temperature.[4]
Low yield in oxidation of fluorotoluene Incomplete oxidation.Increase reaction time or temperature. Consider using a stronger oxidizing agent like potassium permanganate. Be cautious of over-oxidation.[6]
Over-oxidation and ring cleavage.Use milder reaction conditions or control the stoichiometry of the oxidizing agent carefully.[6]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of hydroxybenzoic acid Reaction of diazonium salt with water.Use anhydrous conditions for the diazotization, for example, by using anhydrous HF or a non-aqueous solvent system.[6]
Isomeric impurities present Lack of regioselectivity in the reaction.For purification, consider fractional crystallization or preparative chromatography. Optimizing reaction conditions may also improve selectivity.
Discoloration of the final product Formation of tar-like byproducts during diazotization.Treat the crude product with activated charcoal during recrystallization.[5]
Broad melting point range Presence of impurities or residual solvent.Re-purify the product by recrystallization or sublimation. Ensure the product is thoroughly dried under vacuum.

Data Presentation

Table 1: Comparison of Yields for p-Fluorobenzoic Acid Synthesis via Balz-Schiemann Reaction
Starting Material Fluorinating Agent Solvent Temperature Yield (%) Reference
Ethyl p-aminobenzoateHBF₄Water (diazotization), then neatDecomposition at 93-94°C63-69[1]
p-Toluidine (intermediate)HBF₄Not specifiedNot specified~89 (for 4-Fluorotoluene)[7]
Aryl diazonium tetrafluoroborate(self)Chlorobenzene60 °C68-97 (for various aryl fluorides)[8]
Aryl diazonium tetrafluoroborate(self)Hexane60 °C68-97 (for various aryl fluorides)[8]
Table 2: Comparison of Yields for Fluorinated Aromatic Compound Synthesis via Halex Reaction
Starting Material Fluoride Source Solvent Temperature Product Yield (%) Reference
p-NitrochlorobenzeneAnhydrous KFDMSONear reflux4-Fluoronitrobenzene~95[4]
p-NitrochlorobenzeneAnhydrous KFDMFNot specified4-FluoronitrobenzeneLower than DMSO[3]
p-NitrochlorobenzeneAnhydrous KFSulfolaneNot specified4-FluoronitrobenzeneLower than DMSO[3]
Table 3: Yields for Other Synthetic Methods
Method Starting Material Catalyst/Reagent Product Yield (%) Reference
Oxidationo-FluorobenzaldehydeCu(OAc)₂/Co(OAc)₂2-Fluorobenzoic acid95[9]
C-H FluorinationBenzoic AcidPalladium catalystortho-mono-fluorinated benzoic acidup to 13[10]
Nucleophilic Fluorination1-Aryl-5-nitrobenziodoxolonesCsF2-Fluoro-5-nitrobenzoic acid89[5]

Experimental Protocols

Protocol 1: Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann Reaction

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Ethyl p-aminobenzoate (165 g, 1 mole)

  • Concentrated Hydrochloric Acid (204 cc, 2.5 moles)

  • Sodium Nitrite (72.6 g, 1 mole)

  • Boric Acid (68 g, 1.1 moles)

  • 60% Hydrofluoric Acid (133 g, 4 moles)

  • Potassium Hydroxide (56 g, 1 mole)

  • 95% Ethyl Alcohol

  • Diethyl ether

  • Methyl alcohol

Procedure:

  • Diazotization:

    • In a 5-L round-bottomed flask, mix ethyl p-aminobenzoate (1 mole), water (300 cc), and concentrated HCl (2.5 moles). Warm on a steam bath for 1 hour.

    • Cool the resulting paste to 0 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1 mole) in a minimum amount of water, keeping the temperature below 7 °C.

  • Formation of Diazonium Fluoborate:

    • In a separate paraffin-wax coated beaker, dissolve boric acid (1.1 moles) in 60% hydrofluoric acid (4 moles), keeping the temperature below 25 °C. Chill the solution in an ice-water bath.

    • Add the cold fluoboric acid solution to the diazonium salt solution, maintaining a temperature below 10 °C. A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate.

    • Stir for 20-30 minutes, then filter the solid. Wash with cold water, cold methyl alcohol, and finally ether.

    • Dry the solid completely in a vacuum desiccator over concentrated sulfuric acid. The yield of the dried fluoborate should be 198–205 g (75–78%).

  • Thermal Decomposition:

    • Place the dried fluoborate in a 2-L distilling flask. Heat gently with a Bunsen flame until white fumes of boron trifluoride appear, then remove the flame and allow the decomposition to proceed spontaneously. Heat as needed to complete the decomposition.

  • Hydrolysis:

    • Wash the resulting ethyl p-fluorobenzoate from the flask with ether and distill off the ether.

    • Reflux the residue for 1 hour with a solution of potassium hydroxide (1 mole) in 80 cc of 95% ethyl alcohol and 120 cc of water.

    • Filter the solution while hot.

  • Isolation and Purification:

    • Precipitate the p-fluorobenzoic acid by adding concentrated HCl to the hot filtrate until acidic to Congo paper.

    • Cool the mixture, filter the solid, and allow it to dry. The crude yield is 100–107 g (84–89% based on the fluoborate).

    • For further purification, recrystallize from a hot solution of potassium carbonate in water, followed by treatment with Norite, filtration, and re-precipitation with HCl.

Protocol 2: Oxidation of o-Fluorobenzaldehyde to 2-Fluorobenzoic Acid

This protocol is adapted from a high-yield catalytic method.[9]

Materials:

  • o-Fluorobenzaldehyde (1 mmol)

  • Cu(OAc)₂·H₂O (0.03 mmol)

  • Co(OAc)₂·4H₂O (0.03 mmol)

  • Water (2 mL)

  • Oxygen balloon

Procedure:

  • Reaction Setup:

    • In a 15 mL glass reaction tube, add water (2 mL), o-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol).

    • Connect an oxygen balloon to the reaction tube.

  • Reaction:

    • Place the reaction tube in a preheated oil bath at 70 °C and stir for 12 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture.

    • Separate the crude solid product by centrifugation.

    • Wash the solid ultrasonically with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the final product. The reported separation yield is 95%.[9]

Visualizations

experimental_workflow cluster_schiemann Balz-Schiemann Reaction Workflow start Aminobenzoic Acid Derivative diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) start->diazotization filtration Filtration & Washing diazotization->filtration drying Vacuum Drying filtration->drying decomposition Thermal Decomposition drying->decomposition hydrolysis Ester Hydrolysis (if applicable) decomposition->hydrolysis purification Purification (Recrystallization) hydrolysis->purification product Fluorinated Benzoic Acid purification->product troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Type start->check_reaction schiemann Balz-Schiemann check_reaction->schiemann halex Halex check_reaction->halex oxidation Oxidation check_reaction->oxidation schiemann_temp Temperature Control? (0-5 °C) schiemann->schiemann_temp halex_activation Substrate Activated? (e.g., -NO₂) halex->halex_activation oxidation_complete Reaction Complete? oxidation->oxidation_complete schiemann_dry Diazonium Salt Dry? schiemann_temp->schiemann_dry Yes schiemann_sol1 Maintain low temp schiemann_temp->schiemann_sol1 No schiemann_reagents Reagent Purity? schiemann_dry->schiemann_reagents Yes schiemann_sol2 Dry thoroughly under vacuum schiemann_dry->schiemann_sol2 No schiemann_sol3 Use pure starting materials schiemann_reagents->schiemann_sol3 No halex_fluoride Anhydrous Fluoride? halex_activation->halex_fluoride Yes halex_sol1 Use activated substrate halex_activation->halex_sol1 No halex_solvent High-boiling aprotic solvent? halex_fluoride->halex_solvent Yes halex_sol2 Use spray-dried KF halex_fluoride->halex_sol2 No halex_sol3 Use DMSO/DMF halex_solvent->halex_sol3 No oxidation_over Over-oxidation? oxidation_complete->oxidation_over Yes oxidation_sol1 Increase time/temp/ stronger oxidant oxidation_complete->oxidation_sol1 No oxidation_sol2 Use milder conditions/ control stoichiometry oxidation_over->oxidation_sol2 Yes

References

Technical Support Center: Stability of 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solution?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure. The primary routes of degradation in aqueous solutions are likely to be hydrolysis, photodegradation, and thermal degradation. Forced degradation studies under various stress conditions are essential to identify the actual degradation products and pathways for this specific molecule.[1][2]

Q2: How does pH influence the stability of this compound?

The pH of the aqueous solution is expected to be a critical factor in the stability of this compound, primarily influencing its hydrolytic stability. Generally, for similar compounds, the stability can vary significantly between acidic, neutral, and alkaline conditions.[3] It is crucial to perform experimental studies across a wide pH range (e.g., pH 1 to 13) to determine the pH at which the compound is most stable.

Q3: What analytical methods are suitable for monitoring the stability of this compound and its potential degradants?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and separating it from its degradation products.[4][5] For higher sensitivity and structural elucidation of unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially requiring derivatization of the acidic functional group.[4]

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of the compound is observed during my experiment.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Verify the pH of your aqueous solution. The stability of benzoic acid derivatives can be highly pH-dependent.[3] Conduct a pH stability profile to identify the optimal pH range for your experiments.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Protect your samples from light. Aromatic compounds can be susceptible to photodegradation.[2] Repeat the experiment with amber vials or by covering the experimental setup to block light.

  • Possible Cause 3: Elevated temperature.

    • Troubleshooting Step: Control the temperature of your experiment. If not specified, perform experiments at a controlled room temperature or lower. Thermal degradation can be significant even at moderately elevated temperatures.[9]

  • Possible Cause 4: Presence of oxidizing agents.

    • Troubleshooting Step: Ensure your aqueous solution is free from oxidizing contaminants. If using buffers or other reagents, use high-purity grades. Unintended oxidation can lead to degradation.[1]

Issue 2: I am seeing multiple peaks in my chromatogram that I cannot identify.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: These are likely degradation products. To identify them, perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to systematically generate and identify the degradants.[1][2] Techniques like LC-MS/MS can be used for structural elucidation.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Step: Analyze your starting material (this compound) before initiating the stability study to identify any pre-existing impurities.

Issue 3: My analytical results are not reproducible.

  • Possible Cause 1: Inconsistent sample handling and storage.

    • Troubleshooting Step: Standardize your sample preparation, storage, and analysis protocol. Ensure all samples are treated identically in terms of light exposure, temperature, and time before analysis.

  • Possible Cause 2: Issues with the analytical method.

    • Troubleshooting Step: Validate your analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.[5] This will ensure that the method is reliable for quantifying the compound and its degradants.

Quantitative Data Summary

Table 1: Illustrative Hydrolytic Stability Data

pHTemperature (°C)Half-life (t½) (days)Degradation Rate Constant (k) (day⁻¹)
2.025Data to be determinedData to be determined
7.025Data to be determinedData to be determined
9.025Data to be determinedData to be determined
7.040Data to be determinedData to be determined
7.060Data to be determinedData to be determined

Table 2: Illustrative Photostability Data

Light SourceIntensityExposure Duration (hours)% Degradation
UV-Ae.g., 1.2 W/m²24Data to be determined
Visiblee.g., 1.2 million lux hours24Data to be determined
Dark ControlN/A24Data to be determined

Experimental Protocols

Protocol 1: General Aqueous Stability Assessment (Forced Degradation)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

    • Thermal Degradation: Store the solid compound and the aqueous solution (at neutral pH) at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the aqueous solution (at neutral pH) to a light source as per ICH Q1B guidelines. Maintain a dark control sample.

  • Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and then daily or weekly as needed).

  • Sample Preparation for Analysis: If necessary, neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and, if possible, determine the degradation kinetics (e.g., half-life and rate constant).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base neutral Neutral Hydrolysis (Water) stock->neutral oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Time-point Sampling acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Evaluation (% Degradation, Kinetics) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation parent This compound h1 2-Hydroxybenzoic acid parent->h1 Ether Cleavage h2 1,1,2,2-Tetrafluoroethanol parent->h2 Ether Cleavage d1 1-(1,1,2,2-Tetrafluoroethoxy)benzene parent->d1 Loss of CO2

Caption: Hypothetical degradation pathways for the target compound.

References

Technical Support Center: Degradation of Benzoic Acid in Subcritical Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of benzoic acid in subcritical water.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of benzoic acid in subcritical water?

The primary degradation product of benzoic acid in subcritical water is benzene, formed through a decarboxylation reaction.[1][2] This reaction involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂).

Q2: At what temperature does benzoic acid start to degrade in subcritical water?

Benzoic acid is relatively stable in subcritical water at temperatures up to 300°C.[1][2] Significant degradation is typically observed at temperatures of 350°C and above.[2][3][4]

Q3: Can a catalyst be used to enhance the degradation of benzoic acid?

Yes, a catalyst can significantly improve the degradation of benzoic acid. For example, using a copper(I) oxide (Cu₂O) catalyst has been shown to achieve a high yield of benzene (91 mol%) at 350°C in 90 minutes.[3][4][5]

Q4: What are the main side products of benzoic acid degradation in subcritical water?

The primary reaction is decarboxylation to benzene, which is reported to have high selectivity.[3][4][5] However, at higher temperatures or in the presence of an oxidant, other minor byproducts such as phenol and various organic acids may form through more complex reaction pathways.

Q5: What analytical techniques are commonly used to analyze the degradation products?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for identifying and quantifying the degradation products of benzoic acid in subcritical water.[1][2]

Troubleshooting Guides

This section provides solutions to common issues encountered during the subcritical water degradation of benzoic acid.

Experimental & Reactor Issues
Problem Possible Causes Solutions
Low or no conversion of benzoic acid 1. Temperature is too low. 2. Reaction time is too short. 3. Inefficient heat transfer within the reactor.1. Increase the reaction temperature to 350°C or higher for non-catalytic reactions. 2. Increase the reaction time. 3. Ensure proper mixing/agitation within the reactor.
Reactor pressure higher or lower than expected 1. Incorrect initial filling volume of water. 2. Leak in the reactor seals or fittings. 3. Inaccurate pressure gauge.1. Ensure the correct volume of water is added to achieve the desired pressure at the reaction temperature. 2. Check all seals and fittings for leaks using a suitable method before heating. 3. Calibrate the pressure gauge.
Corrosion of the reactor 1. Formation of acidic byproducts at high temperatures. 2. Use of inappropriate reactor material.1. Consider using a reactor made of corrosion-resistant alloys (e.g., Inconel, Hastelloy). 2. Neutralize the reaction mixture after cooling.
Plugging of reactor lines or valves 1. Precipitation of benzoic acid or its salts upon cooling. 2. Formation of solid byproducts.1. Ensure the product collection line is heated or flushed with a suitable solvent after the experiment. 2. Filter the product mixture after cooling.
Analytical & Product Recovery Issues
Problem Possible Causes Solutions
Poor peak shape (tailing) in HPLC analysis 1. Inappropriate mobile phase pH for acidic analytes. 2. Secondary interactions with the stationary phase. 3. Column contamination.1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of benzoic acid (pKa ≈ 4.2) to ensure it is in its neutral form. 2. Use a column specifically designed for the analysis of organic acids. 3. Clean the column with a strong solvent wash.
Low recovery of benzene during extraction 1. Benzene is volatile and can be lost during sample workup. 2. Inefficient extraction solvent.1. Keep samples cooled and sealed during and after collection. Minimize headspace in vials. 2. Use a non-polar solvent like hexane or dichloromethane for liquid-liquid extraction.
Inconsistent results between runs 1. Variation in heating rate or cooling profile. 2. Inconsistent sample collection technique. 3. Degradation of product samples before analysis.1. Standardize the heating and cooling procedures for the reactor. 2. Develop a consistent and rapid sampling method. 3. Analyze samples as soon as possible after collection or store them at a low temperature in sealed vials.

Data Presentation

Table 1: Degradation of Benzoic Acid in Subcritical Water (Non-Catalytic)
Temperature (°C)Time (min)Benzoic Acid Degraded (%)Primary ProductReference
< 300Up to 630Minimal-[1][2]
35060~5Benzene[4]
350240>25Benzene[2]
Table 2: Catalytic Degradation of Benzoic Acid in Subcritical Water
CatalystTemperature (°C)Time (min)Pressure (MPa)Benzene Yield (mol%)Selectivity (%)Reference
Cu₂O35090~2591100[3][4][5]
None35060~252.4-[4]

Experimental Protocols

Protocol 1: Non-Catalytic Degradation of Benzoic Acid in a Batch Reactor

This protocol is adapted from general procedures for hydrothermal experiments.

1. Materials and Reagents:

  • Benzoic acid (analytical grade)

  • Deionized water

  • High-pressure batch reactor (e.g., stainless steel or Hastelloy) with temperature and pressure controls

  • Heating mantle or furnace

  • Cooling bath (e.g., water or ice)

2. Procedure:

  • Accurately weigh a specific amount of benzoic acid and place it into the reactor vessel.

  • Add a calculated volume of deionized water. The volume should be chosen to achieve the desired pressure at the target reaction temperature.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Begin heating the reactor to the desired temperature (e.g., 350°C) while monitoring the pressure.

  • Once the target temperature is reached, maintain it for the specified reaction time (e.g., 60-240 minutes).

  • After the reaction time has elapsed, rapidly cool the reactor to room temperature using a cooling bath.

  • Once cooled, carefully vent any residual pressure.

  • Open the reactor and collect the liquid product.

  • Analyze the liquid product using HPLC and/or GC-MS to determine the concentration of remaining benzoic acid and the yield of benzene.

Protocol 2: Product Analysis by HPLC

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column

2. Mobile Phase:

  • A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH < 2.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the column and desired separation.

3. Procedure:

  • Prepare a standard stock solution of benzoic acid and benzene in a suitable solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Filter the collected reaction sample through a 0.45 µm syringe filter.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength for both benzoic acid and benzene (e.g., 230 nm for benzoic acid, 254 nm for benzene).

  • Quantify the concentration of benzoic acid and benzene in the sample by comparing their peak areas to the calibration curve.

Visualizations

DegradationPathway benzoic_acid Benzoic Acid subcritical_water Subcritical Water (T > 350°C) benzoic_acid->subcritical_water Decarboxylation benzene Benzene subcritical_water->benzene co2 CO₂ subcritical_water->co2

Caption: Decarboxylation of benzoic acid to benzene in subcritical water.

ExperimentalWorkflow start Start: Prepare Reactants (Benzoic Acid, Water) load_reactor Load and Seal Batch Reactor start->load_reactor heat_react Heat to Target Temperature (e.g., 350°C) and React load_reactor->heat_react cool_down Cool Reactor to Room Temperature heat_react->cool_down collect_sample Collect Liquid Product cool_down->collect_sample analysis Analyze Products (HPLC, GC-MS) collect_sample->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for benzoic acid degradation.

References

Overcoming solubility issues of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to be poorly soluble in aqueous solutions due to the hydrophobic nature of the benzene ring and the tetrafluoroethoxy group. Its solubility is anticipated to be higher in organic solvents, particularly polar aprotic solvents. Like other carboxylic acids, its aqueous solubility is highly dependent on pH.

Q2: Why is my compound precipitating out of solution?

A2: Precipitation of this compound can occur for several reasons:

  • Low Aqueous Solubility: The compound has inherently low solubility in neutral aqueous buffers.

  • pH Changes: A decrease in pH can cause the protonation of the carboxylate group, leading to the less soluble free acid form.

  • Solvent Effects: When an organic stock solution of the compound is added to an aqueous buffer, the change in solvent polarity can cause the compound to precipitate if the final concentration of the organic solvent is too low to maintain solubility.

  • Temperature: A decrease in temperature can lower the solubility of the compound.

Q3: What is the most straightforward method to try and dissolve this compound in an aqueous buffer?

A3: The simplest and often most effective initial approach is to adjust the pH of the aqueous solution. By increasing the pH (typically to >7), the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.

Troubleshooting Guides

Issue 1: The compound does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

Cause: The compound is in its less soluble neutral carboxylic acid form at this pH.

Solution:

  • Primary Recommendation: pH Adjustment. Increase the pH of the buffer. The carboxyl group of a benzoic acid derivative typically has a pKa in the range of 3-5. Increasing the pH to 2 or more units above the pKa will ensure the compound is in its more soluble ionized (carboxylate) form.[1][2][3]

  • Alternative: Use of Co-solvents. If pH modification is not suitable for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.

Issue 2: After dissolving the compound by raising the pH, it precipitates upon addition to my experimental system.

Cause: The pH of your experimental system is lower than the pH of your stock solution, causing the compound to convert back to its less soluble acidic form.

Solution:

  • pH Matching: Ensure the final pH of your experimental setup is high enough to maintain the solubility of the compound. You may need to adjust the pH of your experimental medium.

  • Buffering Capacity: Check the buffering capacity of your final solution. If it is low, the addition of the acidic compound (even in its salt form) might lower the pH enough to cause precipitation.

Issue 3: When I add my organic stock solution to my aqueous buffer, the compound immediately precipitates.

Cause: This is a common issue known as "crashing out." The rapid change in solvent polarity upon dilution causes the compound to become insoluble.

Solution:

  • Slow Addition and Vigorous Stirring: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This allows for rapid mixing and prevents localized high concentrations of the compound that can initiate precipitation.

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in your working solution should be sufficient to maintain solubility. However, it's crucial to keep this concentration as low as possible (typically <1%) to avoid solvent-induced artifacts in biological experiments.

  • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[4]

Estimated Solubility Data

The following table provides estimated solubility data for this compound in various solvents. These are not experimentally determined values for this specific compound but are based on the known solubility of similar fluorinated benzoic acids and general principles of solubility.

SolventTypeEstimated SolubilityNotes
Water (pH 5)AqueousVery LowExpected to be poorly soluble in its acidic form.
Water (pH 9)AqueousModerate to HighSolubility increases significantly due to salt formation.
EthanolPolar ProticModerateThe hydroxyl group can interact with the carboxylic acid.
MethanolPolar ProticModerateSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common solvent for preparing concentrated stocks of poorly soluble compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO.
AcetonePolar AproticModerateGood for initial dissolution but evaporates quickly.
DichloromethaneNonpolarLow to ModerateMay have some solubility due to the organic nature of the molecule.
HexaneNonpolarVery LowThe polarity mismatch is too great.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Preparation: Weigh the desired amount of this compound.

  • Initial Suspension: Add a small amount of the desired aqueous buffer to the solid to create a slurry.

  • pH Adjustment: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Dissolution: Continue adding the basic solution until the compound fully dissolves.

  • Final pH and Volume Adjustment: Adjust the final pH to the desired level (ensure it remains in a range where the compound is soluble) and bring the solution to the final volume with the aqueous buffer.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Solubilization using a Co-solvent
  • Stock Solution Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution. Sonication may aid in dissolution.

  • Dilution: While vigorously stirring the aqueous buffer, add the concentrated stock solution dropwise.

  • Final Concentration: Ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Protocol 3: Solubilization using Cyclodextrin Complexation
  • Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired aqueous buffer (e.g., 5-10% w/v).

  • Addition of Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Complexation: Allow the mixture to stir for several hours or overnight to ensure the formation of the inclusion complex. Gentle heating or sonication can sometimes accelerate this process.

  • Filtration: Filter the solution to remove any undissolved compound.

Visual Troubleshooting and Method Selection

Troubleshooting_Workflow Troubleshooting Solubility Issues start Start: Compound is insoluble in aqueous buffer ph_mod Is pH modification compatible with the experiment? start->ph_mod cosolvent Are low concentrations of organic solvents acceptable? ph_mod->cosolvent No protocol1 Yes: Follow Protocol 1 (pH Adjustment) ph_mod->protocol1 Yes cyclodextrin Advanced Method: Consider Cyclodextrin Complexation cosolvent->cyclodextrin No protocol2 Yes: Follow Protocol 2 (Co-solvency) cosolvent->protocol2 Yes success Success: Compound Dissolved cyclodextrin->success protocol1->success protocol2->success Signaling_Pathway Chemical Principle of pH-Dependent Solubility Acid_Form R-COOH (Insoluble) Equilibrium Acid_Form->Equilibrium Salt_Form R-COO⁻ + H⁺ (Soluble) Equilibrium->Salt_Form

References

Technical Support Center: Purification of Benzoic Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of benzoic acid via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude benzoic acid?

A1: Crude benzoic acid, particularly when synthesized through the oxidation of toluene, can contain several impurities. These include byproducts from the manufacturing process such as phthalic acid, benzyl benzoate, and unreacted toluene.[1][2] Other potential impurities are benzaldehyde, benzyl alcohol, and various other oxygenated compounds.[3]

Q2: At what temperature does benzoic acid boil?

A2: Benzoic acid has a normal boiling point of approximately 250°C (482°F) at atmospheric pressure.[4][5] However, it is prone to decomposition at temperatures significantly below its atmospheric boiling point.[6] Therefore, vacuum distillation is the preferred method for purification.

Q3: Why is vacuum distillation recommended for purifying benzoic acid?

A3: Vacuum distillation is recommended to avoid the thermal decomposition of benzoic acid that can occur at its atmospheric boiling point.[6] By reducing the pressure, the boiling point of benzoic acid is lowered significantly, allowing for its purification at a temperature that minimizes degradation.

Q4: Can sublimation be used to purify benzoic acid instead of distillation?

A4: Yes, sublimation is another common method for purifying benzoic acid.[7][8][9] It involves heating the solid benzoic acid until it turns directly into a vapor, which then crystallizes back into a solid upon cooling, leaving non-volatile impurities behind. The choice between distillation and sublimation often depends on the scale of the purification and the nature of the impurities.

Q5: What level of purity can be achieved with distillation?

A5: Through vacuum distillation, a purity of 97% can be achieved.[2] Combining distillation with a subsequent melt crystallization step can further increase the purity to 99.6% or even higher, with some processes achieving at least 99.95% purity.[2][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product is discolored (yellowish or brownish) Thermal decomposition of benzoic acid due to excessive temperature.- Lower the distillation temperature by increasing the vacuum (lowering the pressure).- Ensure the heating mantle is not set too high and that the heat is evenly distributed.
Low yield of purified benzoic acid - Incomplete distillation.- Loss of product due to sublimation at the vacuum connection.- Decomposition of the product.- Ensure the distillation is run for a sufficient amount of time to collect all the product.- Properly insulate the distillation head to prevent premature condensation.- Use a well-designed cold trap to capture any product that sublimes.
Product solidifies in the condenser The cooling water is too cold, or the distillation rate is too slow.- Increase the temperature of the cooling water slightly.- Increase the distillation rate by carefully increasing the heat input.
Bumping or uneven boiling - Lack of boiling chips or a stir bar.- Too rapid heating.- Always use fresh boiling chips or a magnetic stir bar for smooth boiling.- Heat the distillation flask gradually and evenly.
Poor separation of impurities - Inefficient distillation column.- Operating at a pressure that is too high or too low.- Use a fractionating column for better separation of components with close boiling points.- Optimize the vacuum level and temperature to achieve the best separation.

Quantitative Data

The boiling point of benzoic acid is highly dependent on the pressure under which it is distilled. The following table summarizes the boiling point of benzoic acid at various pressures.

Pressure (mmHg)Pressure (mbar)Boiling Point (°C)
7601013~250
13.518~140[1]
1013.3132-133
34160-170 (for distillation bottom product)[1]

Note: The boiling points are approximate and can vary slightly based on the purity of the sample and the accuracy of the pressure measurement.

Experimental Protocol: Vacuum Distillation of Benzoic Acid

This protocol outlines a general procedure for the purification of benzoic acid by vacuum distillation in a laboratory setting.

Materials:

  • Crude benzoic acid

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum pump with a cold trap

  • Thermometer

  • Insulating material (e.g., glass wool or aluminum foil)

  • Clamps and stands

Procedure:

  • Preparation:

    • Place a magnetic stir bar or a few boiling chips into the round-bottom flask.

    • Add the crude benzoic acid to the flask, filling it to no more than two-thirds of its capacity.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place the thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser.

    • Connect the condenser to a circulating water bath.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the benzoic acid.

    • Gradually apply the vacuum, reducing the pressure inside the apparatus.

    • Once the desired vacuum is reached, begin to heat the distillation flask gently with the heating mantle.

    • Observe the mixture for signs of boiling.

    • The first fraction to distill will likely be lower-boiling impurities. Collect this forerun in a separate receiving flask and discard it.

    • As the temperature rises and stabilizes at the boiling point of benzoic acid at the operating pressure, change the receiving flask to collect the pure product.

    • Continue to collect the distillate until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water.

    • Disassemble the apparatus and collect the purified benzoic acid.

Troubleshooting Workflow

Benzoic Acid Distillation Troubleshooting Troubleshooting Workflow for Benzoic Acid Distillation start Distillation Issue Identified discoloration Product Discolored? start->discoloration low_yield Low Yield? discoloration->low_yield No check_temp Check for Overheating discoloration->check_temp Yes solidification Solidification in Condenser? low_yield->solidification No check_duration Check Distillation Time & Insulation low_yield->check_duration Yes bumping Uneven Boiling? solidification->bumping No check_cooling Check Cooling Water Temp & Distillation Rate solidification->check_cooling Yes poor_separation Poor Separation? bumping->poor_separation No check_boiling_aids Check for Boiling Chips/Stirring bumping->check_boiling_aids Yes check_column Evaluate Column Efficiency & Operating Pressure poor_separation->check_column Yes end Problem Resolved poor_separation->end No reduce_heat Reduce Heat & Increase Vacuum check_temp->reduce_heat reduce_heat->end optimize_collection Optimize Collection & Use Cold Trap check_duration->optimize_collection optimize_collection->end adjust_cooling Adjust Cooling Water Temp or Increase Heat check_cooling->adjust_cooling adjust_cooling->end add_boiling_aids Add Boiling Aids & Heat Gradually check_boiling_aids->add_boiling_aids add_boiling_aids->end optimize_column Use Fractionating Column & Optimize P/T check_column->optimize_column optimize_column->end

A troubleshooting workflow for common issues encountered during the distillation of benzoic acid.

References

Technical Support Center: Optimizing HPLC Separation of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of fluorinated benzoic acid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why are my fluorinated benzoic acid isomer peaks tailing?

Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue. The primary causes for benzoic acid derivatives include:

  • Secondary Silanol Interactions: Residual acidic silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact strongly with the acidic fluorobenzoic acid analytes, causing tailing. This interaction is more pronounced if the mobile phase pH is not sufficiently low to keep the silanols in their non-ionized state.

  • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of your fluorinated benzoic acid isomer, the analyte will exist in both ionized and non-ionized forms. This dual state leads to inconsistent retention and can result in peak broadening or tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Column Void or Blockage: A void at the head of the column or a blocked frit can disrupt the sample band, causing tailing.[1]

Solution Workflow:

G start Peak Tailing Observed check_ph Is mobile phase pH at least 1.5-2 units below the lowest pKa of the isomers? start->check_ph adjust_ph Adjust mobile phase pH with an acidifier (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is the sample concentration too high? check_ph->check_overload Yes adjust_ph->start reduce_conc Dilute the sample or reduce injection volume check_overload->reduce_conc Yes check_column Inspect column for voids or blockages. Check for high backpressure. check_overload->check_column No reduce_conc->start flush_column Flush the column (backflush if permitted by manufacturer). Replace frit if necessary. check_column->flush_column Yes end Symmetrical Peaks check_column->end No flush_column->start

Q2: My isomer peaks are splitting into two. What is the cause?

Peak splitting can manifest as a single peak appearing as two distinct peaks. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.

  • Column Contamination or Voids: Contamination at the column inlet or the formation of a void in the packing material can cause the sample band to split as it enters the column.

  • Co-elution of Similar Isomers: In some cases, what appears to be a split peak may actually be two closely eluting isomers that are not fully resolved.

Troubleshooting Steps:

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Column Health: If all peaks are splitting, it's likely a column issue. Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need replacement.

  • Method Optimization: If only one peak is splitting, it could be two co-eluting compounds. Try a smaller injection volume to see if the peaks resolve better. Further method optimization, such as changing the mobile phase composition or gradient, may be necessary.

Q3: I am not getting any separation between my positional isomers. How can I improve resolution?

Achieving separation between positional isomers can be challenging due to their similar physical and chemical properties.[2] Here’s how to improve resolution:

  • Optimize Mobile Phase pH: The pKa values of fluorobenzoic acid isomers can differ slightly based on the fluorine's position.[3] Operating the mobile phase at a pH that maximizes the difference in their ionization state can improve separation.

  • Change the Organic Modifier: Acetonitrile and methanol can offer different selectivities for aromatic compounds. If you are using one, try switching to the other.

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[4]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. Pentafluorophenyl (PFP) columns are particularly effective for separating halogenated aromatic compounds and positional isomers due to their unique retention mechanisms, including π-π, dipole-dipole, and hydrophobic interactions.[5][6]

G start Poor Isomer Resolution (Co-elution) optimize_mp Optimize Mobile Phase start->optimize_mp adjust_ph Adjust pH optimize_mp->adjust_ph change_organic Switch Organic Modifier (ACN vs. MeOH) optimize_mp->change_organic adjust_gradient Use a Shallower Gradient optimize_mp->adjust_gradient change_column Change Stationary Phase adjust_gradient->change_column c18 Currently using C18? change_column->c18 try_pfp Switch to a Pentafluorophenyl (PFP) column c18->try_pfp Yes end Improved Resolution c18->end No, already using PFP. Further optimization of mobile phase on PFP is needed. try_pfp->end

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a separation method for 2-, 3-, and 4-fluorobenzoic acid?

A: A good starting point is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and acetonitrile is recommended.

Q: How does the position of the fluorine atom affect the elution order?

A: The elution order of fluorobenzoic acid isomers in reversed-phase HPLC is influenced by their polarity, which is affected by the position of the electron-withdrawing fluorine atom. The exact elution order can depend on the specific stationary phase and mobile phase conditions. However, generally, the less nonpolar isomers will elute earlier.

Q: What are the pKa values for the monofluorobenzoic acid isomers, and why are they important?

A: The approximate pKa values are:

  • 2-Fluorobenzoic acid: 3.27

  • 3-Fluorobenzoic acid: 3.86[7][8]

  • 4-Fluorobenzoic acid: 4.14

These values are critical for method development. To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the analytes.[9] This suppresses the ionization of the carboxylic acid group.

Data Presentation

Table 1: Physicochemical Properties of Monofluorobenzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )pKa
2-Fluorobenzoic AcidC₇H₅FO₂140.113.27
3-Fluorobenzoic AcidC₇H₅FO₂140.113.86
4-Fluorobenzoic AcidC₇H₅FO₂140.114.14

Data sourced from multiple references.[3][7][8][9]

Table 2: Example HPLC Method Parameters for Fluorobenzoic Acid Analysis

ParameterC18 Column MethodPFP Column Method
Column C18, 4.6 x 150 mm, 5 µmPentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min10% to 90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL10 µL

Note: These are example parameters and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each fluorobenzoic acid isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to concentrations within the expected calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the sample containing the fluorobenzoic acid isomers. Dissolve and dilute the sample in the mobile phase to a concentration that falls within the calibration range of the working standards.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before injection.

Protocol 2: HPLC Analysis using a C18 Column with Gradient Elution

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B (linear gradient)

      • 17-20 min: 95% B (hold)

      • 20.1-25 min: 5% B (re-equilibration)

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the prepared standards and samples.

  • Data Processing: Identify the fluorobenzoic acid isomer peaks based on the retention times of the reference standards. Construct a calibration curve by plotting the peak area against the concentration of the standards to quantify the isomers in the samples.

References

Technical Support Center: Preventing Decarboxylation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering unwanted decarboxylation of benzoic acid derivatives, particularly in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoic acid derivative decarboxylating during my high-temperature reaction?

A: Thermal decarboxylation is a chemical reaction where a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO₂).[1] This process is often initiated by heat.[1] For benzoic acids, this reaction typically requires high temperatures, often in the range of 200-400°C, to overcome a significant activation energy barrier.[2][3][4] The presence of certain catalysts, such as copper or silver salts, can facilitate this reaction at lower temperatures.[3][5] The stability of the aryl anion or radical intermediate formed after the loss of CO₂ plays a crucial role; substituents on the benzene ring that can stabilize this intermediate will promote decarboxylation.[6]

Q2: Which factors influence the rate of decarboxylation?

A: Several factors can significantly influence the rate of decarboxylation:

  • Temperature: Higher temperatures are a primary driver for decarboxylation.[1][7] For many benzoic acid derivatives, temperatures above 140°C can lead to significant decarboxylation.[2]

  • Substituents: The type and position of substituents on the aromatic ring are critical.

    • Ortho-Substituents (The ortho-effect): Almost all substituents in the ortho position increase the rate of decarboxylation.[6][8] This is attributed to a combination of steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, and potential stabilization of the transition state.[6][9] Both electron-donating and electron-withdrawing groups at the ortho position can lower the activation energy.[6][10]

    • Electron-Withdrawing Groups (EWGs): EWGs at the meta or para positions can stabilize the resulting aryl anion, making decarboxylation easier.[11]

  • Catalysts: Transition metals like copper, silver, palladium, and gold can catalyze decarboxylation, often enabling the reaction to proceed at much lower temperatures.[3][5][12][13]

  • Solvent and pH: The reaction medium can play a role. Acidic or basic conditions can sometimes catalyze the process.[1] For instance, decarboxylation can be promoted in aqueous solutions.[10]

Q3: I'm running a high-temperature cross-coupling reaction (e.g., Suzuki coupling). How can I avoid decarboxylation of my benzoic acid substrate?

A: This is a common challenge, as many cross-coupling reactions require elevated temperatures. Here are several strategies:

  • Protect the Carboxylic Acid: The most robust strategy is to temporarily convert the carboxylic acid into an ester (e.g., a methyl, ethyl, or tert-butyl ester).[14][15][16] Esters are significantly more stable and do not undergo thermal decarboxylation under typical cross-coupling conditions. After the coupling reaction is complete, the ester can be hydrolyzed back to the carboxylic acid.

  • Optimize Reaction Conditions: Carefully screen reaction parameters. It may be possible to find a "sweet spot" with a lower temperature, a different catalyst/ligand system, or a shorter reaction time that favors the desired coupling over decarboxylation.

  • Use Milder Coupling Methods: Explore modern, milder cross-coupling protocols that operate at lower temperatures. For example, some palladium-catalyzed decarboxylative Suzuki couplings have been developed that use an oxidant like iodine, avoiding the need for very high heat.[17]

Q4: Are ortho-substituted benzoic acids more susceptible to decarboxylation?

A: Yes, significantly so. This phenomenon is known as the "ortho-effect".[8][9] Substituents at the ortho position create steric strain that destabilizes the starting benzoic acid.[6] This inherent instability, combined with the stabilization of the decarboxylation transition state, lowers the overall activation energy required for the reaction to occur.[6] This effect is generally observed regardless of whether the substituent is electron-donating or electron-withdrawing.[8][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Significant formation of a byproduct identified as the decarboxylated starting material.
Potential Cause Troubleshooting Steps
Reaction Temperature is Too High 1. Review the literature for the thermal stability of your specific benzoic acid derivative. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. If high temperature is unavoidable for the desired transformation, proceed to the "Protection Strategy" below.
Incompatible Catalyst System 1. Certain metals, particularly copper and silver, are known to promote decarboxylation.[3][5] 2. If your protocol uses these metals, search for alternative catalysts (e.g., different palladium or nickel systems for cross-couplings) that are less prone to inducing decarboxylation.
Presence of ortho-Substituents 1. Recognize that ortho-substituted benzoic acids are inherently less stable.[6] 2. Prioritize the "Protection Strategy" as the most effective solution.
Protection Strategy: Esterification 1. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the high-temperature step.[14] 2. Perform the high-temperature reaction on the more stable ester. 3. After the reaction, hydrolyze the ester back to the carboxylic acid using standard acidic or basic conditions (e.g., LiOH, NaOH, or HCl).[15]
Issue 2: Low yield of the desired product in a decarboxylative coupling reaction.
Potential Cause Troubleshooting Steps
Inefficient Catalyst System 1. Increase the catalyst loading. 2. Screen different ligands that may promote the desired coupling over simple protodecarboxylation (replacement of -COOH with -H).
Oxidative Homo-coupling of Boronic Acids (in Suzuki-type reactions)1. This side reaction can dominate, especially with electron-rich boronic acids. 2. Consider using a boronic acid ester (e.g., a MIDA ester or pinacol ester) instead of the free boronic acid, as they can exhibit different transmetalation kinetics and reduce homo-coupling.[18]
Incomplete Reaction 1. Increase the reaction time. 2. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

Visual Guides & Protocols

Decarboxylation Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving issues with unwanted decarboxylation.

G Troubleshooting Workflow for Unwanted Decarboxylation start Unwanted Decarboxylation Detected? check_temp Is Reaction Temp > 140°C? start->check_temp check_sub Does Benzoic Acid have an ortho-Substituent? check_temp->check_sub No lower_temp Action: Lower Reaction Temperature & Monitor check_temp->lower_temp Yes check_cat Is a Cu or Ag Catalyst Used? check_sub->check_cat No protect_acid Primary Solution: Protect as an Ester check_sub->protect_acid Yes change_cat Action: Screen Alternative Catalysts (e.g., Pd, Ni) check_cat->change_cat Yes end_protect Implement Protection Strategy check_cat->end_protect No lower_temp->check_sub Fails end_ok Problem Solved lower_temp->end_ok Successful change_cat->protect_acid Fails change_cat->end_ok Successful protect_acid->end_ok end_protect->protect_acid

Caption: A step-by-step guide to troubleshoot decarboxylation.

Protection Strategy: Esterification Workflow

This diagram illustrates the general workflow for using esterification as a protective strategy.

G Esterification Protection Strategy Workflow start_acid Benzoic Acid Derivative (-COOH) esterify Step 1: Esterification (e.g., MeOH, H+ or SOCl2 then MeOH) start_acid->esterify ester Stable Ester Intermediate (-COOR) esterify->ester high_temp_rxn Step 2: High-Temp Reaction (e.g., Cross-Coupling) ester->high_temp_rxn coupled_ester Coupled Ester Product high_temp_rxn->coupled_ester hydrolyze Step 3: Hydrolysis (e.g., NaOH or LiOH, then H3O+) coupled_ester->hydrolyze final_product Final Product with -COOH group hydrolyze->final_product

Caption: Workflow for protecting a carboxylic acid via esterification.

Experimental Protocol: General Procedure for Esterification (Protection)

This protocol describes a standard Fischer esterification method to protect a benzoic acid derivative.

Objective: To convert a benzoic acid into its corresponding methyl ester to prevent decarboxylation during a subsequent high-temperature reaction.

Materials:

  • Benzoic acid derivative (1.0 eq)

  • Methanol (MeOH), anhydrous (can be used as solvent, ~0.2-0.5 M concentration)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~2-5 mol%) or Thionyl chloride (SOCl₂) (1.1-1.5 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Acid-Catalyzed (Fischer Esterification): a. Dissolve the benzoic acid derivative in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. b. Carefully add a catalytic amount of concentrated sulfuric acid to the solution. c. Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. d. Cool the reaction mixture to room temperature. e. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution. f. Remove the bulk of the methanol under reduced pressure. g. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester. i. Purify by column chromatography or recrystallization as needed.

  • Via Acyl Chloride (for sterically hindered or less reactive acids): a. Suspend or dissolve the benzoic acid derivative in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere. b. Add thionyl chloride dropwise at 0°C or room temperature. A catalytic amount of DMF can be added to accelerate the reaction. c. Heat the mixture to reflux for 1-3 hours until gas evolution ceases. d. Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. e. Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0°C. f. Add anhydrous methanol (and a non-nucleophilic base like triethylamine, if desired) dropwise. g. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). h. Quench the reaction with water or saturated NaHCO₃ solution and perform a standard aqueous workup and extraction as described above.

The resulting ester is now ready for the high-temperature reaction. To deprotect, the ester can be hydrolyzed using aqueous base (e.g., LiOH in THF/water) followed by acidic workup.[15]

References

Technical Support Center: Trace Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the trace analysis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the analysis of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is trace analysis of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), so challenging?

A1: The trace analysis of fluorinated compounds presents unique difficulties due to several factors. A primary challenge is the widespread presence of these compounds in laboratory environments, leading to a high risk of background contamination.[1][2][3][4][5] Many laboratory consumables, including tubing, filters, and vials, can contain fluoropolymers that leach into samples, causing elevated background noise and false positives.[1][2] Additionally, the physicochemical properties of fluorinated compounds, such as their simultaneous hydrophobic and lipophobic nature, can lead to atypical chromatographic behavior, including poor peak shapes and shifts in retention times.[1] Their high electronegativity and the strength of the carbon-fluorine bond also present unique challenges in mass spectrometry analysis.[1][6]

Q2: What are the most common sources of background contamination in PFAS analysis, and how can I minimize them?

A2: Common sources of PFAS contamination in the laboratory are ubiquitous and include:

  • LC-MS/MS system components: PTFE tubing, solvent frits, and other fluoropolymer-based parts within the chromatography and mass spectrometry systems can leach PFAS.[1][2]

  • Sample preparation materials: Vials, caps, pipette tips, and solid-phase extraction (SPE) cartridges can all be sources of contamination.[4][5][7]

  • Laboratory environment: Dust, personal care products, and even some clothing can contain fluorinated compounds that may contaminate samples.[5]

  • Reagents and solvents: Impurities in solvents and reagents can introduce background PFAS.

To minimize contamination, it is crucial to adopt stringent control measures:

  • Use a "PFAS-free" or "fluorine-free" LC system, or replace fluoropolymer components with PEEK or stainless steel tubing.[1][2]

  • Employ a delay column installed between the pump and the injector to separate background PFAS from the sample analytes.[7][8][9]

  • Utilize certified PFAS-free consumables, including vials, caps, and pipette tips.[4]

  • Thoroughly test all materials and reagents for PFAS before use by running blank samples.[4][5]

  • Maintain a clean laboratory environment and be mindful of potential contamination from personal products.[5]

Q3: I am observing poor peak shapes (tailing or fronting) for my fluorinated analytes in liquid chromatography. What could be the cause?

A3: Poor peak shapes for fluorinated compounds in LC analysis can stem from several issues:

  • Secondary interactions: The unique properties of fluorinated compounds can lead to unwanted interactions with the stationary phase or active sites on the column, causing peak tailing.

  • Sample solvent effects: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion, particularly for early-eluting compounds.[8] For PFAS analysis, samples are often in a high percentage of organic solvent, which can limit the injection volume.[8]

  • Column degradation: Over time, the performance of the analytical column can degrade, leading to poor peak shapes.

  • Inappropriate column chemistry: Standard C18 columns are often used, but specialized columns designed for PFAS analysis may provide better performance.[1]

Troubleshooting Guides

Guide 1: High Background Noise in LC-MS/MS Analysis

This guide provides a systematic approach to identifying and eliminating sources of high background noise in the trace analysis of fluorinated compounds.

start High Background Noise Detected check_system Isolate System vs. Sample Contamination (Run system blank without injection) start->check_system system_contam System Contamination Suspected check_system->system_contam Noise Present sample_contam Sample Contamination Suspected check_system->sample_contam Noise Absent check_solvents Check Solvents and Mobile Phase (Use fresh, high-purity solvents) system_contam->check_solvents check_prep Review Sample Preparation (Check vials, filters, SPE cartridges) sample_contam->check_prep install_delay_column Install/Check Delay Column (Ensures separation of mobile phase contaminants) check_solvents->install_delay_column check_lc_parts Inspect LC Components (Replace PTFE tubing, frits, etc.) install_delay_column->check_lc_parts clean_system Clean LC System and Mass Spec Source check_lc_parts->clean_system resolved Background Noise Reduced clean_system->resolved check_reagents Analyze Reagent Blanks check_prep->check_reagents remediate_prep Use Certified PFAS-Free Consumables check_reagents->remediate_prep remediate_prep->resolved

Troubleshooting workflow for high background noise.
Guide 2: Retention Time Instability

Shifting retention times can compromise the accuracy and reproducibility of your analysis. This guide helps diagnose the root cause.

start Retention Time Drifting check_equilibration Ensure System Equilibration (Flush column thoroughly before sequence) start->check_equilibration equilibration_ok Equilibration Sufficient check_equilibration->equilibration_ok Issue Persists check_temp Verify Column Temperature Stability (Use a column oven) equilibration_ok->check_temp temp_ok Temperature Stable check_temp->temp_ok Issue Persists check_mobile_phase Inspect Mobile Phase (Check for proper mixing and degassing) temp_ok->check_mobile_phase mobile_phase_ok Mobile Phase Correct check_mobile_phase->mobile_phase_ok Issue Persists check_leaks Check for System Leaks mobile_phase_ok->check_leaks resolved Retention Times Stabilized check_leaks->resolved

Troubleshooting guide for retention time instability.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for PFAS in Water Samples

This protocol is a general guideline for the extraction and concentration of PFAS from water samples, as referenced in methods like EPA 537.1.[2]

  • Sample Collection: Collect water samples in polypropylene bottles. Avoid using glass containers as PFAS can adsorb to glass surfaces.[7]

  • Cartridge Conditioning:

    • Pass 15 mL of methanol through the SPE cartridge (e.g., a weak anion exchange or polymer reversed-phase sorbent).

    • Flush with 15 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Load the water sample (e.g., 250 mL) onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 15 mL of a wash solution (e.g., a buffered solution) to remove interferences.

    • Dry the cartridge thoroughly under a gentle stream of nitrogen for 10-15 minutes.

  • Elution:

    • Elute the trapped PFAS from the cartridge with an appropriate solvent, such as methanol or a methanol/ammonium hydroxide mixture. A typical elution may involve two 4 mL aliquots of the elution solvent.

  • Concentration:

    • Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen in a heated water bath.

    • Add internal standards before analysis.

  • Analysis: The final extract is ready for injection into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Analysis Workflow

This workflow outlines the key steps for the instrumental analysis of fluorinated compounds.

sample_prep Sample Preparation (e.g., SPE) lc_separation Liquid Chromatography Separation (Using a specialized column and delay column) sample_prep->lc_separation ms_detection Mass Spectrometry Detection (Tandem MS in Multiple Reaction Monitoring mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing and Review (Integration, calibration, QA/QC checks) data_acquisition->data_processing reporting Reporting of Results data_processing->reporting

General workflow for LC-MS/MS analysis of fluorinated compounds.

Quantitative Data Summary

The following tables provide a summary of typical instrument parameters and performance data for the analysis of selected PFAS compounds. These values are illustrative and may vary depending on the specific instrumentation and method.

Table 1: Example LC-MS/MS Parameters for PFAS Analysis

ParameterSetting
LC System
Analytical ColumnC18 or specialized PFAS column (e.g., 2.1 x 100 mm, 2.6 µm)
Delay ColumnC18 (e.g., 2.1 x 50 mm, 5 µm)
Mobile Phase AWater with ammonium acetate or formic acid
Mobile Phase BMethanol or acetonitrile
GradientOptimized for separation of target analytes
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 10 µL
Column Temperature40 - 50 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI) Negative
Acquisition ModeMultiple Reaction Monitoring (MRM)
Capillary VoltageOptimized for sensitivity
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C

Table 2: Illustrative Limits of Detection (LODs) for Selected PFAS in Drinking Water

CompoundAbbreviationTypical LOD (ng/L or ppt)
Perfluorooctanoic acidPFOA0.5 - 2
Perfluorooctanesulfonic acidPFOS0.5 - 2
Perfluorohexanesulfonic acidPFHxS0.5 - 2
Perfluorononanoic acidPFNA0.5 - 2
Perfluorobutanesulfonic acidPFBS1 - 5

Note: These values are highly dependent on the sample volume, concentration factor, and instrument sensitivity. Lower detection limits, in the parts-per-quadrillion range, can be achieved with larger sample volumes and highly sensitive instrumentation.[8]

References

Technical Support Center: Recrystallization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of substituted benzoic acids. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative solubility data to address common challenges and facilitate the purification of these compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of substituted benzoic acids in a question-and-answer format.

Q1: My substituted benzoic acid is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.

  • Inappropriate Solvent: Substituted benzoic acids have varying polarities. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

    • Solution: Switch to a more appropriate solvent. For non-polar substituted benzoic acids, a less polar solvent might be effective. Conversely, for more polar derivatives (e.g., those with hydroxyl or amino groups), a more polar solvent like ethanol, methanol, or even water may be necessary. A mixed solvent system can also be employed to fine-tune the polarity.

  • Insufficient Solvent: You may not be using a sufficient volume of the hot solvent.

    • Solution: Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition. Be mindful not to add a large excess, as this will reduce your final yield.[1]

Q2: "Oiling out" is occurring; an oily layer is forming instead of crystals as my solution cools. How can I resolve this?

A2: "Oiling out" can happen for several reasons:

  • High Impurity Level: A significant amount of impurities can depress the melting point of your compound, causing it to separate as a liquid.

  • Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the solute may come out of solution as a liquid.

  • Cooling Too Rapidly: Fast cooling does not provide enough time for the ordered arrangement of molecules into a crystal lattice.

    • Solutions:

      • Reheat the solution until the oil redissolves completely.

      • Add a small amount of additional hot solvent to decrease the concentration slightly.

      • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

      • If oiling persists, consider trying a different recrystallization solvent or a mixed solvent system.

Q3: After cooling the solution, no crystals have formed. What steps can I take to induce crystallization?

A3: The absence of crystal formation is usually due to either the solution not being saturated or the solution being supersaturated but lacking a nucleation site.

  • Solution Not Saturated: Too much solvent was used.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[2]

  • Supersaturation: The solution is highly pure and lacks a point for crystal growth to begin.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The small scratches on the glass can provide nucleation sites.[2]

      • Seed Crystals: Add a tiny crystal of the pure substituted benzoic acid to the solution. This "seed" will act as a template for further crystal growth.[2]

      • Ice Bath: If the above methods do not work, place the flask in an ice bath to further reduce the solubility of the compound. Be aware that rapid cooling in an ice bath can sometimes lead to the formation of smaller, less pure crystals.

Q4: My final yield of purified crystals is very low. What are the potential causes and how can I improve it?

A4: A low yield can result from several factors throughout the recrystallization process.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through. Perform the hot filtration step as quickly as possible.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Excessive Washing: Washing the collected crystals with too much or with warm solvent can dissolve a portion of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by using activated charcoal.

  • Solution: After dissolving your crude product in the hot solvent, and before the hot filtration step, add a very small amount of activated charcoal to the solution. The charcoal has a high surface area and will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

    • Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, which will reduce your overall yield.

Quantitative Solubility Data

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following tables summarize the solubility of various substituted benzoic acids in common solvents.

Table 1: Solubility of Benzoic Acid and Nitro-Substituted Benzoic Acids in Various Solvents (mol/L)

Temperature (K)SolventBenzoic Acid3-Nitrobenzoic Acid
273.15Water0.0190.003
293.15Water0.0280.005
313.15Water0.0560.010
273.15Ethanol1.9480.685
293.15Ethanol3.1810.947
313.15Ethanol13.6761.956
273.15Acetone--
293.15Acetone--
313.15Acetone--

Table 2: Solubility of Various Substituted Benzoic Acids in g/100 mL

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
p-Toluic AcidWater19<0.1
p-Toluic AcidAcetone-Soluble
4-Chlorobenzoic AcidWater-Insoluble
4-Chlorobenzoic AcidHot Water-Soluble
4-Chlorobenzoic AcidEthanol-Soluble
4-Chlorobenzoic AcidMethanol-Soluble
4-Chlorobenzoic AcidEther-Soluble

Experimental Protocols

Below are detailed methodologies for the recrystallization of specific substituted benzoic acids. These protocols can be adapted for other similar compounds with appropriate solvent selection.

Protocol 1: Recrystallization of p-Toluic Acid from a Mixed Solvent (Ethanol/Water)
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 2.0 g of crude p-toluic acid in a minimal amount of hot ethanol. Heat the mixture on a hot plate and stir continuously. Add the ethanol in small portions until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for approximately 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, transfer the crystals to a pre-weighed watch glass and either air dry or place them in a desiccator.

Protocol 2: Recrystallization of 2-Chlorobenzoic Acid from an Ethanol/Water Mixture
  • Solvent Preparation: Prepare a 70:30 mixture of ethanol and water.

  • Dissolution: Place approximately 1.0 g of crude 2-chlorobenzoic acid in a 50 mL Erlenmeyer flask. Add a small portion of the ethanol/water solvent mixture and heat on a hot plate with stirring. Continue to add small amounts of the hot solvent until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote further crystallization.

  • Crystal Collection: Isolate the crystals by vacuum filtration using a Hirsch funnel.

  • Washing: Rinse the crystals with a small amount of the ice-cold ethanol/water solvent mixture.

  • Drying: Dry the crystals by drawing air through the funnel. Complete the drying process by transferring the crystals to a watch glass.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Substituted Benzoic Acid dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Clear Solution decolorize Add Activated Charcoal (if colored) dissolve->decolorize cool Slow Cooling to Room Temp hot_filtration->cool decolorize->hot_filtration ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General experimental workflow for the recrystallization of substituted benzoic acids.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization cluster_problems Observed Problems cluster_causes_no_crystals Potential Causes cluster_causes_oiling Potential Causes cluster_causes_low_yield Potential Causes cluster_solutions_no_crystals Solutions cluster_solutions_oiling Solutions cluster_solutions_low_yield Solutions start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent no_crystals->too_much_solvent supersaturated Supersaturated no_crystals->supersaturated impurities High impurity level oiling_out->impurities too_fast_cooling Cooling too fast oiling_out->too_fast_cooling excess_solvent Excess solvent used low_yield->excess_solvent premature_crystallization Premature crystallization low_yield->premature_crystallization evaporate Evaporate solvent too_much_solvent->evaporate scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed reheat_add_solvent Reheat, add more solvent, cool slowly impurities->reheat_add_solvent too_fast_cooling->reheat_add_solvent use_min_solvent Use minimum hot solvent excess_solvent->use_min_solvent preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid and 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount. This guide provides a detailed comparison of two isomeric fluorinated benzoic acids: 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid and 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. By examining their structural differences, predicted physicochemical properties, and potential applications, this document aims to inform rational compound design and selection in pharmaceutical and materials science research.

The introduction of the 1,1,2,2-tetrafluoroethoxy group onto a benzoic acid scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability. The positional isomerism—ortho (2-substituted) versus para (4-substituted)—further refines these characteristics, offering distinct advantages for specific applications. While direct comparative experimental studies on these two specific molecules are not extensively available in the public domain, this guide leverages established principles of organic chemistry and predicted data to offer a comprehensive overview.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the tetrafluoroethoxy group has a profound impact on the molecule's acidity and physical properties. A summary of key data is presented below.

PropertyThis compound4-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Molecular Formula C₉H₆F₄O₃[1]C₉H₆F₄O₃[2]
Molecular Weight 238.14 g/mol [1]238.14 g/mol [2]
CAS Number 10008-97-6[1]10009-25-3[2]
Predicted pKa 3.22 ± 0.36[3]3.95 ± 0.10[4]
Melting Point No data available175-179 °C[4]
Predicted Boiling Point 276.6 ± 40.0 °C[3]275.3 ± 40.0 °C[4]
Predicted Density 1.446 ± 0.06 g/cm³[3]1.446 ± 0.06 g/cm³[4]
Solubility Soluble in methanol[5]Soluble in methanol[4]

Acidity: The most striking predicted difference lies in the acidity of the two isomers. The ortho-substituted isomer, this compound, is predicted to be a stronger acid (lower pKa) than its para-counterpart. This can be attributed to the "ortho-effect," a combination of steric and electronic factors. The bulky and electron-withdrawing tetrafluoroethoxy group in the ortho position can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid form and stabilizes the carboxylate anion, thereby increasing acidity.[6][7][8][9]

Melting Point: While experimental data for the 2-isomer is unavailable, the high melting point of the 4-isomer suggests a well-ordered crystal lattice structure, likely facilitated by intermolecular hydrogen bonding and favorable packing of the para-substituted rings.

Synthetic Approaches

The synthesis of both isomers can be approached through nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling reactions. A general workflow is outlined below.

synthesis_workflow cluster_ortho Synthesis of 2-isomer cluster_para Synthesis of 4-isomer start_o 2-Halobenzoic acid ester reaction_o Nucleophilic Aromatic Substitution or Cu-catalyzed coupling start_o->reaction_o reagent_o 1,1,2,2-Tetrafluoroethanol + Base (e.g., NaH) reagent_o->reaction_o hydrolysis_o Ester Hydrolysis (e.g., NaOH, then H+) reaction_o->hydrolysis_o product_o 2-(1,1,2,2-tetrafluoroethoxy) benzoic acid hydrolysis_o->product_o start_p 4-Halobenzoic acid ester reaction_p Nucleophilic Aromatic Substitution or Cu-catalyzed coupling start_p->reaction_p reagent_p 1,1,2,2-Tetrafluoroethanol + Base (e.g., NaH) reagent_p->reaction_p hydrolysis_p Ester Hydrolysis (e.g., NaOH, then H+) reaction_p->hydrolysis_p product_p 4-(1,1,2,2-tetrafluoroethoxy) benzoic acid hydrolysis_p->product_p

Figure 1: General synthetic workflow for the preparation of the ortho and para isomers.

Experimental Protocol: General Procedure for Synthesis
  • Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq.) is suspended in a suitable anhydrous solvent (e.g., DMF or THF). 1,1,2,2-Tetrafluoroethanol (1.0 eq.) is added dropwise at 0 °C, and the mixture is stirred until the evolution of hydrogen gas ceases.

  • Coupling Reaction: The appropriate halobenzoic acid ester (e.g., methyl 2-fluorobenzoate or methyl 4-fluorobenzoate) (1.0 eq.) is added to the reaction mixture, along with a copper(I) catalyst (e.g., CuI, 0.1 eq.) if necessary. The reaction is then heated to an appropriate temperature (e.g., 80-120 °C) and monitored by TLC or GC-MS until completion.

  • Workup and Purification: Upon cooling, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is heated to reflux until the ester is fully consumed (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford the desired tetrafluoroethoxy-substituted benzoic acid.

Potential Applications and Biological Relevance

Fluorinated benzoic acids are valuable building blocks in medicinal chemistry. The tetrafluoroethoxy group can enhance metabolic stability and modulate lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.

4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is noted as a versatile synthetic intermediate for introducing the tetrafluoroethoxy moiety into more complex molecules.[10] Its applications are primarily in pharmaceutical and agricultural research, where the inclusion of this group can improve a compound's bioavailability and resistance to enzymatic degradation.[10]

While specific biological activities for This compound are not well-documented, its increased acidity compared to the 4-isomer could be advantageous in contexts where proton donation is a key part of the mechanism of action, such as in certain enzyme active sites.

Given the prevalence of benzoic acid derivatives as anti-inflammatory agents, a hypothetical mechanism of action could involve the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes.

Figure 2: Hypothetical inhibition of the cyclooxygenase (COX) pathway by a tetrafluoroethoxy benzoic acid derivative.

Conclusion

The choice between this compound and its 4-isomer will depend on the specific requirements of the research project.

  • 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid offers a well-characterized building block for introducing the metabolically stable and lipophilic tetrafluoroethoxy group, particularly when the electronic influence on the para position is desired.

  • This compound , with its predicted higher acidity, presents an interesting alternative for applications where enhanced Brønsted acidity is beneficial, or where the steric and electronic consequences of ortho-substitution can be leveraged for specific binding interactions or catalytic activity.

Further experimental investigation is warranted to fully elucidate and compare the properties and activities of these two isomers, which hold promise as valuable tools in the development of new pharmaceuticals and advanced materials.

References

A Head-to-Head Battle of Tracers: Fluorobenzoic Acids vs. Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on selecting the optimal tracer for hydrological, environmental, and biomedical research.

In the intricate world of scientific investigation, from tracking groundwater flow to understanding drug transport, the choice of a reliable tracer is paramount. For decades, bromide (Br⁻) has been a trusted workhorse, valued for its conservative nature and ease of detection. However, a newer class of tracers, the fluorobenzoic acids (FBAs), has emerged, offering a suite of unique advantages that demand consideration. This guide provides a comprehensive, data-driven comparison of FBA and bromide tracers, empowering you to make an informed decision for your specific research needs.

At a Glance: Key Performance Indicators

FeatureFluorobenzoic Acid (FBA) TracersBromide (Br⁻) Tracer
Tracer Type Anionic Organic CompoundsAnionic Inorganic Ion
Conservativeness Generally conservative, but can exhibit sorption in acidic, high organic/clay content soils.[1][2][3]Highly conservative in most environments, considered a benchmark for non-reactive transport.[4]
Multiplexing Excellent; numerous isomers allow for simultaneous multi-tracer studies from a single injection.[1][5]Limited; only one form of bromide is used as a tracer.
Detection Methods HPLC, UHPLC-MS/MS, GC-MS, Ion Chromatography.[1][6][7]Ion Chromatography, Specific Ion Electrode, ICP-MS.[3]
Detection Limits Low ppb to ppt range (ng/L to µg/L).[1][6]Typically in the low to mid-ppb range (µg/L).[8]
Toxicity Low; LD50 for several FBA isomers is >100 mg/L in aquatic toxicity tests.[1] Some isomers may affect plant growth at high concentrations.[2]Generally low toxicity at typical tracer concentrations.[9]
Environmental Fate Resistant to microbial degradation.[2] Potential for sorption under specific conditions.[1][2]Does not degrade. Can be subject to ion exchange in some clay minerals.
Cost Generally higher initial cost for the compounds.[2]Lower cost for the raw material (e.g., sodium bromide, potassium bromide).[10]

Digging Deeper: A Quantitative Showdown

Analytical Sensitivity: Pushing the Limits of Detection

The ability to detect tracers at ultra-low concentrations is critical, as it dictates the required injection volume and the duration over which a tracer plume can be monitored. In this arena, FBAs, when coupled with advanced analytical techniques, often outperform bromide.

TracerAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Fluorobenzoic AcidsUHPLC-MS/MSppt to ppb range (e.g., 0.0488 - 10,000 ppb calibration range)[11]
Fluorobenzoic AcidsGC-MS with SPE6 - 44 ng/L
Fluorobenzoic AcidsLC-MS/MS1 µg/L (electrospray ionisation)[6]
BromideIon Chromatography~0.1 µg/L (with post-column derivatization)
BromideSpecific Ion Electrode~8-700 µg/L (intermediate range)[9]
Sorption Behavior: When "Conservative" Isn't Absolute

An ideal tracer moves with water without interacting with the surrounding matrix. While both FBA and bromide are considered conservative, their behavior can be influenced by environmental conditions.

TracerConditionSorption/RetardationReference
Fluorobenzoic AcidsNeutral pHNone observed relative to bromide.[1][1]
Fluorobenzoic AcidsAcidic conditions (pH < pKa)Significant retardation observed, especially for isomers with higher pKa.[1][1]
Fluorobenzoic AcidsHigh organic carbon/clay contentIncreased potential for sorption.[2][3][2][3]
BromideMost soil and groundwaterConsidered non-sorbing and non-reactive.[4][4]
BromideLow pH soilsCan exhibit some adsorption.
Toxicity Profile: A Crucial Environmental Consideration

The environmental impact of any introduced substance is a primary concern. Both FBA and bromide tracers are generally considered to have low toxicity at the concentrations used in typical tracer studies.

TracerOrganism/TestResultReference
Fluorobenzoic Acids (4 isomers)Ceriodaphnia dubia (water flea) 96-h acute toxicityLD50 > 100 mg/L[1]
3,4-DFBA & 3,5-DFBACorn (Zea mays) and Soybean (Glycine max)Significantly decreased growth at high concentrations.[2]
BromideGeneralLow toxicity at concentrations typically used for tracer studies.

Experimental Workflows: From Injection to Insight

The following diagrams illustrate the typical experimental workflows for conducting tracer studies with FBAs and bromide.

FBA_Workflow cluster_prep Preparation cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Interpretation Tracer_Selection Select FBA Isomer(s) Solution_Prep Prepare Injection Solution Tracer_Selection->Solution_Prep Injection Inject Tracer Solution_Prep->Injection Sampling Collect Water Samples Injection->Sampling Filtration Filter Samples Sampling->Filtration Analysis Analyze via HPLC, UHPLC-MS/MS, or GC-MS Filtration->Analysis BTC_Generation Generate Breakthrough Curves Analysis->BTC_Generation Modeling Model Transport Parameters BTC_Generation->Modeling

Caption: Experimental workflow for a typical fluorobenzoic acid tracer study.

Bromide_Workflow cluster_prep_br Preparation cluster_field_br Field Work cluster_lab_br Laboratory Analysis cluster_data_br Data Interpretation Tracer_Selection_Br Select Bromide Salt (e.g., KBr, NaBr) Solution_Prep_Br Prepare Injection Solution Tracer_Selection_Br->Solution_Prep_Br Injection_Br Inject Tracer Solution_Prep_Br->Injection_Br Sampling_Br Collect Water Samples Injection_Br->Sampling_Br Analysis_Br Analyze via Ion Chromatography or Specific Ion Electrode Sampling_Br->Analysis_Br BTC_Generation_Br Generate Breakthrough Curves Analysis_Br->BTC_Generation_Br Modeling_Br Model Transport Parameters BTC_Generation_Br->Modeling_Br

Caption: Experimental workflow for a typical bromide tracer study.

Logical Framework for Tracer Selection

Choosing the right tracer involves a careful consideration of the research objectives, environmental context, and available resources. The following diagram outlines a logical decision-making process.

Tracer_Selection_Logic Start Need for a Conservative Tracer? MultiTracer Simultaneous Multi-Tracer Study Required? Start->MultiTracer LowConcentration Ultra-Low Detection Limits Needed? MultiTracer->LowConcentration No FBA Use Fluorobenzoic Acids MultiTracer->FBA Yes AcidicEnvironment Is the Environment Acidic with High Organic/Clay Content? LowConcentration->AcidicEnvironment No LowConcentration->FBA Yes CostConstraint Is Cost a Primary Constraint? AcidicEnvironment->CostConstraint No Bromide Use Bromide AcidicEnvironment->Bromide Yes CostConstraint->Bromide Yes ConsiderBoth Evaluate Both Tracers Based on Specific Isomer/Analytical Method CostConstraint->ConsiderBoth No

Caption: Decision tree for selecting between FBA and bromide tracers.

Detailed Experimental Protocols

Fluorobenzoic Acid (FBA) Tracer Analysis via UHPLC-MS/MS

This protocol is adapted from established methods for the ultra-trace analysis of FBAs in water samples.[1]

  • Sample Preparation:

    • Collect water samples in pre-cleaned glass vials.

    • If suspended solids are present, filter the samples through a 0.22 µm syringe filter.

    • For ultra-trace analysis, solid-phase extraction (SPE) can be employed to concentrate the analytes. Acidify the sample to pH 2-3 before passing it through a conditioned SPE cartridge. Elute the FBAs with a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • A C18 reversed-phase column is typically used for separation.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for FBAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each FBA isomer are monitored.

    • Source Parameters: Optimize gas temperatures, flow rates, and ion spray voltage according to the instrument manufacturer's guidelines.

  • Quantification:

    • Prepare a series of calibration standards of the target FBA isomers in a clean matrix (e.g., deionized water).

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Quantify the FBA concentration in the unknown samples using the calibration curve. The use of isotopically labeled internal standards is recommended for improved accuracy.

Bromide Tracer Analysis via Ion Chromatography

This is a standard and widely used method for the determination of bromide in aqueous samples.

  • Sample Preparation:

    • Collect water samples in clean plastic or glass bottles.

    • Filter samples through a 0.45 µm filter to remove particulate matter that could clog the chromatography column.

  • Instrumentation:

    • An ion chromatograph (IC) system equipped with a conductivity detector is required.

    • An anion-exchange column is used for the separation of bromide from other anions.

    • A suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte.

  • Chromatographic Conditions:

    • Eluent: A carbonate-bicarbonate eluent is commonly used. The specific concentration will depend on the column and the expected range of bromide concentrations.

    • Flow Rate: Typically 1.0-2.0 mL/min.

    • Injection Volume: 20-100 µL.

  • Detection:

    • Suppressed conductivity detection is the standard method.

  • Quantification:

    • Prepare a series of bromide calibration standards from a certified stock solution.

    • Generate a calibration curve by plotting the peak area or height against the bromide concentration.

    • Determine the bromide concentration in the samples by comparing their peak responses to the calibration curve.

Conclusion: The Right Tracer for the Right Job

The choice between fluorobenzoic acid and bromide tracers is not a matter of one being definitively superior to the other, but rather a question of which is better suited for a specific application.

Bromide remains an excellent choice for general-purpose tracer studies where a single, highly conservative tracer is sufficient and cost is a major consideration. Its straightforward analysis and well-understood behavior make it a reliable option for many hydrological and environmental investigations.

Fluorobenzoic acids, however, open up new frontiers in tracer studies. Their key advantage lies in the ability to use multiple, distinct FBA isomers simultaneously, allowing for complex, multi-source or multi-pathway investigations from a single experiment. Coupled with their exceptional analytical sensitivity, FBAs are the tracer of choice for studies requiring high resolution, the ability to track multiple sources, and where the budget allows for the higher initial cost and more sophisticated analytical instrumentation.

Ultimately, a thorough understanding of the research objectives, the characteristics of the study environment, and the available analytical capabilities will guide the discerning researcher to the optimal tracer for unlocking the secrets hidden within their system.

References

A Comparative Guide to LC-MS/MS Methods for the Simultaneous Determination of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the simultaneous determination of fluorinated benzoic acids (FBAs). FBAs are widely used as tracers in environmental and industrial applications, and their accurate quantification is crucial. This document outlines key performance metrics from published studies, details experimental protocols, and offers visualizations to aid in method selection and implementation.

Performance Comparison of LC-MS/MS Methods

The selection of an appropriate analytical method is often a trade-off between sensitivity, speed, and sample complexity. The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of a range of fluorinated benzoic acids.

Table 1: Comparison of Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

CompoundMethod 1 (UHPLC-MS/MS)[1][2]Method 2 (HPLC-MS/MS with SPE)[3][4]Method 3 (UHPLC-MS/MS)[5]
Mono-substituted FBAs
2-Fluorobenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
3-Fluorobenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
4-Fluorobenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
Di-substituted FBAs
2,3-Difluorobenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
2,4-Difluorobenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
2,6-Difluorobenzoic acid0.05 - 50 ng/mL>70% recovery (corrected)ppt/ppb range
Tri-substituted FBAs
2,3,6-Trifluorobenzoic acid0.05 - 50 ng/mL>70% recovery (corrected)ppt/ppb range
2,4,6-Trifluorobenzoic acid0.05 - 50 ng/mL>70% recovery (corrected)ppt/ppb range
3,4,5-Trifluorobenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
Tetra-substituted FBAs
2,3,4,5-Tetrafluorobenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
Trifluoromethyl-substituted FBAs
4-Trifluoromethylbenzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range
3,5-Bis(trifluoromethyl)benzoic acid0.05 - 50 ng/mL0.01 - 0.05 ng/mLppt/ppb range

Note: "ppt/ppb range" indicates that specific values were not provided in the source, but the method's sensitivity was described in this range.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry based on the compared methods.

Method 1: Direct UHPLC-MS/MS Analysis

This method is advantageous for its speed, as it avoids lengthy sample preparation steps.

  • Sample Preparation:

    • Filter water samples through a 0.2 µm filter.[6]

    • For samples with high salt content, a dilution step may be necessary to minimize matrix effects.

  • Liquid Chromatography (UHPLC):

    • Column: A reverse-phase C18 column is commonly used.[5]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient: A non-linear gradient is employed to achieve separation within a short timeframe (e.g., 5 minutes).[1][2]

    • Injection Volume: 1-10 µL.[1][6]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used.[1][5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to a characteristic product ion.[1]

    • Key Parameters:

      • Capillary Voltage: ~2.50 kV[1]

      • Source Temperature: ~150 °C[1]

      • Desolvation Temperature: ~400 °C[1]

Method 2: HPLC-MS/MS with Solid-Phase Extraction (SPE)

This method offers enhanced sensitivity by pre-concentrating the analytes and removing interfering matrix components.[3][4]

  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the water sample (e.g., 4 mL) onto the cartridge.[3][4]

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the fluorinated benzoic acids with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography (HPLC):

    • Column: A C18 stationary phase is a common choice.[3][4]

    • Mobile Phase and Gradient: Similar to the direct injection method, a water/acetonitrile or water/methanol gradient with an acid modifier is used.

  • Mass Spectrometry (MS/MS):

    • Ionization and Acquisition: ESI in negative mode and MRM are employed, similar to the direct analysis method.

Experimental Workflow and Logic

To visually represent the analytical process, the following diagrams illustrate the key steps in each methodology.

Figure 1: Workflow for Direct UHPLC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Filter 0.2 µm Filtration Sample->Filter UHPLC UHPLC Separation Filter->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Quantification MSMS->Data

Figure 1: Workflow for Direct UHPLC-MS/MS Analysis

Figure 2: Workflow for HPLC-MS/MS with SPE cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry HPLC HPLC Separation Dry->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Quantification MSMS->Data

Figure 2: Workflow for HPLC-MS/MS with SPE

Conclusion

The choice between direct injection UHPLC-MS/MS and HPLC-MS/MS with SPE depends on the specific requirements of the analysis. For rapid screening and analysis of less complex matrices, direct injection is a viable and efficient approach.[1][2] When ultra-low detection limits are required, especially in complex matrices such as saline reservoir waters, the pre-concentration and clean-up afforded by SPE are highly beneficial, providing a significant gain in sensitivity.[3][4] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable LC-MS/MS method for the simultaneous determination of fluorinated benzoic acids in their specific applications.

References

Confirming the Structure of Synthesized 2-(Alkoxy)benzoic Acids: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 2-(alkoxy)benzoic acids, a common scaffold in medicinal chemistry. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The correct identification and characterization of synthesized compounds are paramount for ensuring the reliability of biological data and meeting regulatory standards. A combination of spectroscopic methods is often employed to provide orthogonal data points, leading to a confident structural assignment. This guide will compare the utility of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy in the analysis of a homologous series of 2-(alkoxy)benzoic acids: 2-methoxybenzoic acid, 2-ethoxybenzoic acid, and 2-propoxybenzoic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three 2-(alkoxy)benzoic acid analogues. This data provides a clear comparison of how the change in the alkoxy group influences the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Table 1: ¹H NMR Spectral Data for 2-(Alkoxy)benzoic Acids (400 MHz, CDCl₃)

Proton Assignment2-Methoxybenzoic Acid (δ, ppm)2-Ethoxybenzoic Acid (δ, ppm)2-Propoxybenzoic Acid (δ, ppm)MultiplicityIntegration
-COOH~10.5 - 11.5~10.6 - 11.6~10.7 - 11.7br s1H
Ar-H (H6)~8.1 - 8.2~8.1 - 8.2~8.1 - 8.2dd1H
Ar-H (H4)~7.5 - 7.6~7.5 - 7.6~7.5 - 7.6dt1H
Ar-H (H3, H5)~6.9 - 7.1~6.9 - 7.1~6.9 - 7.1m2H
-OCH₂--~4.2 - 4.3~4.1 - 4.2q2H
-OCH₃~3.9 - 4.0--s3H
-CH₂-CH₃-~1.4 - 1.5-t3H
-O-CH₂-CH₂---~1.8 - 1.9sextet2H
-CH₂-CH₃--~1.0 - 1.1t3H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad), dd (doublet of doublets), dt (doublet of triplets).

Table 2: ¹³C NMR Spectral Data for 2-(Alkoxy)benzoic Acids (100 MHz, CDCl₃)

Carbon Assignment2-Methoxybenzoic Acid (δ, ppm)2-Ethoxybenzoic Acid (δ, ppm)2-Propoxybenzoic Acid (δ, ppm)
C=O~165-170~165-170~165-170
C-O (Ar)~158-160~157-159~157-159
Ar-C (quaternary)~120-122~121-123~121-123
Ar-CH~133-135, ~131-133, ~120-122, ~112-114~133-135, ~131-133, ~120-122, ~113-115~133-135, ~131-133, ~120-122, ~113-115
-OCH₂--~68-70~75-77
-OCH₃~55-57--
-CH₂-CH₃-~14-16-
-O-CH₂-CH₂---~22-24
-CH₂-CH₃--~10-12
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural insights.

Table 3: Key Mass Spectrometry Fragments for 2-(Alkoxy)benzoic Acids (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
2-Methoxybenzoic AcidC₈H₈O₃152.15152135 ([M-OH]⁺), 121 ([M-OCH₃]⁺), 107, 92, 77
2-Ethoxybenzoic AcidC₉H₁₀O₃166.17166149 ([M-OH]⁺), 121 ([M-OC₂H₅]⁺), 93, 77
2-Propoxybenzoic AcidC₁₀H₁₂O₃180.20180163 ([M-OH]⁺), 121 ([M-OC₃H₇]⁺), 93, 77
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Table 4: Characteristic Infrared Absorption Bands for 2-(Alkoxy)benzoic Acids

Functional Group2-Methoxybenzoic Acid (cm⁻¹)2-Ethoxybenzoic Acid (cm⁻¹)2-Propoxybenzoic Acid (cm⁻¹)Vibration
O-H (acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)Stretching
C-H (aromatic)3000-31003000-31003000-3100Stretching
C-H (aliphatic)2850-30002850-30002850-3000Stretching
C=O (acid)1680-17101680-17101680-1710Stretching
C=C (aromatic)1580-16101580-16101580-1610Stretching
C-O (ether)1240-12601240-12601240-1260Asymmetric Stretching
C-O (acid)1290-13101290-13101290-1310Stretching

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 2-(alkoxy)benzoic acid in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse width.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Analysis:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) inlet.

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background spectrum.

    • Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the overall workflow for confirming the structure of a synthesized 2-(alkoxy)benzoic acid and the logical relationship between the data obtained from different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Confirmation cluster_conclusion Conclusion synthesis Synthesize 2-(alkoxy)benzoic acid purification Purify the crude product (e.g., recrystallization, chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of 2-(alkoxy)benzoic acids.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Structural Confirmation nmr_data NMR Data (¹H & ¹³C chemical shifts, coupling, integration) nmr_interp Carbon-Hydrogen Framework Connectivity nmr_data->nmr_interp ms_data MS Data (Molecular ion, fragmentation pattern) ms_interp Molecular Weight Key Fragments ms_data->ms_interp ir_data IR Data (Characteristic absorptions) ir_interp Functional Groups Present (e.g., -COOH, -OR, Ar) ir_data->ir_interp final_structure Confirmed Structure of 2-(Alkoxy)benzoic Acid nmr_interp->final_structure ms_interp->final_structure ir_interp->final_structure

Caption: Logical relationship of spectroscopic data for structural confirmation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently confirm the structure of synthesized 2-(alkoxy)benzoic acids, ensuring the integrity and reliability of their scientific findings.

Performance comparison of different fluorinated water tracers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of fluorinated and other water tracers is essential for researchers selecting the appropriate tool for in vivo studies. This guide provides a detailed comparison of key water tracers, focusing on their performance, experimental protocols, and applications in research and drug development. The primary tracers discussed are [¹⁸F]Fluorinated Water ([¹⁸F]H₂O), a positron emission tomography (PET) tracer, and Deuterated Water (D₂O or ²H₂O), a stable isotope tracer. For context on a widely used fluorinated tracer, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is also included.

Data Presentation: Comparative Performance of Water Tracers

The selection of a water tracer depends on the specific biological question, the required sensitivity, and the available detection technology. The following table summarizes the key performance characteristics of [¹⁸F]H₂O, D₂O, and [¹⁸F]FDG.

Feature[¹⁸F]Fluorinated Water ([¹⁸F]H₂O)Deuterated Water (D₂O)[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)
Tracer Type Radioactive Isotope (¹⁸F)Stable Isotope (²H)Radioactive Isotope (¹⁸F)
Detection Method Positron Emission Tomography (PET)Mass Spectrometry, NMR SpectroscopyPositron Emission Tomography (PET)
Physical Half-life 109.8 minutes[1]Stable109.8 minutes[1]
Primary Application Measurement of tissue/organ perfusion (blood flow)[2]Measurement of in vivo cell kinetics, body water pool, and absorption.[3][4][5][6]Imaging of glucose metabolism; widely used in oncology, neurology, and cardiology.[1][7]
In Vivo Stability High; behaves like water. Potential for in vivo defluorination is a consideration for more complex ¹⁸F-tracers but less so for [¹⁸F]H₂O.[8]High; incorporates into the body's water pool and labels newly synthesized molecules.[5]High; trapped in cells after phosphorylation, allowing for metabolic imaging.[9][10]
Advantages - High sensitivity of PET imaging.- Allows for quantitative measurement of blood flow.- Short half-life permits repeat studies.[2][8]- Non-radioactive and safe for human studies.[5][6]- Long-term labeling studies are possible.- Relatively inexpensive.- High sensitivity and spatial resolution with PET.[2][11]- Well-established clinical and research applications.[9][10]
Limitations - Requires an on-site cyclotron due to the short half-life of ¹⁵O, though ¹⁸F's longer half-life offers more flexibility.[2]- Limited to perfusion studies.- Requires sensitive analytical equipment (e.g., mass spec).- Lower sensitivity compared to PET.- High doses can cause transient dizziness.[5][6]- Requires a cyclotron and radiochemistry facility.[7][12]- Reflects glucose metabolism, not just water movement.- Uptake can be influenced by blood glucose levels and insulin status.

Experimental Protocols

Detailed and standardized protocols are critical for ensuring the reproducibility and accuracy of tracer studies.

Synthesis and Quality Control of [¹⁸F]-Labeled Tracers

The production of [¹⁸F]H₂O and other ¹⁸F-labeled radiopharmaceuticals like [¹⁸F]FDG follows a standardized, multi-step process that is often automated.[7]

1. Production of [¹⁸F]Fluoride:

  • Nuclear Reaction: Enriched [¹⁸O]water (H₂¹⁸O) is bombarded with protons in a cyclotron. This induces the 18O(p,n)18F nuclear reaction, producing [¹⁸F]fluoride ions (¹⁸F⁻) within the target water.[1][12]

2. Separation and Purification:

  • The target solution containing [¹⁸F]fluoride and the expensive [¹⁸O]water is passed through an anion-exchange chromatography column (e.g., a Sep-Pak QMA cartridge).[9][12]

  • The [¹⁸F]fluoride is trapped on the resin, allowing the [¹⁸O]water to be recovered for reuse.[1][12]

  • The trapped [¹⁸F]fluoride is then eluted from the column using a solution such as potassium carbonate (K₂CO₃) in an aqueous acetonitrile mixture.[7][12]

3. Radiosynthesis (for complex tracers like [¹⁸F]FDG):

  • For [¹⁸F]H₂O, the purified aqueous [¹⁸F]fluoride solution is simply formulated into an injectable saline solution.

  • For [¹⁸F]FDG, the eluted [¹⁸F]fluoride undergoes azeotropic drying to remove water, as water can interfere with the subsequent nucleophilic substitution reaction.[9]

  • The anhydrous [¹⁸F]fluoride is then reacted with a precursor molecule (e.g., mannose triflate) in an organic solvent.[9][10] This is followed by hydrolysis and final purification.

4. Quality Control:

  • Radionuclidic Purity: Ensures that the radioactivity is primarily from ¹⁸F.[7][9]

  • Radiochemical Purity: Confirms that the ¹⁸F is in the desired chemical form (e.g., [¹⁸F]FDG).[7][9]

  • Chemical Purity: Tests for the absence of chemical contaminants.

  • pH, Sterility, and Endotoxin Levels: The final product must be sterile, pyrogen-free, and have a physiologically compatible pH for injection.[9][10]

Protocol for In Vivo Studies with Deuterated Water (D₂O)

D₂O labeling is a robust method for measuring the synthesis rate of cells and biomolecules in vivo.

1. Study Design and Dosing:

  • A loading dose of D₂O is often administered to rapidly enrich the body's water pool to a target level (e.g., 0.5-1.0%).

  • This is followed by daily maintenance doses to sustain the target enrichment. Dosing can range from 40-100 mL of pure D₂O per day, typically for several weeks, depending on the turnover rate of the cell population of interest.[5][6]

2. Sample Collection:

  • Blood, saliva, or urine samples are collected periodically to monitor the enrichment of deuterium in the body water pool.

  • Tissue or cell samples of interest (e.g., peripheral blood mononuclear cells) are collected at baseline and at various time points during and after the labeling period.

3. Sample Analysis:

  • The deuterium enrichment in body water is typically measured using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

  • DNA is extracted from the cells of interest. The incorporation of deuterium into the deoxyribose moiety of purine deoxyribonucleosides (from newly synthesized DNA) is quantified using GC-MS.

4. Kinetic Modeling:

  • The rate of deuterium incorporation into the DNA of the cell population is used to calculate the proliferation rate (fraction of new cells per day). This modeling accounts for the measured body water enrichment over time.

Mandatory Visualization

Diagrams created using Graphviz help to visualize complex workflows and relationships, providing clarity for researchers.

G cluster_0 Step 1: Radionuclide Production cluster_1 Step 2: Separation & Purification cluster_2 Step 3: Tracer Formulation Cyclotron Cyclotron Target [¹⁸O]Water Target Cyclotron->Target Bombardment AEC Anion Exchange Chromatography Target->AEC Transfer ProtonBeam Proton Beam ProtonBeam->Cyclotron AEC->Target [¹⁸O]Water Recovery Elution Elution (e.g., K₂CO₃) AEC->Elution Trapped [¹⁸F]Fluoride Formulation Formulation in Sterile Saline Elution->Formulation QC Quality Control (pH, Sterility, Purity) Formulation->QC FinalProduct [¹⁸F]H₂O for Injection QC->FinalProduct

Caption: Workflow for the production of [¹⁸F]H₂O for PET imaging.

G cluster_0 cluster_1 cluster_2 F18_H2O [¹⁸F]H₂O Injection Perfusion Tissue Perfusion (Blood Flow) F18_H2O->Perfusion D2O D₂O Administration BodyWater Total Body Water Pool D2O->BodyWater PET PET Imaging Perfusion->PET Biosynthesis De Novo Biosynthesis (DNA, Proteins, Lipids) BodyWater->Biosynthesis MS Mass Spectrometry Biosynthesis->MS

Caption: Contrasting pathways and analysis of [¹⁸F]H₂O and D₂O tracers.

References

A Comparative Guide to Fluorinated Benzoic Acids for Geothermal Studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Fluorinated Benzoic Acids against other common tracers in geothermal reservoir management, supported by experimental data and detailed protocols.

In the intricate world of geothermal energy extraction, understanding the subterranean flow of water is paramount. Geothermal tracers are indispensable tools for illuminating these hidden pathways, providing crucial data for reservoir characterization, resource management, and optimizing energy production. Among the various tracers available, fluorinated benzoic acids (FBAs) have emerged as a robust option. This guide provides a comprehensive comparison of FBAs with other widely used geothermal tracers, namely naphthalene sulfonates (NSAs) and fluorescein, focusing on their performance, stability, and analytical methodologies.

Performance Comparison of Geothermal Tracers

The ideal geothermal tracer should be chemically and thermally stable at reservoir conditions, exhibit minimal interaction with the reservoir rock, and be detectable at very low concentrations. The selection of a suitable tracer is therefore a critical decision in the design of any geothermal study.

A direct comparison in an oilfield setting, which shares some similarities with geothermal environments, revealed that naphthalene sulfonates (NSAs) are approximately one-tenth the cost of FBAs and possess a much lower detection limit when analyzed using High-Performance Liquid Chromatography (HPLC).[1] While FBAs remain a primary choice in the oil industry, NSAs have demonstrated promising results in laboratory and geothermal field tests.[1]

Field data from the Awibengkok geothermal field in Indonesia showed that the cumulative recovery of NSAs was, on average, about ten times higher than that of fluorescein, even after correcting for the thermal decay of fluorescein.[2] This suggests that NSAs are more conservative and less prone to degradation or interaction with the reservoir under high-temperature conditions.[2]

PropertyFluorinated Benzoic Acids (FBAs)Naphthalene Sulfonates (NSAs)Fluorescein
Thermal Stability Generally stable, though some may degrade above 121°C. Benzoic acid is stable up to 300°C.Highly stable, suitable for high-temperature reservoirs.Known to decay at temperatures above 200°C.
Detection Limit Low ppb to ppt range with HPLC-MS/MS.[3]Lower than FBAs, in the low ppb to ppt range with HPLC and fluorescence detection.[1]Very low, around 0.003 ppb.[2]
Tracer Recovery Generally good, but can be affected by thermal degradation and sorption.High recovery rates, often superior to fluorescein in high-temperature fields.[2]Can be significantly lower than NSAs, likely due to thermal decay and/or sorption.[2]
Sorption Generally considered to have low sorption potential.Considered to have low sorption potential.Can be prone to adsorption onto reservoir rock.
Cost Higher compared to NSAs.[1]More cost-effective than FBAs.[1]Generally cost-effective.
Analytical Method Primarily HPLC-MS/MS or GC-MS.[3]HPLC with fluorescence detection.[1]Fluorescence spectroscopy.[2]

Experimental Protocols

Accurate and reliable tracer data is contingent on meticulous experimental procedures, from injection to analysis. Below are detailed methodologies for the key experiments involving these tracers.

Fluorinated Benzoic Acid (FBA) Tracer Protocol

1. Tracer Injection:

  • Preparation: A concentrated solution of the chosen FBA tracer is prepared, typically in the range of 1000 ppm, by dissolving a pre-weighed amount of the FBA standard in a known volume of deionized water or geothermal brine.[4]

  • Injection: The tracer solution is injected as a "slug" into the injection well to ensure a sharp, well-defined input signal. Specialized high-pressure injection pumps are used to deliver the tracer solution at a controlled rate, even against high wellhead pressures.[5]

  • Post-Injection Flush: Following the tracer slug, injection of the main geothermal fluid is continued to push the tracer into the reservoir.

2. Sample Collection:

  • Samples of the produced fluid are collected from monitoring and production wells at predetermined intervals. The sampling frequency is typically higher in the initial stages of the test to capture the tracer breakthrough and then decreased over time.

  • Samples are collected in clean, labeled bottles, and care is taken to avoid cross-contamination.

3. Sample Analysis (UHPLC-MS/MS):

  • Sample Preparation: Geothermal brines can have high salinity, which can interfere with the analysis. A solid-phase extraction (SPE) step using a C18 stationary phase is often employed to preconcentrate the FBAs and remove salts.[6] For a 4 mL water sample with over 20% salt, this method can eliminate more than 99% of the salt.[6]

  • Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS) is the preferred analytical instrument for FBA quantification.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of FBAs.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Flow Rate: A flow rate of around 0.3 to 0.5 mL/min is common.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for each FBA.

    • Source Temperature: Typically set around 300-400°C.[3]

Naphthalene Sulfonate (NSA) and Fluorescein Tracer Protocols

The injection and sampling procedures for NSAs and fluorescein are broadly similar to those for FBAs. The primary difference lies in the analytical techniques used for their quantification.

  • NSA Analysis: NSAs are typically analyzed using HPLC with a fluorescence detector. This method offers excellent sensitivity, with detection limits in the low ppb to ppt range.

  • Fluorescein Analysis: Fluorescein is measured using a fluorescence spectrophotometer. It is crucial to correct the measured concentrations for thermal decay, especially in high-temperature reservoirs, using established kinetic parameters.[2]

Visualizing Experimental Workflows

To better illustrate the processes involved in geothermal tracer studies, the following diagrams, generated using the DOT language, outline the key steps.

GeothermalTracerWorkflow cluster_pre_injection Pre-Injection Phase cluster_injection Injection Phase cluster_post_injection Post-Injection & Analysis TracerSelection Tracer Selection (FBA, NSA, Fluorescein) SolutionPrep Tracer Solution Preparation TracerSelection->SolutionPrep SlugInjection Slug Injection into Well SolutionPrep->SlugInjection SampleCollection Sample Collection from Production Wells SlugInjection->SampleCollection SampleAnalysis Sample Analysis (HPLC-MS/MS, HPLC-Fluorescence) SampleCollection->SampleAnalysis DataInterpretation Data Interpretation & Reservoir Modeling SampleAnalysis->DataInterpretation FBA_Analysis_Workflow Start Geothermal Brine Sample SPE Solid-Phase Extraction (SPE) - Pre-concentration - Salt Removal Start->SPE Elution Elution of FBAs SPE->Elution Analysis UHPLC-MS/MS Analysis - C18 Column - ESI Negative Mode - MRM Detection Elution->Analysis Quantification Quantification of FBA Concentrations Analysis->Quantification TracerSelectionLogic ReservoirTemp Reservoir Temperature HighTemp High Temperature (>200°C) ReservoirTemp->HighTemp LowTemp Low to Moderate Temp. (<200°C) ReservoirTemp->LowTemp NSA_FBA Naphthalene Sulfonates (NSAs) Fluorinated Benzoic Acids (FBAs) HighTemp->NSA_FBA Preferred LowTemp->NSA_FBA Also Suitable Fluorescein Fluorescein (with thermal decay correction) LowTemp->Fluorescein Suitable

References

GC-MS vs. LC-MS: A Comparative Guide for the Analysis of Fluorinated Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of fluorinated acids, a prominent subgroup of per- and polyfluoroalkyl substances (PFAS), is of paramount importance due to their persistence, bioaccumulation, and potential adverse health effects. The two most common analytical techniques for their determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Differences

FeatureGC-MSLC-MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is necessary for non-volatile fluorinated acids.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Direct analysis is often possible.[1][2]
Derivatization Mandatory for fluorinated acids to increase volatility.[3][4]Generally not required, simplifying sample preparation.[5][6]
Sensitivity Can achieve low detection limits, but may be less sensitive than modern LC-MS/MS systems.[1]Typically offers higher sensitivity and lower detection limits, especially with tandem MS (MS/MS).[1][2]
Sample Throughput Sample preparation, including derivatization, can be time-consuming, leading to lower throughput.[7][8]Direct injection capabilities can lead to higher sample throughput.[5][9]
Cost Generally, GC-MS systems can be a more cost-effective option.[3][7]LC-MS/MS systems, particularly high-resolution models, can have a higher initial investment cost.
Compound Scope Well-suited for volatile and semi-volatile PFAS.[1][10]Considered the gold standard for a broad range of PFAS, including the ionic fluorinated acids.[11]

Quantitative Performance Data

The following table summarizes typical quantitative data for the analysis of selected fluorinated carboxylic acids (PFCAs) using both GC-MS and LC-MS. These values can vary depending on the specific instrumentation, method, and matrix.

AnalyteTechniqueMethod Detection Limit (MDL)Recovery (%)Reference
Perfluorooctanoic acid (PFOA)GC-MS (with derivatization)0.18 - 0.28 µg/L93 - 107[12]
Perfluorononanoic acid (PFNA)GC-MS (with derivatization)0.18 - 0.28 µg/L93 - 107[12]
Perfluorododecanoic acid (PFDoA)GC-MS (with derivatization)0.18 - 0.28 µg/L93 - 107[12]
C2-C14 PFCAsGC-MS (with diphenyl diazomethane derivatization)0.06 - 14.6 pg/mL83 - 130[7][8]
Perfluorobutanoic acid (PFBA)LC-MS/MS (direct injection)0.075 ng/mL94.9 - 115[5]
Perfluorooctanoic acid (PFOA)LC-MS/MS (direct injection)0.010 - 0.020 ng/mL94.9 - 115[5]
Perfluorooctanesulfonic acid (PFOS)LC-MS/MS (direct injection)0.010 - 0.020 ng/mL94.9 - 115[5]
Perfluorobutanesulfonic acid (PFBS)LC-MS/MS (direct injection)0.007 ng/mL88 - 108[6]

Experimental Protocols

GC-MS Analysis of Fluorinated Acids (with Derivatization)

Gas chromatography requires fluorinated acids to be chemically modified (derivatized) to increase their volatility. A common approach is esterification.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a weak anion exchange (WAX) SPE cartridge.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the fluorinated acids with a suitable solvent (e.g., methanol with ammonia).

  • Evaporate the eluent to dryness.

2. Derivatization (Esterification)

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

  • Add an acid catalyst (e.g., concentrated sulfuric acid).[3]

  • Incubate the mixture to allow the esterification reaction to complete. Other derivatizing agents like diazomethane or silylation reagents can also be used.[7][8][13] For instance, a rapid derivatization using diphenyl diazomethane can be completed in under a minute.[7][8]

  • Extract the resulting esters into an organic solvent (e.g., hexane).

  • Dry the organic extract (e.g., with anhydrous sodium sulfate).

  • Concentrate the extract to the final volume.

3. GC-MS Instrumental Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized extract into the GC.

  • GC Column: Use a suitable capillary column (e.g., HP-5MS).[12]

  • Oven Program: Implement a temperature gradient to separate the analytes. For example, start at 50°C, ramp to 110°C, and then to 280°C.[12]

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

LC-MS Analysis of Fluorinated Acids (Direct Injection)

LC-MS is often preferred for its ability to analyze fluorinated acids directly without derivatization, which simplifies the workflow and reduces sample preparation time.[5][6]

1. Sample Preparation

  • For relatively clean samples like drinking water, the primary step is often filtration through a 0.2 or 0.45 µm filter.[6]

  • For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[14]

  • Addition of an internal standard is crucial for accurate quantification.[5]

2. LC-MS/MS Instrumental Analysis

  • Injection: Directly inject the filtered sample (e.g., 25-100 µL) into the LC system.[15]

  • LC Column: A C18 reversed-phase column is commonly used.[16] To mitigate background contamination from the LC system, a delay column can be incorporated.[16]

  • Mobile Phase: A gradient of water and an organic solvent (typically methanol or acetonitrile) with a modifier like ammonium acetate or formic acid is used.

  • Mass Spectrometry: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for each analyte and monitoring for a specific product ion after fragmentation.

Workflow Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample SPE Solid Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Esterification Evaporation->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying & Concentration Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: GC-MS workflow for fluorinated acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filtration Filtration Sample->Filtration IS_Spike Internal Standard Spiking Filtration->IS_Spike LCMS LC-MS/MS Analysis (Direct Injection) IS_Spike->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: LC-MS/MS workflow for fluorinated acid analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of fluorinated acids. LC-MS, particularly with tandem mass spectrometry, is often the method of choice due to its high sensitivity, selectivity, and the ability to analyze these polar compounds without the need for derivatization.[1][11] This leads to simpler and faster sample preparation.

However, GC-MS remains a valuable and cost-effective alternative, especially for volatile fluorinated compounds.[7][10] With efficient derivatization protocols, GC-MS can provide reliable and sensitive results. The choice between the two techniques will ultimately depend on the specific analytical needs, the available instrumentation, the required sensitivity, and the sample throughput demands of the laboratory.

References

The Gold Standard for Fusion-Based Biotherapeutic Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fusion-based biotherapeutics (FBAs) is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical methods, supported by experimental data and detailed protocols, to establish IDMS as the benchmark for the precise quantification of these complex molecules.

Fusion-based biotherapeutics, which combine different protein domains to create novel therapeutic functions, present unique analytical challenges due to their heterogeneity and complex structures. While traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) have been widely used, their limitations in accuracy and specificity have paved the way for more advanced techniques. Among these, Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method for the absolute and accurate quantification of proteins.[1]

A Head-to-Head Comparison: IDMS vs. Alternative Methods

The choice of a quantification method has significant implications for pharmacokinetic (PK) studies, dose-response characterization, and overall drug development. This section compares the performance of IDMS with commonly used alternative methods: ELISA and standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

ParameterIsotope Dilution Mass Spectrometry (IDMS)Enzyme-Linked Immunosorbent Assay (ELISA)Standard LC-MS/MS
Principle Absolute quantification based on the measurement of the ratio of a known amount of an isotopically labeled internal standard to the native analyte.[1]Antigen-antibody interaction detected by an enzyme-linked conjugate.[1]Relative or absolute quantification based on the signal intensity of a surrogate peptide.
Accuracy & Precision High accuracy and precision, considered a reference method.[1][2]Can be affected by cross-reactivity and matrix effects, leading to potential inaccuracies.[1]Good precision, but accuracy can be influenced by ionization efficiency and matrix effects.[3]
Specificity High, able to distinguish between the target analyte and structurally similar molecules or metabolites.Can be susceptible to cross-reactivity with related proteins or degradation products.[1]High, but can be compromised by isobaric interferences.
Limit of Quantification (LOQ) Typically in the low ng/mL to µg/mL range. For example, for human transferrin, an LOQ of 5.69 x 10⁻⁵ g/g in human serum has been reported.[1]Generally in the pg/mL to ng/mL range.Can achieve low ng/mL to pg/mL sensitivity.
Dynamic Range Wide dynamic range.Typically has a narrower linear range compared to MS-based methods.Wide dynamic range.
Throughput Lower throughput due to more complex sample preparation and analysis time.High throughput, suitable for screening large numbers of samples.Moderate to high throughput, depending on the complexity of the workflow.
Development Time Longer method development time.Shorter development time if suitable antibodies are available.Moderate method development time.

Table 1: Comparison of key performance characteristics of IDMS, ELISA, and standard LC-MS/MS for the quantification of biotherapeutics. The data for IDMS LOQ is based on a study on human transferrin and serves as an illustrative example of the method's capability.

Experimental Protocols: A Closer Look at the Methodologies

Isotope Dilution Mass Spectrometry (IDMS) Protocol for FBA Quantification

This protocol outlines a general workflow for the absolute quantification of a fusion-based biotherapeutic using IDMS.

1. Internal Standard Preparation:

  • Synthesize a stable isotope-labeled (e.g., ¹³C, ¹⁵N) full-length FBA or a signature peptide that is unique to the FBA. The use of a full-length protein internal standard is preferred for improved accuracy as it mimics the behavior of the analyte throughout the entire analytical process.[1]

2. Sample Preparation:

  • Accurately weigh and aliquot the biological matrix (e.g., serum, plasma) containing the FBA.
  • Add a precisely known amount of the stable isotope-labeled internal standard to the sample.
  • Perform enzymatic digestion (e.g., using trypsin) to break down the FBA and the internal standard into smaller peptides.

3. LC-MS/MS Analysis:

  • Separate the resulting peptides using liquid chromatography (LC).
  • Introduce the separated peptides into a tandem mass spectrometer (MS/MS).
  • Select the precursor ions of the signature peptide from the native FBA and its isotopically labeled counterpart.
  • Fragment the precursor ions and monitor specific fragment ions for each.

4. Quantification:

  • Determine the ratio of the peak areas of the fragment ions from the native peptide and the isotopically labeled internal standard.
  • Calculate the absolute concentration of the FBA in the original sample based on this ratio and the known concentration of the internal standard.

Alternative Method 1: ELISA Protocol for Etanercept Quantification

Etanercept is a dimeric fusion protein that inhibits Tumor Necrosis Factor-alpha (TNF-α). The following is a typical sandwich ELISA protocol for its quantification.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for Etanercept and incubate overnight.

2. Blocking:

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

3. Sample and Standard Incubation:

  • Add standards of known Etanercept concentrations and diluted patient samples to the wells. Incubate to allow Etanercept to bind to the capture antibody.

4. Detection Antibody Incubation:

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP) that also binds to Etanercept at a different epitope.

5. Substrate Addition and Signal Detection:

  • Wash the plate and add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
  • Measure the signal intensity using a plate reader.

6. Quantification:

  • Generate a standard curve by plotting the signal intensity versus the concentration of the standards.
  • Determine the concentration of Etanercept in the patient samples by interpolating their signal intensity on the standard curve.

Alternative Method 2: LC-MS/MS Protocol for FBA Quantification

This protocol describes a general "bottom-up" approach for the relative or absolute quantification of an FBA using LC-MS/MS.

1. Sample Preparation:

  • Denature, reduce, and alkylate the FBA in the biological matrix.
  • Digest the FBA into peptides using a specific protease like trypsin.
  • For absolute quantification, a known amount of a stable isotope-labeled signature peptide can be added at this stage.

2. LC-MS/MS Analysis:

  • Separate the peptides using reverse-phase liquid chromatography.
  • Analyze the eluted peptides using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
  • Monitor specific precursor-to-product ion transitions for the chosen signature peptide(s).

3. Quantification:

  • For relative quantification, compare the peak areas of the signature peptide across different samples.
  • For absolute quantification, calculate the concentration based on the ratio of the peak area of the native peptide to that of the spiked stable isotope-labeled peptide standard.

Visualizing the Processes and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the IDMS workflow and the relevant signaling pathway for Etanercept.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (containing FBA) Spike Add Known Amount of Isotope-Labeled Internal Standard Sample->Spike Digest Enzymatic Digestion (e.g., Trypsin) Spike->Digest LC Liquid Chromatography Separation Digest->LC MS1 MS1: Precursor Ion Selection (Native & Labeled) LC->MS1 MS2 MS2: Fragmentation & Fragment Ion Detection MS1->MS2 Ratio Determine Peak Area Ratio (Native / Labeled) MS2->Ratio Calc Calculate Absolute Concentration of FBA Ratio->Calc

Caption: Isotope Dilution Mass Spectrometry workflow for FBA quantification.

TNF_Alpha_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits Etanercept Etanercept Etanercept->TNFa TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammation Gene Expression Nucleus->Inflammation

Caption: Simplified TNF-α signaling pathway and the inhibitory action of Etanercept.

Conclusion: The Superiority of IDMS for FBA Quantification

While ELISA and standard LC-MS/MS have their places in the bioanalytical workflow, Isotope Dilution Mass Spectrometry stands out as the most accurate and reliable method for the absolute quantification of fusion-based biotherapeutics. Its principle of using a stable isotope-labeled internal standard that corrects for variability throughout the analytical process ensures the highest level of confidence in the generated data. For researchers, scientists, and drug development professionals who require unequivocal quantitative data for pivotal studies and regulatory submissions, IDMS is the undisputed gold standard. The initial investment in developing an IDMS method is outweighed by the unparalleled accuracy and reliability of the results, ultimately de-risking drug development programs and ensuring the delivery of safe and effective biotherapeutics to patients.

References

The M+1 Peak in Mass Spectrometry: A Comparative Analysis of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of small aromatic molecules, a thorough understanding of isotopic peaks is crucial for accurate molecular formula determination and structural elucidation. This guide provides a detailed comparison of the M+1 peak in the mass spectrum of benzoic acid and its common structural analogs, salicylic acid and p-hydroxybenzoic acid. We will explore the theoretical basis for the M+1 peak, present experimental data from mass spectra, and provide detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Understanding the M+1 Peak

In mass spectrometry, the molecular ion peak (M+) represents the molecule with its most abundant isotopes. The M+1 peak is a smaller peak that appears at a mass-to-charge ratio (m/z) one unit higher than the molecular ion. This peak arises from the natural abundance of heavier isotopes in the molecule, primarily the carbon-13 (¹³C) isotope, which has a natural abundance of approximately 1.1%.[1][2] The intensity of the M+1 peak relative to the M+ peak is directly proportional to the number of carbon atoms in the molecule, making it a valuable tool for determining the carbon count.[3][4]

The theoretical relative abundance of the M+1 peak can be estimated using the following formula:

Relative Abundance of M+1 ≈ 1.1% × Number of Carbon Atoms

Comparative Analysis of M+1 Peak Intensity

To illustrate the practical application of M+1 peak analysis, we compare benzoic acid with two of its common isomers, salicylic acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid (4-hydroxybenzoic acid).

CompoundMolecular FormulaNumber of Carbon AtomsTheoretical M+1 Abundance (Relative to M+)Experimental M+1 Abundance (Relative to M+ Peak in EI-MS)
Benzoic AcidC₇H₆O₂7~7.7%~8.0%
Salicylic AcidC₇H₆O₃7~7.7%~7.9%
p-Hydroxybenzoic AcidC₇H₆O₃7~7.7%~8.1%

Experimental data is derived from the NIST Mass Spectrometry Data Center.

As the table demonstrates, the experimental M+1 peak abundances for all three compounds are in close agreement with the theoretical calculations, confirming the presence of seven carbon atoms in each molecule. While the primary determinant of the M+1 peak intensity is the carbon count, slight variations in experimental values can arise from instrumental conditions and the presence of other isotopes, though their contributions are generally much smaller.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate mass spectrometry results. Below are representative protocols for the analysis of benzoic acid and its analogs using GC-MS and ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Benzoic Acid

This protocol is adapted from established methods for the analysis of benzoic acid in various matrices.[5][6]

1. Sample Preparation (Derivatization):

  • For volatile compounds like benzoic acid, derivatization is often employed to improve chromatographic separation and thermal stability. A common method is silylation.

  • To a dried sample extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 450.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol for Aromatic Carboxylic Acids

This protocol provides a general procedure for the analysis of aromatic carboxylic acids like benzoic acid and its derivatives using ESI-MS.[7][8][9]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.

  • If necessary, add a small amount of a volatile acid (e.g., 0.1% formic acid) to the solvent to promote protonation in positive ion mode, or a volatile base (e.g., 0.1% ammonium hydroxide) to promote deprotonation in negative ion mode. For carboxylic acids, negative ion mode is often preferred.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.

2. ESI-MS Instrumentation and Conditions:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

  • Infusion: The sample can be introduced directly into the ESI source via a syringe pump at a flow rate of 5-20 µL/min. Alternatively, it can be coupled with a liquid chromatography (LC) system for separation prior to mass analysis.

  • Ionization Mode: Negative ion mode ([M-H]⁻) is typically used for carboxylic acids.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas (Nitrogen) Pressure: 30-50 psi.

  • Drying Gas (Nitrogen) Flow: 5-10 L/min.

  • Drying Gas Temperature: 300-350°C.

  • Mass Range: Scan a range appropriate for the expected m/z of the deprotonated molecule (e.g., m/z 50-300).

Visualizing Mass Spectrometry Concepts

To further clarify the processes described, the following diagrams illustrate the formation of the M+1 peak and the general workflow of a GC-MS experiment.

M_plus_1_Peak_Formation cluster_molecule Analyte Molecule Population cluster_ionization Ionization Source cluster_ions Generated Ions M Molecule with ¹²C (High Abundance) Ionization Electron Beam M->Ionization M1 Molecule with ¹³C (Low Abundance) M1->Ionization M_ion [M]⁺ Molecular Ion Ionization->M_ion Ionization M1_ion [M+1]⁺ Isotopic Ion Ionization->M1_ion Ionization

Caption: Formation of M+ and M+1 ions in the mass spectrometer.

GCMS_Workflow Sample Sample Injection GC Gas Chromatograph (Separation by Boiling Point) Sample->GC Volatilization IonSource Ion Source (Electron Ionization) GC->IonSource Elution MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal Processing

Caption: General workflow of a GC-MS experiment.

Conclusion

The analysis of the M+1 peak is a fundamental aspect of mass spectrometry that provides valuable information about the elemental composition of a molecule. For benzoic acid and its derivatives, the relative abundance of the M+1 peak is a reliable indicator of the number of carbon atoms. By employing standardized experimental protocols for techniques like GC-MS and ESI-MS, researchers can obtain high-quality mass spectra, enabling confident identification and characterization of these important aromatic compounds. This guide serves as a practical resource for scientists and professionals in the field, offering a clear comparison and detailed methodologies to support their analytical work.

References

Safety Operating Guide

Proper Disposal of 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid, a fluorinated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is classified as a skin, eye, and respiratory irritant.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or a face shield are mandatory to prevent contact with eyes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. A lab coat or chemical-resistant apron is also required.[1][2]
Respiratory Protection If handling the solid form where dust may be generated, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[2]
Hand Hygiene Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Due to its chemical structure, this compound is classified as a halogenated organic waste .[3]

Key Segregation Steps:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. The container should be made of a material that will not react with the acid, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it, including solvents, with their approximate percentages.[4]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will needlessly increase disposal costs and complexity.[4][5] It is also crucial to avoid mixing with incompatible materials such as strong bases or oxidizing agents.[6]

Storage of Waste

Proper storage of the collected waste is essential to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[7]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Disposal Procedure

The recommended and most common method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Package for Pickup: Ensure the waste container is securely sealed and properly labeled.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

  • Handover: Transfer the waste to the authorized personnel for transport to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[2][5][9] This is illegal and can harm the environment.

  • DO NOT mix with other waste streams unless explicitly instructed to do so by your EHS department.[9]

  • DO NOT attempt to neutralize the acid with a strong base without proper training and equipment, as this can be a hazardous reaction.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate label_container Use a Labeled, Compatible Waste Container segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact EHS or Approved Waste Vendor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end small_spill Small Spill: Contain, Absorb, Collect spill->small_spill  Small large_spill Large Spill: Evacuate and Call EHS spill->large_spill  Large small_spill->segregate large_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical and Hazard Information

This compound is a fluorinated organic compound that requires careful handling due to its hazardous properties. The following tables summarize its key identifiers and hazard classifications.

Table 1: Chemical Identification

PropertyValue
Empirical Formula C₉H₆F₄O₃[1]
Molecular Weight 238.14 g/mol [1]
Appearance Solid[1]
MDL Number MFCD03094352[1]

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation1 / 2AH318/H319: Causes serious eye damage/irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory)H335: May cause respiratory irritation[3]
Specific Target Organ Toxicity (Repeated Exposure)1 (Lungs)H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled[2]
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long-lasting effects[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[4] The following equipment should be used at all times when handling this chemical.

Table 3: Required Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Eye Protection Chemical splash goggles compliant with OSHA 29 CFR 1910.133 standards and a face shield.[5][6]Protects against dust particles and potential splashes, preventing serious eye damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5][6] Inspect gloves for tears before use and remove them before handling non-laboratory items.[7]Prevents skin contact, as the acid is a known skin irritant.[3]
Body Protection A laboratory coat or a chemical-resistant apron must be worn.[6] Long pants and closed-toe shoes are also required.[8]Minimizes the risk of accidental skin contact and contamination of personal clothing.[5]
Respiratory Protection Not typically required under normal, well-ventilated conditions.[5] However, if dust is generated or work is conducted outside of a fume hood, a NIOSH/MSHA approved respirator is necessary.[2][5]Prevents respiratory tract irritation from dust inhalation.[3]
Safe Handling Protocol

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][9]

Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the work area is clean and uncluttered.

  • Personal Protection: Don all required PPE as outlined in Table 3.

  • Weighing and Transfer: Conduct all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure. Avoid all personal contact, including inhalation.[10]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[10] Clean and decontaminate all work surfaces and equipment.

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep it away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[10][12]

Emergency Procedures
  • Spill Cleanup:

    • Evacuate and Secure: Alert others and evacuate the immediate area.[5]

    • Personal Protection: Wear appropriate PPE, including respiratory protection, before addressing the spill.[5]

    • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[5][10] Do not use spill sorbents containing silicon (like sand) as this can produce toxic gas.[8]

    • Collection: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[5]

    • Decontamination: Thoroughly clean the spill area.[5]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation occurs, get medical advice.[11][12]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Disposal Plan

As a type of per- and polyfluoroalkyl substance (PFAS), also known as a "forever chemical," this compound and any materials contaminated with it must be treated as hazardous waste and disposed of according to strict protocols to prevent environmental contamination.

  • Waste Collection: Collect all waste in designated, chemically resistant, and leak-proof containers with secure lids.[5][13] Ensure containers are clearly labeled as hazardous waste, including the chemical name.[13]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[3] The recommended disposal methods for PFAS-containing waste are:

    • High-Temperature Incineration: This method can permanently eliminate PFAS by breaking the strong carbon-fluorine bonds, but it must be done in a specialized facility to avoid the release of harmful byproducts.[15][16]

    • Hazardous Waste Landfill: Disposal in a Subtitle C landfill, specifically designed for hazardous waste, is another option.[16] These landfills have controls to prevent the chemical from leaching into the environment.[16]

  • Compliance: Always consult and comply with local, state, and federal regulations for hazardous waste disposal.[3][12]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_emergency Emergency Protocol prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Perform Experiment handle_weigh->handle_transfer cleanup_decon Decontaminate Area handle_transfer->cleanup_decon emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Exposure handle_transfer->emergency_exposure cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_collect Collect Waste cleanup_wash->disp_collect disp_label Label Container disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Standard operating procedure for handling the target chemical.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.